molecular formula C10H8F3NO3 B097685 2-(3-(Trifluoromethyl)benzamido)acetic acid CAS No. 17794-48-8

2-(3-(Trifluoromethyl)benzamido)acetic acid

货号: B097685
CAS 编号: 17794-48-8
分子量: 247.17 g/mol
InChI 键: ZDGGJQMSELMHLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M-Trifluoromethylhippuric acid is a N-acylglycine. It is functionally related to a N-benzoylglycine.

属性

IUPAC Name

2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGGJQMSELMHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939008
Record name N-{Hydroxy[3-(trifluoromethyl)phenyl]methylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17794-48-8
Record name [[3-(Trifluoromethyl)benzoyl]amino]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17794-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethylhippurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017794488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{Hydroxy[3-(trifluoromethyl)phenyl]methylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(TRIFLUOROMETHYL)BENZOYL)GLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TRIFLUOROMETHYLHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V73MQJ4RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2-(3-(trifluoromethyl)benzamido)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated N-Acyl Amino Acid

2-(3-(trifluoromethyl)benzamido)acetic acid, also known as N-(3-(trifluoromethyl)benzoyl)glycine, is a valuable intermediate in the landscape of pharmaceutical and agrochemical research.[][2] The incorporation of a trifluoromethyl (CF₃) group onto the benzoyl moiety significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These characteristics are often sought after in drug design to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by practical insights for researchers, scientists, and drug development professionals.

Strategic Approach: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the acylation of glycine with 3-(trifluoromethyl)benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acyl chlorides.[4][5][6]

The core of this strategy lies in the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of the acyl chloride. The reaction is conducted in a biphasic system, typically an organic solvent and an aqueous base, which serves a dual purpose.[4][7]

Causality Behind Experimental Choices:
  • Choice of Acylating Agent: 3-(Trifluoromethyl)benzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[3]

  • Role of the Base (Sodium Hydroxide): An aqueous solution of a base, such as sodium hydroxide, is crucial for the success of the Schotten-Baumann reaction.[6][7] Its primary roles are:

    • To deprotonate the amino group of glycine, thereby increasing its nucleophilicity.

    • To neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[4][7]

  • Temperature Control: The reaction is highly exothermic and is typically carried out at low temperatures (0-10°C).[8] This is critical to:

    • Minimize the hydrolysis of the acyl chloride, a common side reaction in the aqueous basic medium.[9]

    • Prevent potential side reactions and ensure the stability of the desired product.

Visualizing the Synthesis

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Product 3-(Trifluoromethyl)benzoyl chloride Product This compound 3-(Trifluoromethyl)benzoyl chloride->Product + Glycine NaOH (aq) Acetonitrile 0-10°C Glycine

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

G start Start dissolve_glycine Dissolve Glycine in NaOH solution and Acetonitrile start->dissolve_glycine cool_mixture Cool the mixture to 0-5°C dissolve_glycine->cool_mixture add_acyl_chloride Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in Acetonitrile cool_mixture->add_acyl_chloride react Stir at low temperature add_acyl_chloride->react acidify Acidify the reaction mixture with concentrated HCl to pH ~2-3 react->acidify precipitate Precipitate the product acidify->precipitate filter Filter the solid product precipitate->filter wash Wash with cold deionized water filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the final product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
Glycine56-40-675.071.0
3-(Trifluoromethyl)benzoyl chloride2251-65-2208.570.98
Sodium Hydroxide (NaOH)1310-73-240.002.5
Acetonitrile75-05-841.05Solvent
Concentrated Hydrochloric Acid (HCl)7647-01-036.46For acidification
Deionized Water7732-18-518.02Solvent/Wash
Step-by-Step Procedure
  • Preparation of the Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in deionized water. Add acetonitrile to the mixture.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (0.98 eq) in acetonitrile. Add this solution dropwise to the cold glycine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes.

  • Acidification and Precipitation: Slowly acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. Maintain the temperature below 10°C during acidification. A white to off-white solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₈F₃NO₃[]
Molecular Weight 247.17 g/mol []
Melting Point 134-138°C[]
¹H NMR Consistent with the expected structure.
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.

Safety and Handling

  • 3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. It reacts violently with water.[3][10] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • The reaction is exothermic; therefore, strict temperature control is essential to prevent runaway reactions.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure efficient stirring to facilitate the reaction between the two phases.

    • Hydrolysis of acyl chloride: Maintain a low temperature during the addition of the acyl chloride.[9]

  • Impure Product:

    • Inadequate washing: Thoroughly wash the product with cold water to remove residual salts.

    • Recrystallization: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The Schotten-Baumann synthesis of this compound is a reliable and scalable method for producing this important fluorinated building block. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for their research and development needs.

References

Physicochemical properties of N-(3-(trifluoromethyl)benzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(trifluoromethyl)benzoyl)glycine

Abstract

N-(3-(trifluoromethyl)benzoyl)glycine, also known as m-trifluoromethylhippuric acid, is a specialized amino acid derivative that merges the structural features of glycine with a trifluoromethyl-substituted benzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, and a validated synthetic protocol for N-(3-(trifluoromethyl)benzoyl)glycine, offering critical insights for researchers and drug development professionals.

Introduction and Chemical Identity

N-(3-(trifluoromethyl)benzoyl)glycine belongs to the N-acyl glycine class of compounds. Its parent molecule, hippuric acid (N-benzoylglycine), is a natural metabolite formed by the conjugation of benzoic acid and glycine in the liver.[1][2][3] The strategic placement of a trifluoromethyl group on the meta-position of the benzoyl ring significantly alters the molecule's electronic and steric properties, making it an attractive scaffold for developing novel therapeutics.

1.1. Rationale for Scientific Interest

The scientific rationale for investigating this compound is twofold:

  • The N-Acyl Glycine Scaffold: This motif is recognized for its biocompatibility and its role in metabolic conjugation pathways, which can be leveraged for prodrug strategies or to modulate pharmacokinetic profiles.[4]

  • The Trifluoromethyl Group: The CF3 group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's permeability across biological membranes, increase its resistance to oxidative metabolism, and improve its binding interactions with target proteins.[5]

This guide synthesizes the available data to provide a foundational understanding of this compound for its application in advanced research.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence everything from reaction kinetics to bioavailability.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Method
IUPAC Name 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acidNomenclature
Synonyms m-Trifluoromethylhippuric acid[6]
Molecular Formula C₁₀H₈F₃NO₃Calculated
Molecular Weight 263.17 g/mol Calculated
Appearance White crystalline powder (Predicted)Analogy to Hippuric Acid[2]
Melting Point 187–191 °C (for parent hippuric acid)[7]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and ether (Predicted)Analogy to Hippuric Acid[3][7]

2.1. Solubility and Lipophilicity (LogP)

While specific experimental data for N-(3-(trifluoromethyl)benzoyl)glycine is scarce, its solubility profile can be inferred from its structure and the properties of hippuric acid. Hippuric acid is readily soluble in hot water but less so in cold water.[3] The introduction of the highly lipophilic CF3 group is expected to decrease its aqueous solubility while increasing its solubility in non-polar organic solvents. This directly impacts its partition coefficient (LogP), a key predictor of a drug's ability to cross cell membranes. The higher LogP of the trifluoromethyl derivative compared to hippuric acid suggests potentially enhanced cell permeability.

2.2. Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group (-COOH). For glycine itself, the pKa of the carboxylic acid is approximately 2.34. In N-(3-(trifluoromethyl)benzoyl)glycine, the electron-withdrawing effects of the adjacent amide and the distant trifluoromethylbenzoyl group will influence this value. The amide N-H proton is significantly less acidic, with a pKa typically above 15, and does not contribute to the compound's acidity in aqueous solution.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's identity and structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

  • ¹H NMR: The proton spectrum is predicted to show distinct signals:

    • Aromatic Protons (4H): Complex multiplets between δ 7.5-8.2 ppm, characteristic of a 1,3-disubstituted benzene ring.

    • Amide Proton (1H): A triplet around δ 8.8-9.2 ppm, coupled to the adjacent methylene protons.

    • Methylene Protons (2H): A doublet around δ 3.9-4.2 ppm, coupled to the amide proton.

    • Carboxylic Acid Proton (1H): A broad singlet typically above δ 10 ppm, which may be exchangeable with deuterium in solvents like D₂O.

  • ¹³C NMR: The carbon spectrum will feature:

    • Carbonyl Carbons: Two signals in the δ 165-175 ppm range for the amide and carboxylic acid carbons.

    • Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

    • CF₃ Carbon: A quartet signal with a large coupling constant (J ≈ 272 Hz).

    • Methylene Carbon: A signal around δ 40-45 ppm.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp signal is expected around δ -63 ppm (relative to CFCl₃), confirming the presence of the CF₃ group.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300–2500O-H (Carboxylic Acid)Stretching (Broad)
~3300N-H (Amide)Stretching
~1730C=O (Carboxylic Acid)Stretching
~1650C=O (Amide I)Stretching
~1550N-H Bend (Amide II)Bending
1350–1100C-F (CF₃)Stretching (Strong)

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C-F stretches confirm the trifluoromethyl substitution.[8][9]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Under Electron Ionization (EI), the molecule is expected to fragment via characteristic pathways, including cleavage of the amide bond to yield the 3-(trifluoromethyl)benzoyl cation and the glycine radical cation.

Synthesis and Purification

The most reliable and common method for synthesizing N-acyl glycines is the Schotten-Baumann reaction.[3][5] This involves the acylation of glycine with an acid chloride under alkaline conditions.

4.1. Synthetic Pathway: Schotten-Baumann Reaction

The causality behind this experimental choice is its high efficiency and operational simplicity. The sodium hydroxide serves two purposes: it deprotonates the glycine amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

G Glycine Glycine in 10% NaOH(aq) Mix Mix & Shake Vigorously Glycine->Mix AcidChloride 3-(Trifluoromethyl)benzoyl Chloride AcidChloride->Mix Acidify Acidify with conc. HCl to pH < 3 Mix->Acidify Reaction Complete Crude Crude Product Precipitate Acidify->Crude Precipitation Filter Vacuum Filtration Purify Recrystallize from Hot Water/Ethanol Filter->Purify Collected Solid Pure Pure N-(3-(trifluoromethyl)benzoyl)glycine Purify->Pure Crude->Filter

Caption: Synthetic workflow for N-(3-(trifluoromethyl)benzoyl)glycine.

4.2. Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a crystalline product whose identity can be rigorously confirmed by the spectroscopic methods outlined in Section 3.

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.5 g (0.02 mol) of glycine in 25 mL of a 10% sodium hydroxide solution. Cool the flask in an ice bath.

  • Acylation: While stirring the cooled glycine solution, add 5.0 g (0.024 mol) of 3-(trifluoromethyl)benzoyl chloride dropwise over 15 minutes. A white solid will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion. The characteristic smell of the acid chloride should dissipate.

  • Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~2), as confirmed with litmus paper. A dense white precipitate of the product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove inorganic salts.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Confirm the product's identity and purity via melting point analysis and NMR spectroscopy.

Potential Applications and Toxicological Profile

5.1. Applications in Medicinal Chemistry

Derivatives of benzoyl glycine have shown promise as antibacterial agents.[5] The strategic introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, has been shown to enhance this activity.[5] Therefore, N-(3-(trifluoromethyl)benzoyl)glycine is a prime candidate for:

  • A lead compound or scaffold in the development of novel antibiotics.

  • A building block for more complex molecules in drug discovery programs targeting various diseases.

  • A tool compound for probing biological systems.

5.2. Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-(trifluoromethyl)benzoyl)glycine is not widely available, data from analogous compounds like hippuric acid suggest a low to moderate hazard profile.

  • Hazards: May cause skin and serious eye irritation.[10][11] Inhalation of dust may cause respiratory tract irritation.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air. Seek medical attention if irritation persists.

This information is for guidance only and a substance-specific risk assessment should always be performed.

Conclusion

N-(3-(trifluoromethyl)benzoyl)glycine is a compound of significant interest due to the advantageous properties conferred by its trifluoromethyl group and N-acyl glycine backbone. This guide has detailed its fundamental physicochemical properties, provided a predictive spectroscopic profile for its unambiguous identification, and outlined a robust synthetic protocol. The insights and methodologies presented herein provide a solid foundation for researchers and scientists to utilize this valuable molecule in drug discovery and development endeavors. Further experimental validation of the predicted properties and exploration of its biological activities are promising avenues for future research.

References

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-(Trifluoromethyl)benzamido)acetic acid, a key pharmaceutical intermediate. This document will delve into its chemical identity, a detailed and validated synthesis protocol, structural characterization, safety considerations, and its role in the broader context of medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound, also known as N-(3-(trifluoromethyl)benzoyl)glycine or m-trifluoromethylhippuric acid, is a synthetic N-acyl amino acid. The presence of the trifluoromethyl (-CF3) group on the benzoyl moiety significantly influences its electronic properties and lipophilicity, making it a valuable building block in drug discovery.[1][][3]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 17794-48-8[1][][4][5][6]
Molecular Formula C₁₀H₈F₃NO₃[][4][5]
Molecular Weight 247.17 g/mol [][4][5]
IUPAC Name 2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid[]
Synonyms N-(3-(Trifluoromethyl)benzoyl)glycine, m-Trifluoromethylhippuric acid[4][6]
Appearance White to light yellow or off-white solid[4]
Melting Point 134-138°C[][4][6]
Boiling Point 401.7°C at 760 mmHg (Predicted)[][4][6]
Density 1.417 g/cm³ (Predicted)[][4][6]
Storage Sealed in a dry, dark place at room temperature.[4]

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design. This is due to its profound effects on a molecule's physicochemical and biological properties. The -CF3 group is highly electronegative and lipophilic. Its introduction into a molecule can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.

  • Enhance Binding Affinity: The -CF3 group can participate in various non-covalent interactions with biological targets, such as dipole-dipole and ion-dipole interactions, potentially increasing the binding affinity and potency of the drug.

  • Modulate Lipophilicity: The lipophilic nature of the -CF3 group can improve a compound's ability to cross cellular membranes, which is crucial for reaching its target site of action.

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.

The strategic placement of the trifluoromethyl group at the meta-position of the benzoyl ring in this compound makes it a versatile intermediate for creating novel therapeutic agents with potentially enhanced properties.

Synthesis Protocol: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction. This classic organic reaction forms an amide bond between an amine and an acid chloride under basic aqueous conditions. In this case, glycine (the amine source) is acylated by 3-(trifluoromethyl)benzoyl chloride.

The causality behind this experimental choice is rooted in the reliability and high yield of this reaction for N-acylation of amino acids. The biphasic or aqueous/organic co-solvent system allows the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation while keeping the starting materials and product in favorable phases. The use of a strong base like sodium hydroxide deprotonates the amino group of glycine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acid chloride.

Diagram of Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_conditions Conditions cluster_workup Workup Glycine Glycine (CAS: 56-40-6) Reaction + Glycine->Reaction AcidChloride 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2) AcidChloride->Reaction Reagents Sodium Hydroxide (NaOH) Acetonitrile Water Reagents->Reaction Schotten-Baumann Reaction Temp 0-6°C Temp->Reaction Workup Acidification (HCl) Filtration Washing (Water, Toluene, Hexane) Drying Product This compound (CAS: 17794-48-8) Workup->Product Reaction->Workup

Caption: Synthesis of the target compound via the Schotten-Baumann reaction.

Detailed Step-by-Step Methodology

This protocol is adapted from a verified synthetic procedure.[4]

Materials and Equipment:

  • Glycine (CAS: 56-40-6)

  • 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

  • Concentrated hydrochloric acid (HCl, 37%)

  • Toluene

  • Hexane

  • Deionized water

  • Large four-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple controller

  • Cooling bath (e.g., ice-water bath)

  • Addition funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Initial Setup: In a 12 L four-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge glycine (318 g, 4.19 mol), acetonitrile (1.2 L), and a solution of sodium hydroxide (5.31 L, 10.62 mol).

  • Cooling: With stirring, cool the mixture to an internal temperature of 4°C using an external cooling bath.

  • Addition of Acid Chloride: Prepare a solution of 3-(trifluoromethyl)benzoyl chloride (885.0 g, 4.12 mol) dissolved in acetonitrile (0.75 L). Add this solution dropwise to the reaction flask over a period of 2 hours, ensuring the internal temperature is maintained between 4-6°C.

  • Reaction Completion: After the addition is complete, continue to stir the resulting slightly orange-pink solution at 4°C for an additional 30 minutes.

  • Acidification and Precipitation: Acidify the reaction mixture to a pH of 3 by the slow addition of concentrated hydrochloric acid (approximately 400 mL) over 30 minutes. Critically, maintain the internal temperature between 0-6°C during this step. A pale-yellow suspension will form.

  • Stirring: Stir the suspension at 0°C for 1 hour to ensure complete precipitation.

  • Primary Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold (0°C) deionized water (2 x 300 mL).

  • Drying (Part 1): Dry the solid in the air for 2 hours, then place it in a drying oven at 60°C. Further drying under vacuum (120 mmHg) for 20 hours will yield the pure product as an off-white solid.

  • Workup of Filtrate (Optional Recovery): The filtrate can be extracted with ethyl acetate (2 x 1 L). The combined organic layers should be washed with brine (300 mL) and concentrated under vacuum to yield a crude waxy solid.

  • Purification of Crude Product: The crude product can be ground, sonicated with toluene (1 L), and stirred at 10°C for 1 hour. The solid is then collected by filtration, washed with hexane (2 x 50 mL), and dried in a vacuum oven at 50°C to yield additional pure product.

Structural Characterization

Validation of the synthesized product's identity and purity is paramount. The primary method cited for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylbenzoyl group (typically in the range of 7.5-8.5 ppm), a doublet for the methylene (-CH₂-) protons of the glycine moiety (around 4.0 ppm), and a broad singlet for the amide N-H proton. The carboxylic acid proton will also be present as a broad singlet, often at a high chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (amide and carboxylic acid, >165 ppm), the aromatic carbons (120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the methylene carbon of the glycine unit (around 40-45 ppm).

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid and amide (around 1700-1750 cm⁻¹ and 1650 cm⁻¹, respectively), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).

  • Mass Spectrometry: The exact mass should correspond to the molecular formula C₁₀H₈F₃NO₃ (Calculated: 247.0456 g/mol ).

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[4]

  • Hazard Classification: It is classified as causing serious eye irritation (H319).[4]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Wash skin thoroughly after handling.

    • Use in a well-ventilated area.

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of water.

    • Inhalation: Move to fresh air.

Always consult the material safety data sheet (MSDS) before handling this compound.

Applications in Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1] Its structure serves as a scaffold that can be further elaborated to create more complex molecules with potential therapeutic activity. Patent literature indicates its use in the synthesis of inhibitors and modulators for various biological targets. For example, it has been used as a building block in the synthesis of:

  • Endo-5-[2-(3-trifluoromethylbenzoylamino)acetylamino]octahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester , a complex molecule likely targeted for further development in a drug discovery program.

  • Other complex carbamate and amide structures, where the N-(3-(trifluoromethyl)benzoyl)glycine core is coupled with other amines or alcohols to build larger, more functionalized molecules.

The presence of both a carboxylic acid and an amide linkage provides two key points for chemical modification, allowing for its incorporation into a wide array of potential drug candidates through peptide coupling or other condensation reactions.

Diagram of Application Workflow

Workflow cluster_start Starting Intermediate cluster_reactions Chemical Modifications cluster_product Final Product Intermediate 2-(3-(Trifluoromethyl)benzamido) acetic acid (CAS: 17794-48-8) Coupling Peptide Coupling / Amidation Esterification Intermediate->Coupling API Complex Molecule / Active Pharmaceutical Ingredient (API) Coupling->API OtherAmine New Amine / Alcohol Building Block OtherAmine->Coupling

Caption: Role as an intermediate in multi-step pharmaceutical synthesis.

Conclusion

This compound (CAS: 17794-48-8) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis via the Schotten-Baumann reaction, combined with the beneficial properties imparted by the trifluoromethyl group, makes it a valuable intermediate for the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

N-(3-(Trifluoromethyl)benzoyl)glycine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzoyl)glycine: Structure, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of N-(3-(Trifluoromethyl)benzoyl)glycine, a fluorinated derivative of the common metabolite hippuric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, IUPAC nomenclature, and detailed molecular structure. We present a robust and well-established synthetic protocol based on the Schotten-Baumann reaction, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide situates the compound within the broader scientific context, exploring the strategic importance of the trifluoromethyl group in modern drug design and discussing potential applications rooted in the biological activities of related N-acylglycines.

Introduction & Scientific Rationale

N-acylglycines represent a significant class of molecules, most notably exemplified by N-benzoylglycine, or hippuric acid. Hippuric acid is a normal component of urine, formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[1][2] It serves as a key metabolite for aromatic compounds derived from dietary sources, such as phenolic compounds in fruits and teas. Beyond its role as a biomarker, the N-benzoylglycine scaffold has attracted considerable interest in medicinal chemistry due to its structural versatility and biological potential.[3]

The subject of this guide, N-(3-(Trifluoromethyl)benzoyl)glycine (also known as m-trifluoromethylhippuric acid), is a strategically modified analogue of hippuric acid. The introduction of a trifluoromethyl (-CF3) group onto the benzoyl ring is a well-established strategy in medicinal chemistry. The -CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other chemical groups. Its incorporation can profoundly influence a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Binding Affinity: The unique electronic properties of the -CF3 group can alter the molecule's interaction with protein targets, potentially improving binding affinity and potency.

Studies on various benzoyl glycine derivatives have shown that the presence of electron-withdrawing groups on the benzoyl ring can enhance antibacterial activity.[3] This guide provides the foundational chemical knowledge required for researchers to synthesize, identify, and explore the potential of N-(3-(Trifluoromethyl)benzoyl)glycine in various research and development applications.

Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental to all scientific investigation.

IUPAC Nomenclature and Synonyms

The systematic naming and identification of N-(3-(Trifluoromethyl)benzoyl)glycine are as follows:

  • Primary IUPAC Name: 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid[4]

  • Common Synonyms: N-(3-(Trifluoromethyl)benzoyl)glycine, m-trifluoromethylhippuric acid[4]

  • CAS Number: 17794-48-8[5]

Molecular Structure

The molecule consists of a glycine backbone linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The central structural feature is the amide linkage between the carboxyl group of 3-(trifluoromethyl)benzoic acid and the amino group of glycine.

chemical_structure cluster_benzoyl cluster_glycine C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C_cf3 C C3->C_cf3 C5 C C4->C5 C6 C C5->C6 C6->C1 R1 = R2 = R3 = O_carbonyl O C_carbonyl->O_carbonyl = N_amide N C_carbonyl->N_amide F1 F C_cf3->F1 F2 F C_cf3->F2 F3 F C_cf3->F3 H_amide H N_amide->H_amide C_alpha C N_amide->C_alpha C_carboxyl C C_alpha->C_carboxyl O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl

Caption: Chemical structure of N-(3-(Trifluoromethyl)benzoyl)glycine.

Physicochemical Properties

Quantitative data for N-(3-(Trifluoromethyl)benzoyl)glycine is not widely published. However, the properties of its parent compound, hippuric acid (N-benzoylglycine), provide a valuable reference point for researchers.

PropertyHippuric Acid (N-Benzoylglycine)N-(3-(Trifluoromethyl)benzoyl)glycineReference
Molecular Formula C₉H₉NO₃C₁₀H₈F₃NO₃[6]
Molecular Weight 179.17 g/mol 247.17 g/mol [6][7]
Appearance White crystalline powderData not available[8]
Melting Point 187-191 °CData not available[8]
Boiling Point ~240 °C (decomposes)Data not available[1][9]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol.Expected to have lower aqueous solubility due to the lipophilic -CF3 group.[8]

Synthesis Methodology: The Schotten-Baumann Approach

The synthesis of N-acylglycines is reliably achieved via the Schotten-Baumann reaction, a robust method for the N-acylation of amines using an acid chloride in the presence of a base.[3]

Mechanistic Rationale

This experimental design is rooted in fundamental organic chemistry principles. The reaction proceeds via nucleophilic acyl substitution.

  • Nucleophile Activation: Glycine is dissolved in an aqueous base (e.g., 10% NaOH solution). The base deprotonates the amino group (-NH₂), increasing its nucleophilicity. It also deprotonates the carboxylic acid group, ensuring the glycine remains in the aqueous phase.

  • Electrophilic Attack: The highly reactive acid chloride, 3-(trifluoromethyl)benzoyl chloride, is added. The electron-rich nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the acid chloride.

  • Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The excess sodium hydroxide in the reaction mixture immediately neutralizes the HCl to form sodium chloride and water, driving the reaction to completion.[2]

  • Product Precipitation: Upon completion, the reaction mixture is acidified. This protonates the carboxylate group of the product, rendering the N-(3-(Trifluoromethyl)benzoyl)glycine molecule neutral and causing it to precipitate out of the aqueous solution, as it is significantly less water-soluble than its sodium salt.

synthesis_workflow reactants Reactants: - Glycine - 3-(Trifluoromethyl)benzoyl Chloride - 10% NaOH (aq) step1 Step 1: Dissolution Dissolve glycine in 10% NaOH solution in a reaction flask. reactants->step1 step2 Step 2: Acylation Add 3-(Trifluoromethyl)benzoyl chloride portion-wise with vigorous shaking. step1->step2 step3 Step 3: Acidification Cool the mixture and acidify with concentrated HCl until pH < 2. Product precipitates. step2->step3 step4 Step 4: Isolation Collect the solid precipitate via vacuum filtration (e.g., Büchner funnel). step3->step4 step5 Step 5: Purification Wash the solid with cold water to remove inorganic salts. Recrystallize from hot water or ethanol/water. step4->step5 product Final Product: Pure N-(3-(Trifluoromethyl)benzoyl)glycine step5->product

Caption: Workflow for the synthesis of N-(3-(Trifluoromethyl)benzoyl)glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hippuric acid.[1][2]

  • Preparation of Glycine Solution: In a suitable conical flask, dissolve 1.0 g of glycine in 10 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Acylation Reaction: While vigorously stirring or shaking the flask in the ice bath, add 2.8 g (or 1.9 mL) of 3-(trifluoromethyl)benzoyl chloride in small portions over approximately 10-15 minutes. Ensure the flask is stoppered between additions.

  • Reaction Completion: After the final addition, continue to shake the mixture vigorously for an additional 15-20 minutes until the pungent odor of the acid chloride is no longer detectable.

  • Product Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Check the pH with litmus or Congo red paper until it is strongly acidic (pH ~2). A white precipitate of N-(3-(Trifluoromethyl)benzoyl)glycine will form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove sodium chloride and excess HCl.

  • Purification (Recrystallization): Transfer the crude, dried product to a flask and recrystallize from a minimal amount of boiling water or a suitable solvent system like ethanol/water to yield the purified crystalline product. Dry the final product in a desiccator or a vacuum oven at a moderate temperature.

Self-Validation and Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials.

  • Purity Assessment: The melting point of the final product should be determined. A sharp melting range is indicative of high purity.

  • Structural Confirmation: The identity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy to verify the presence of all expected functional groups and structural features.

Potential Applications and Research Context

While specific applications for N-(3-(Trifluoromethyl)benzoyl)glycine are not extensively documented, its structure suggests several promising avenues for research:

  • Antibacterial Drug Discovery: As noted, electron-withdrawing groups on the benzoyl ring of N-benzoylglycine derivatives have been shown to enhance antibacterial activity.[3] This compound is therefore a logical candidate for screening against various bacterial strains, including multi-drug resistant pathogens.

  • Metabolomics and Biomarker Research: Hippuric acid is a well-known biomarker for toluene exposure and certain metabolic conditions.[2] N-(3-(Trifluoromethyl)benzoyl)glycine could be synthesized as a stable-isotope labeled internal standard for mass spectrometry-based metabolomics studies or investigated as a potential biomarker for exposure to 3-(trifluoromethyl)benzoic acid or related industrial chemicals.

  • Enzyme Inhibition Studies: The N-acylglycine core is present in various biologically active molecules. This compound could be tested as an inhibitor for enzymes that process similar substrates.

Safety and Handling

  • Hazard Identification: N-(3-(Trifluoromethyl)benzoyl)glycine is classified as causing serious eye irritation.[5] The parent compound, hippuric acid, is listed as harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[8][10] It is prudent to handle the trifluoromethyl derivative with similar precautions.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-(3-(Trifluoromethyl)benzoyl)glycine is a fluorinated analogue of hippuric acid with significant potential for chemical and biological research. Its structure combines the biocompatible N-acylglycine scaffold with the strategically important trifluoromethyl group, a hallmark of modern medicinal chemistry. The compound can be reliably synthesized via the Schotten-Baumann reaction, a straightforward and scalable method. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the utility of this compound in fields ranging from drug discovery to metabolomics.

References

A Senior Application Scientist's Guide to Sourcing 2-(3-(trifluoromethyl)benzamido)acetic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis for researchers seeking to procure high-quality 2-(3-(trifluoromethyl)benzamido)acetic acid (CAS No. 17794-48-8). Moving beyond a simple supplier list, this document offers a framework for vendor evaluation, critical quality attributes to scrutinize, and a practical, step-by-step protocol for incoming material verification. As a key building block in medicinal chemistry, the integrity of this reagent is paramount to the validity and success of downstream applications. This guide is structured to empower researchers to make informed purchasing decisions, ensuring the reliability and reproducibility of their experimental outcomes.

Introduction: The Strategic Importance of a Well-Characterized Starting Material

This compound, also known as m-Trifluoromethylhippuric acid, is an N-acylglycine derivative. Its structure, featuring a trifluoromethyl group on the benzoyl moiety, makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, making it a desirable feature in modern drug design.

Given its role as a foundational precursor, the purity and structural integrity of the procured this compound are not trivial details; they are critical determinants of subsequent reaction yields, impurity profiles, and ultimately, the biological activity of the final compounds. An inadequately characterized starting material can introduce confounding variables, leading to irreproducible results and wasted resources. This guide, therefore, emphasizes a "trust but verify" approach to chemical procurement.

Identifying Reputable Suppliers: A Comparative Analysis

The selection of a supplier should be a deliberate process, balancing cost with demonstrable quality and reliable documentation. The following table summarizes offerings from several notable commercial suppliers catering to the research and development community. Researchers are encouraged to use this as a starting point and to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierCatalog Number (Example)Stated PurityAvailable QuantitiesDocumentation Availability
Sigma-Aldrich (Merck) AMBH303C58C1[1]Not specified on product pageInquireCoA and COO available[2]
MedChemExpress HY-75204>99% (Example CoA: 99.31% by LCMS)[3]10mM*1mL, 5g, 10gBatch-specific CoA, SDS[3]
BOC Sciences 17794-48-8≥95%[]mg, g, kg scale[]General specs online; CoA on request
Santa Cruz Biotechnology sc-284999Not specified on product pageInquireCoA available for lot-specific data[5]
Aladdin Scientific ALA-B700958min 95%[6]100 mg[6]General specs online
ChemicalBook CB2258508(Aggregates multiple suppliers)VariousLinks to various suppliers[1]
TargetMol T6854Not specified on product pagemg to g scaleGeneral specs online
2A Biotech 2A-011449896%+[7]InquireCoA and MSDS on request[7]
Nanjing Norris-Pharm 17794-48-897%Gram to Kilogram MOQInquire

Note: Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

Workflow for Supplier Selection

Choosing the right supplier involves more than comparing prices. The following workflow illustrates a logical sequence for qualifying a vendor for a critical reagent.

SupplierSelection cluster_Research Research Phase cluster_Vetting Vetting Phase cluster_Decision Decision Phase Start Identify Need for CAS 17794-48-8 Search Search Supplier Databases (e.g., Sigma, MCE, PubChem) Start->Search Compare Compile & Compare Suppliers (Purity, Price, Availability) Search->Compare RequestCoA Request Lot-Specific Certificate of Analysis (CoA) Compare->RequestCoA ReviewCoA Review CoA for Critical Specs (Purity, ID method, Impurities) RequestCoA->ReviewCoA AssessSupport Assess Technical Support & Lead Times ReviewCoA->AssessSupport Decision Select Supplier AssessSupport->Decision Purchase Place Order for Small/Trial Quantity Decision->Purchase QC Perform Incoming QC (See Protocol 4.2) Purchase->QC Approve Approve Supplier for Larger Scale Use QC->Approve Pass Reject Reject Supplier & Re-evaluate QC->Reject Fail QC_Workflow start Chemical Received doc_review 1. Documentation Review (Compare Label, PO, CoA) start->doc_review phys_inspect 2. Physical Inspection (Seal, Appearance) doc_review->phys_inspect decision_initial Pass Initial Inspection? phys_inspect->decision_initial quarantine_fail Reject & Contact Supplier decision_initial->quarantine_fail No sol_test 3. Solubility Test (Optional) decision_initial->sol_test Yes decision_critical Critical Application? sol_test->decision_critical analytical_verify 4. Analytical Verification (NMR, LC-MS) decision_critical->analytical_verify Yes release 5. Release for Use & Archive Data decision_critical->release No decision_analytical Data Matches Structure? analytical_verify->decision_analytical decision_analytical->quarantine_fail No decision_analytical->release Yes

References

The Trifluoromethyl Group: A Keystone in the Design of Benzamidoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of bioactive molecules.[1] This guide provides a detailed examination of the multifaceted role of the CF3 group within the benzamidoacetic acid scaffold, a privileged structure in drug discovery. We will dissect the causal mechanisms by which this unique functional group influences lipophilicity, metabolic stability, electronic character, and target binding affinity. This text serves as a technical resource, integrating theoretical principles with field-proven experimental insights and protocols to empower researchers in the rational design of next-generation therapeutics based on this framework.

Introduction: The Strategic Value of the Trifluoromethyl Group

In the iterative process of drug design, small structural modifications can elicit profound changes in a molecule's biological profile.[2] The trifluoromethyl (CF3) group, while seemingly a simple substitution for a methyl group or hydrogen atom, is one of the most impactful functional groups in the medicinal chemist's arsenal.[3] Its prevalence in pharmaceuticals is a testament to its ability to confer desirable drug-like properties, including enhanced metabolic stability, improved membrane permeability, and modulated target affinity.[4]

The CF3 group is often employed as a bioisostere for methyl or chloro groups, mimicking their steric bulk to some extent while introducing drastically different electronic properties.[5][6] Unlike a methyl group, the CF3 group is strongly electron-withdrawing and possesses a robust hydrophobic character, stemming from the high electronegativity of the three fluorine atoms.[7] These fundamental characteristics are the origin of its powerful effects on the parent molecule.

When appended to the benzamidoacetic acid framework, the CF3 group can fine-tune the molecule's properties in several critical ways:

  • Modulation of Physicochemical Properties: Altering lipophilicity (LogP) and the acidity (pKa) of the carboxylic acid and amide N-H.

  • Enhancement of Pharmacokinetic Profile: Blocking metabolic oxidation and improving passage across biological membranes.

  • Optimization of Pharmacodynamic Activity: Increasing binding affinity and selectivity for the biological target through new hydrophobic and electrostatic interactions.

This guide will explore each of these aspects in detail, providing the scientific rationale and practical methodologies for leveraging the CF3 group in the context of benzamidoacetic acid derivatives.

Impact on Physicochemical Properties

The introduction of a CF3 group to the benzoyl ring of a benzamidoacetic acid derivative fundamentally alters its electronic and steric landscape, which in turn governs its physical properties.

Lipophilicity and Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The CF3 group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch π value of approximately +0.88.[5][9]

This increase in lipophilicity can dramatically improve a compound's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][10] The enhanced lipophilicity arises from the hydrophobic surface created by the fluorine atoms. However, the effect is context-dependent; the position of the CF3 group on the aromatic ring and the overall polarity of the molecule can influence the magnitude of the LogP increase.[11][12]

PropertyBenzamidoacetic Acid (Parent)4-(Trifluoromethyl)benzamidoacetic Acid (Derivative)Rationale for Change
Calculated LogP ~1.0~1.8 - 2.0The CF3 group is a highly lipophilic substituent (Hansch π ≈ +0.88), increasing the compound's preference for the lipid phase.[5][9]
pKa (Carboxylic Acid) ~3.8~3.4The strong electron-withdrawing inductive effect of the CF3 group stabilizes the carboxylate anion, making the acid stronger (lower pKa).[6][13]
Metabolic Half-life (t½) ShortSignificantly LongerThe C-F bonds are exceptionally strong, making the CF3 group resistant to oxidative metabolism by CYP450 enzymes, which often target aromatic C-H or C-CH3 bonds.[3][9]

Table 1: Comparative Physicochemical and Metabolic Properties. Data are estimated based on established principles for illustrative purposes.

Electronic Effects and Acidity

The CF3 group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[7][13] When placed on the benzoyl ring, it withdraws electron density from the aromatic system. This has two major consequences for the benzamidoacetic acid core:

  • Increased Acidity of the Carboxylic Acid: The inductive withdrawal of electron density extends to the carboxylic acid moiety, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization makes the proton easier to remove, thus lowering the pKa and increasing the acidity of the molecule.[6] This can have significant implications for drug formulation and interaction with biological targets.

  • Deactivation of the Aromatic Ring: The electron-deficient nature of the trifluoromethyl-substituted ring makes it less susceptible to electrophilic aromatic substitution but can influence its interactions (e.g., π-stacking) within a receptor binding pocket.[14][15]

Enhancement of Pharmacokinetic Profile (ADME)

Perhaps the most celebrated role of the trifluoromethyl group is its ability to enhance metabolic stability, a critical factor in achieving a suitable pharmacokinetic profile for a drug candidate.[3]

Metabolic Stability

Aromatic rings and methyl groups are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By replacing a hydrogen or a methyl group at a metabolically vulnerable position with a CF3 group, that metabolic pathway can be effectively blocked.[9] This is due to the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering it highly resistant to enzymatic cleavage.[5][9]

This "metabolic blocking" strategy can lead to:

  • Increased drug half-life (t½): The drug remains in circulation for a longer period.[4]

  • Improved oral bioavailability: Less of the drug is eliminated by first-pass metabolism in the liver.

  • Reduced patient-to-patient variability: A more predictable pharmacokinetic profile is achieved by shutting down a major clearance pathway.[3]

dot

G cluster_0 Core Benzamidoacetic Acid Scaffold cluster_1 Physicochemical & Pharmacokinetic Impact of CF3 Group cluster_2 Resulting Therapeutic Advantages Scaffold Benzamidoacetic Acid Derivative Lipophilicity Increased Lipophilicity (Higher LogP) Scaffold->Lipophilicity Metabolism Blocked Metabolic Oxidation Scaffold->Metabolism Electronics Electron-Withdrawing Effect Scaffold->Electronics Permeability Enhanced Membrane Permeability (Absorption) Lipophilicity->Permeability Improves PK_Profile Improved PK Profile (Longer Half-Life) Metabolism->PK_Profile Leads to Binding Modulated Target Binding Affinity Electronics->Binding Influences Permeability->Binding PK_Profile->Binding

Caption: Multifaceted influence of the CF3 group on drug properties.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of a trifluoromethylated benzamidoacetic acid derivative compared to its non-fluorinated analog.[3]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds (e.g., 4-(trifluoromethyl)benzamidoacetic acid and benzamidoacetic acid)

  • Liver microsomes (human, rat, or other species)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).

    • Create working solutions by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 100 µM).

    • Prepare the liver microsome solution in phosphate buffer to the final assay concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

dot

G cluster_timepoints Time Course Sampling start Start Assay prep Prepare Solutions: - Test Compound - Microsomes - NADPH System start->prep incubate Pre-incubate Compound + Microsomes at 37°C prep->incubate initiate Initiate Reaction: Add NADPH System incubate->initiate t0 T=0 min: Stop Reaction initiate->t0 Immediate sampling t_n T=5, 15, 30... min: Stop Reaction initiate->t_n Timed sampling process Process Samples: Centrifuge & Collect Supernatant t0->process t_n->process analyze LC-MS/MS Analysis: Quantify Parent Compound process->analyze calculate Data Analysis: Calculate t½ and CLint analyze->calculate end End: Stability Profile calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Pharmacodynamic Implications: Target Binding

The electronic and steric properties of the CF3 group can significantly influence how a benzamidoacetic acid derivative interacts with its biological target.

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to occupy and form favorable hydrophobic interactions within a nonpolar pocket of a receptor or enzyme active site. This can increase the overall binding affinity (potency) of the compound.[5]

  • Electrostatic Interactions: The strong electron-withdrawing nature of the CF3 group alters the electron density of the aromatic ring. This can modulate π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding site.

  • Conformational Effects: The steric bulk of the CF3 group, which is larger than a methyl group, can lock the molecule into a specific, more favorable conformation for binding, thereby increasing affinity and selectivity.[5]

dot

G cluster_receptor Receptor Binding Pocket cluster_ligand CF3-Benzamidoacetic Acid Ligand H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val) Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) ligand_core Benzamido Core ligand_core->Aromatic_Residue  π-π Stacking cooh cooh->H_Bond_Acceptor  Hydrogen Bond cf3 cf3->Hydrophobic_Pocket  Hydrophobic  Interaction

Caption: Hypothetical binding interactions of a CF3-substituted ligand.

Synthetic Strategies

The synthesis of trifluoromethylated benzamidoacetic acid derivatives typically involves coupling a pre-functionalized aromatic component with a glycine equivalent. A common and reliable approach is amide bond formation.

Representative Synthetic Pathway:

  • Starting Material Selection: The synthesis begins with a commercially available or prepared benzoic acid bearing a trifluoromethyl group at the desired position (e.g., 4-(trifluoromethyl)benzoic acid).

  • Acid Activation: The carboxylic acid is activated to facilitate amide coupling. Common methods include conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or using peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU.

  • Amide Coupling: The activated benzoic acid derivative is then reacted with a glycine ester (e.g., glycine ethyl ester hydrochloride) in the presence of a base (e.g., triethylamine or DIPEA) to form the amide bond.

  • Ester Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup to protonate the carboxylate.

This modular approach allows for the synthesis of a wide variety of derivatives by simply changing the starting trifluoromethylated benzoic acid or the amino acid component.[16]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile tool in the design of benzamidoacetic acid-based drug candidates. Its ability to simultaneously enhance metabolic stability, increase lipophilicity, and modulate target binding makes it a highly valuable substituent for optimizing lead compounds.[9][10] By blocking common metabolic pathways, it directly addresses one of the most significant challenges in drug development—achieving a favorable pharmacokinetic profile.[3] Furthermore, its profound electronic and steric influence provides a mechanism to fine-tune the pharmacodynamic properties of the molecule, often leading to increased potency and selectivity.[5] A thorough understanding of the causal relationships between the CF3 group and its effects on molecular properties is essential for its rational application. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to strategically employ this "super-substituent" in the development of novel and effective therapeutics.

References

In Silico Modeling of N-(3-(trifluoromethyl)benzoyl)glycine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-(trifluoromethyl)benzoyl)glycine, a synthetic compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will navigate the complete in silico drug discovery workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. The methodologies described herein are grounded in established scientific principles and leverage widely accessible computational tools.

Introduction: The Rationale for In Silico Investigation

N-(3-(trifluoromethyl)benzoyl)glycine is a derivative of benzoyl glycine, also known as hippuric acid. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties. The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Benzoyl glycine derivatives have demonstrated a range of biological activities, including antibacterial effects.[3]

Given these characteristics, N-(3-(trifluoromethyl)benzoyl)glycine presents itself as a compelling candidate for further investigation as a potential therapeutic agent. In silico modeling offers a rapid and cost-effective approach to explore its potential interactions with biological targets, predict its pharmacokinetic properties, and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[4][5]

For the purpose of this guide, we will hypothetically explore N-(3-(trifluoromethyl)benzoyl)glycine as an inhibitor of a crucial bacterial enzyme, Escherichia coli dihydrofolate reductase (DHFR). DHFR is a well-validated target for antibacterial drugs as it plays a vital role in the synthesis of DNA precursors.[6][7][8] By inhibiting bacterial DHFR, the growth and replication of the bacteria can be halted.[6]

This guide will, therefore, serve as a practical blueprint for conducting a thorough in silico evaluation of N-(3-(trifluoromethyl)benzoyl)glycine against E. coli DHFR.

The In Silico Drug Discovery Workflow: A Conceptual Overview

Our investigation will follow a structured, multi-step workflow that is a cornerstone of modern computational drug discovery. Each step builds upon the previous one, providing a progressively more detailed understanding of the molecule's potential as a drug candidate.

cluster_0 Preparation Phase cluster_1 Interaction Analysis cluster_2 Property Prediction cluster_3 Evaluation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Data Analysis & Interpretation Data Analysis & Interpretation Molecular Dynamics Simulation->Data Analysis & Interpretation ADMET Prediction->Data Analysis & Interpretation cluster_0 Input cluster_1 Docking Process cluster_2 Output Ligand Prepared Ligand (N-(3-(trifluoromethyl)benzoyl)glycine) Docking Run Docking Simulation (AutoDock Vina) Ligand->Docking Receptor Prepared Receptor (E. coli DHFR) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Docking Poses Binding Poses (Conformations) Docking->Poses Scores Binding Affinity (Scoring Function) Docking->Scores

References

Literature review of m-trifluoromethylhippuric acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of m-Trifluoromethylhippuric Acid

Introduction: The Significance of Fluorinated Hippurates

m-Trifluoromethylhippuric acid is an acylated amino acid derivative, specifically the N-acyl conjugate of glycine and m-trifluoromethylbenzoic acid. The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, m-trifluoromethylhippuric acid serves as a vital reference standard in metabolic studies, a potential biomarker, and a building block in the synthesis of more complex pharmaceutical agents. Understanding its synthesis is fundamental for researchers in drug development, toxicology, and biochemistry.

This guide provides a comprehensive overview of the primary synthetic route to m-trifluoromethylhippuric acid, grounded in established chemical principles. We will explore the strategic preparation of key intermediates and detail the core amide bond formation, offering both mechanistic insights and a field-proven experimental protocol.

Retrosynthetic Analysis: A Strategic Disconnection

The synthesis of m-trifluoromethylhippuric acid is conceptually straightforward. The target molecule contains a central amide linkage. A retrosynthetic disconnection across this C-N bond logically identifies the two primary precursors: the amino acid glycine and an activated form of m-trifluoromethylbenzoic acid .

G Target m-Trifluoromethylhippuric Acid Disconnect Amide Disconnection (Retrosynthesis) Target->Disconnect Precursors Glycine + m-Trifluoromethylbenzoyl Chloride Disconnect->Precursors StartingMaterial m-Trifluoromethylbenzoic Acid Precursors->StartingMaterial Activation

Caption: Retrosynthetic pathway for m-trifluoromethylhippuric acid.

This analysis highlights that the core challenge lies in efficiently forming the amide bond between a readily available amino acid and a specialized benzoic acid derivative. The most robust and widely adopted method for this transformation is the Schotten-Baumann reaction[1][2].

Part 1: Synthesis of the Key Electrophile: m-Trifluoromethylbenzoyl Chloride

While m-trifluoromethylbenzoic acid is a commercially available starting material[3], it is not sufficiently reactive to directly acylate glycine under mild conditions. Therefore, it must first be converted to a more potent electrophile, the corresponding acyl chloride. This "activation" step is critical for ensuring a high-yield reaction. The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its clean reaction profile, as the byproducts (CO₂, CO, and HCl) are all gaseous[4].

Experimental Protocol: Preparation of m-Trifluoromethylbenzoyl Chloride

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Oxalyl chloride is highly toxic and corrosive.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-trifluoromethylbenzoic acid (10.0 g, 52.6 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material.

  • Catalyst: Add two drops of N,N-dimethylformamide (DMF) to the solution.

  • Reagent Addition: Slowly add oxalyl chloride (5.5 mL, 63.1 mmol) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude m-trifluoromethylbenzoyl chloride, a clear liquid, is often used directly in the next step without further purification[4].

CompoundFormulaMolar Mass ( g/mol )CAS Number
m-Trifluoromethylbenzoic acidC₈H₅F₃O₂190.12454-92-2[3]
Oxalyl ChlorideC₂Cl₂O₂126.9379-37-8
m-Trifluoromethylbenzoyl chlorideC₈H₄ClF₃O208.562251-65-2

Part 2: The Core Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and highly effective method for acylating amines (and alcohols) using an acyl chloride under aqueous alkaline conditions[5]. The reaction is performed in a two-phase system (biphasic), typically water and an organic solvent in which the acyl chloride is soluble, although for this specific synthesis, the reaction can proceed efficiently in a primarily aqueous medium[2].

Mechanism of the Schotten-Baumann Reaction

The mechanism involves three key steps:

  • Deprotonation: The base (sodium hydroxide) deprotonates the ammonium group of glycine, making the amino group a more potent nucleophile.

  • Nucleophilic Attack: The nucleophilic nitrogen of the glycinate anion attacks the electrophilic carbonyl carbon of m-trifluoromethylbenzoyl chloride, forming a tetrahedral intermediate.

  • Elimination & Neutralization: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. The hydrochloric acid (HCl) byproduct is immediately neutralized by the excess base present in the reaction medium, which prevents the protonation of the unreacted amine and drives the reaction to completion[6].

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Byproduct Neutralization Glycinate Glycinate Anion (H₂N-CH₂-COO⁻) Tetrahedral Tetrahedral Intermediate Glycinate->Tetrahedral attacks AcylChloride m-Trifluoromethyl- benzoyl Chloride AcylChloride->Tetrahedral Product m-Trifluoromethyl- hippuric Acid Tetrahedral->Product collapses Chloride Cl⁻ HCl HCl Product->Chloride expels Salts NaCl + H₂O HCl->Salts NaOH NaOH NaOH->Salts

References

Methodological & Application

Navigating the Frontier of Drug Discovery: A Technical Guide to Fragment-Based Screening with 2-(3-(trifluoromethyl)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of modern lead generation. As an alternative to traditional high-throughput screening (HTS), FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency. These fragments, typically with a molecular weight of less than 300 Daltons, serve as starting points for the rational design of potent and selective drug candidates. Their small size allows for a more comprehensive exploration of chemical space and often reveals novel binding pockets on a protein's surface.

While the initial binding affinity of a fragment is generally weak, in the micromolar to millimolar range, this is a feature, not a flaw. The simplicity of these molecules allows for the formation of high-quality, energetically favorable interactions with the target. These interactions can be precisely characterized using biophysical techniques, providing a detailed roadmap for medicinal chemists to "grow" or "link" these fragments into more complex and potent molecules. This iterative process of fragment identification, characterization, and optimization is a cornerstone of modern drug discovery, enabling the development of novel therapeutics for a wide range of diseases.

This guide will utilize 2-(3-(trifluoromethyl)benzamido)acetic acid as a representative example to delineate the principles and protocols of a typical FBDD campaign. It is important to note that while this compound is commercially available and possesses the characteristics of a suitable fragment, to date, there is no publicly available literature detailing its use in a specific fragment-based screening campaign against a particular biological target. Therefore, the following application notes and protocols are presented as a comprehensive, illustrative guide to the FBDD workflow, using this compound as a model fragment to explain the intricate steps involved in this powerful drug discovery methodology.

The Compound of Interest: this compound

This compound, also known by its synonyms N-(3-(Trifluoromethyl)benzoyl)glycine and m-Trifluoromethylhippuric acid, is a small molecule with properties that make it an intriguing candidate for a fragment library. Its structure features a trifluoromethyl group, which can offer unique interactions with a protein target and is often used in medicinal chemistry to enhance metabolic stability and binding affinity. The benzamido acetic acid scaffold provides both hydrogen bond donors and acceptors, crucial for forming specific interactions within a protein's binding site.

PropertyValueSource
Molecular Formula C10H8F3NO3[1]
Molecular Weight 247.17 g/mol [1]
Melting Point 134-138 °C[1]
CAS Number 17794-48-8[2]
Synonyms N-(3-(Trifluoromethyl)benzoyl)glycine, m-Trifluoromethylhippuric acid[3]

The Fragment-Based Drug Discovery Workflow: A Conceptual Overview

An FBDD campaign is a multi-stage process that begins with the screening of a fragment library and culminates in the generation of a potent lead compound. The following diagram illustrates the typical workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Outcome A Fragment Library (e.g., containing 2-(3-(trifluoromethyl) benzamido)acetic acid) B Biophysical Screening (NMR, SPR, X-ray, MST) A->B Screening C Hit Identification & Validation B->C Data Analysis D Structural Biology (X-ray Crystallography, NMR) C->D Characterization E Structure-Guided Medicinal Chemistry D->E Binding Mode F Lead Optimization E->F Iterative Design G Potent Lead Compound F->G Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Notes & Protocols

Part 1: Fragment Library Design and Quality Control

The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.

Key Considerations for Fragment Library Design:

  • The "Rule of Three": A widely accepted guideline for fragment properties:

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3

  • Solubility: Fragments must be soluble at the high concentrations (typically 100 µM to 1 mM) required for biophysical screening assays.

  • Chemical Diversity: The library should encompass a wide range of chemical scaffolds and pharmacophoric features to maximize the chances of identifying a hit for any given target.

  • Synthetic Tractability: Fragments should possess synthetic handles that allow for straightforward chemical modification during the hit-to-lead optimization phase.

Protocol 1: Quality Control of a Fragment Library

  • Purity Analysis:

    • Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance) to confirm the identity and purity of each fragment. A purity of >95% is recommended.

  • Solubility Assessment:

    • Prepare a stock solution of each fragment in DMSO (Dimethyl Sulfoxide) at a high concentration (e.g., 100 mM).

    • Determine the aqueous solubility of each fragment using techniques like nephelometry or a high-throughput kinetic solubility assay. Fragments with poor aqueous solubility should be flagged or removed.

  • Aggregation Potential:

    • Use techniques like Dynamic Light Scattering (DLS) or a detergent-based assay to identify fragments that form aggregates, as these can lead to false-positive results in screening assays.

Part 2: Biophysical Screening for Hit Identification

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection. The choice of screening method depends on the nature of the target protein and the available instrumentation.

Commonly Used Biophysical Screening Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can detect weak binding events and provide information about the binding site on the protein.

    • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening fragment libraries. The presence of the trifluoromethyl group in our example compound, this compound, also makes it amenable to ¹⁹F-NMR screening, a highly sensitive and efficient method.

    • Protein-Observed NMR: Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can pinpoint the location of binding on the protein by monitoring chemical shift perturbations of the protein's backbone amides upon fragment binding.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. SPR can provide kinetic data (association and dissociation rates) and determine the binding affinity (KD).

  • X-ray Crystallography: A high-resolution technique that can provide a detailed three-dimensional structure of the fragment bound to the protein. This structural information is invaluable for the subsequent hit-to-lead optimization process.

  • Microscale Thermophoresis (MST): A technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding. MST is a solution-based method that requires a small amount of protein.

Protocol 2: A General Protocol for ¹⁹F-NMR Fragment Screening

The trifluoromethyl group on this compound makes it an ideal candidate for ¹⁹F-NMR screening.

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) at a concentration of 10-50 µM.

    • Prepare stock solutions of the fluorine-containing fragments (like our example compound) in a deuterated solvent (e.g., DMSO-d₆).

    • Create pools of 5-10 fragments, with each fragment at a final concentration of 100-500 µM in the NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum of each fragment pool in the absence of the target protein (reference spectrum).

    • Acquire a ¹⁹F-NMR spectrum of each fragment pool in the presence of the target protein.

  • Data Analysis:

    • Compare the spectra with and without the target protein. A change in the chemical shift, line broadening, or a decrease in the signal intensity of a particular fragment's ¹⁹F signal indicates binding to the protein.

  • Hit Deconvolution:

    • For pools that show a positive result, test each individual fragment from that pool to identify the specific binder.

  • Hit Validation:

    • Confirm the binding of the identified hits using an orthogonal biophysical method, such as SPR or MST, to determine the binding affinity.

Part 3: From Hit to Lead: The Role of Structural Biology and Medicinal Chemistry

Once a fragment hit is identified and validated, the next crucial step is to determine its binding mode and use this information to guide its optimization into a more potent lead compound.

The Central Role of X-ray Crystallography:

Obtaining a high-resolution crystal structure of the fragment-protein complex is often the most informative step in an FBDD campaign. This "snapshot" reveals the precise orientation of the fragment in the binding pocket and the key interactions it makes with the protein.

Protocol 3: Co-crystallization of a Fragment-Protein Complex

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) to obtain well-diffracting crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of the fragment hit (e.g., this compound) at a high concentration (1-10 mM) in the crystallization mother liquor.

    • Transfer the protein crystals to the fragment-containing solution and allow them to soak for a period of time (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, allowing for the modeling of its binding pose.

Strategies for Hit-to-Lead Optimization:

With the structural information in hand, medicinal chemists can employ several strategies to increase the potency of the initial fragment hit:

  • Fragment Growing: Adding chemical moieties to the fragment to make additional favorable interactions with the protein.

  • Fragment Linking: Identifying two different fragments that bind to adjacent sites on the protein and connecting them with a chemical linker to create a single, more potent molecule.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single new molecule.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A Validated Fragment Hit (e.g., this compound) Weak Affinity (µM-mM) B Fragment Growing A->B Structure-Guided Addition of Moieties C Fragment Linking A->C Connecting Adjacent Binding Fragments D Fragment Merging A->D Combining Overlapping Fragment Features E Potent Lead Compound High Affinity (nM) B->E C->E D->E

Caption: Common strategies for hit-to-lead optimization in FBDD.

Conclusion: A Powerful and Rational Approach to Drug Discovery

Fragment-based drug discovery is a powerful and rational approach to lead generation. By starting with small, efficient fragments, researchers can systematically explore the binding landscape of a target and build potent and selective drug candidates. While this compound serves as a hypothetical example in this guide, the principles and workflows described are universally applicable and represent the state-of-the-art in modern drug discovery. The integration of sensitive biophysical techniques, high-resolution structural biology, and medicinal chemistry expertise is key to the success of any FBDD campaign.

References

Application Notes and Protocols: N-(3-(Trifluoromethyl)benzoyl)glycine as a Versatile Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-(3-(Trifluoromethyl)benzoyl)glycine Scaffold

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. The N-(3-(Trifluoromethyl)benzoyl)glycine core structure represents a privileged scaffold, demonstrating significant potential in the design of potent and selective enzyme inhibitors. Its inherent modularity, combining an aromatic benzoyl ring, a central glycine motif, and a trifluoromethyl group, allows for extensive chemical modification to fine-tune its pharmacological properties. The trifluoromethyl group, in particular, is a valuable addition in medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.

This technical guide provides an in-depth exploration of the N-(3-(Trifluoromethyl)benzoyl)glycine scaffold as a platform for developing inhibitors against two distinct classes of enzymes: the inflammatory cysteine protease, Caspase-1, and the neuronal glycine transporter, GlyT1. By understanding the underlying principles of its synthesis, mechanism of action, and the practical application of relevant enzymatic assays, researchers can effectively leverage this scaffold in their drug discovery programs.

Section 1: Chemical Synthesis of N-(3-(Trifluoromethyl)benzoyl)glycine Derivatives

The synthesis of N-(3-(Trifluoromethyl)benzoyl)glycine and its derivatives is typically achieved through a robust and well-established amidation reaction, most commonly the Schotten-Baumann reaction.[1][2] This method involves the acylation of the amino group of glycine with an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base.

Principle of Synthesis

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The trifluoromethyl group is chemically inert under these conditions, allowing for its seamless incorporation into the final product.

Step-by-Step Synthesis Protocol

Materials:

  • Glycine

  • 3-(Trifluoromethyl)benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Crushed ice

  • Conical flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • Dissolution of Glycine: In a conical flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (approximately 4.0 equivalents). Stir the mixture until the glycine is completely dissolved. The basic solution deprotonates the amino group of glycine, activating it for the subsequent reaction.[2]

  • Acylation Reaction: While vigorously stirring the glycine solution, slowly add 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) portion-wise. It is crucial to perform this addition carefully to control the exothermic reaction.[3]

  • Reaction Completion: Securely stopper the flask and continue to stir the mixture vigorously for 15-20 minutes. The reaction is typically complete when the characteristic smell of the acyl chloride is no longer detectable.

  • Acidification and Precipitation: Transfer the reaction mixture to a beaker containing crushed ice. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3), which can be confirmed with litmus paper. The acidification protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.[2]

  • Isolation and Purification: Collect the white precipitate of N-(3-(Trifluoromethyl)benzoyl)glycine by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.[3]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) to a constant weight.

The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Section 2: Targeting Inflammatory Pathways: Inhibition of Caspase-1

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical mediator of inflammation.[4] It is responsible for the proteolytic maturation of the pro-inflammatory cytokines IL-1β and IL-18, making it an attractive therapeutic target for a range of inflammatory diseases.[5] The N-(3-(Trifluoromethyl)benzoyl)glycine scaffold can be elaborated to design potent and selective inhibitors of Caspase-1.

Mechanism of Caspase-1 Inhibition

While the precise binding mode of N-(3-(Trifluoromethyl)benzoyl)glycine derivatives with Caspase-1 would require detailed structural studies, it is hypothesized that the scaffold acts as a competitive inhibitor, mimicking the natural peptide substrate of the enzyme. The benzoyl and trifluoromethyl moieties can engage in hydrophobic and other non-covalent interactions within the active site of Caspase-1, while the glycine portion can be further functionalized to target specific subsites of the enzyme, enhancing both potency and selectivity.

Experimental Protocol: Fluorometric Caspase-1 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of N-(3-(Trifluoromethyl)benzoyl)glycine derivatives against human recombinant Caspase-1 using a fluorogenic substrate.

Principle:

The assay measures the cleavage of a specific Caspase-1 substrate, Ac-YVAD-AFC (Acetyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-amino-4-trifluoromethylcoumarin).[1] Upon cleavage by active Caspase-1, the fluorophore AFC is released, resulting in a quantifiable increase in fluorescence intensity. The presence of an inhibitor will decrease the rate of AFC release, which is proportional to its inhibitory potency.

Materials:

  • Human recombinant Caspase-1

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose

  • Caspase-1 Substrate: Ac-YVAD-AFC (in DMSO)

  • Test Compounds: N-(3-(Trifluoromethyl)benzoyl)glycine derivatives (in DMSO)

  • Positive Control Inhibitor: Ac-YVAD-CHO (in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of Assay Buffer. Dilute the Caspase-1 enzyme and the substrate Ac-YVAD-AFC to their final desired concentrations in the Assay Buffer. Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well microplate, add 2 µL of the serially diluted test compounds, positive control, or DMSO (for the no-inhibitor control).

  • Enzyme Addition: To each well, add 50 µL of the diluted Caspase-1 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Caspase-1 substrate solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1] Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical IC50 values for a series of N-(3-(Trifluoromethyl)benzoyl)glycine derivatives against Caspase-1, illustrating a potential structure-activity relationship. Such data is crucial for guiding the optimization of lead compounds.

Compound IDR Group Modification on GlycineCaspase-1 IC50 (µM)
TFBG-01H15.2
TFBG-02Methyl8.5
TFBG-03Isopropyl3.1
TFBG-04Benzyl1.2
Ac-YVAD-CHON/A (Positive Control)0.01

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for the specified compounds.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Plate Setup in 96-well Plate (2 µL Inhibitor/DMSO) prep_reagents->plate_setup add_enzyme Add Caspase-1 Enzyme (50 µL) plate_setup->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add Ac-YVAD-AFC Substrate (50 µL) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50

Section 3: Modulating Neuronal Signaling: Inhibition of Glycine Transporter 1 (GlyT1)

Glycine Transporter 1 (GlyT1) is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[6] By regulating extracellular glycine levels, GlyT1 plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a co-agonist.[7] Inhibition of GlyT1 is a promising therapeutic strategy for neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[8]

Mechanism of GlyT1 Inhibition

Derivatives of the N-(3-(Trifluoromethyl)benzoyl)glycine scaffold are being investigated as competitive inhibitors of GlyT1.[9] These inhibitors are thought to bind to the same site as glycine, preventing its transport into the neuron or glial cell. The benzoylpiperazine chemotype, a related structure, has been shown to lock GlyT1 in an inward-open conformation, effectively blocking the transport cycle.[6] The trifluoromethylbenzoyl moiety likely contributes to the binding affinity through hydrophobic interactions within the transporter's binding pocket.

Experimental Protocol: GlyT1 Inhibition Assay (Radioligand Uptake)

This protocol outlines a method to assess the inhibitory effect of N-(3-(Trifluoromethyl)benzoyl)glycine derivatives on GlyT1 activity by measuring the uptake of radiolabeled glycine in cells expressing the transporter.

Principle:

This assay quantifies the amount of [³H]-glycine transported into cells stably expressing human GlyT1. An effective inhibitor will compete with [³H]-glycine for binding to the transporter, thereby reducing the amount of radioactivity accumulated inside the cells.

Materials:

  • HEK293 or CHO cells stably expressing human GlyT1

  • [³H]-Glycine (Radioligand)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Wash Buffer: Ice-cold HBSS

  • Test Compounds: N-(3-(Trifluoromethyl)benzoyl)glycine derivatives (in DMSO)

  • Non-specific Uptake Control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Sarcosine)

  • 96-well cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed the GlyT1-expressing cells into a 96-well plate and grow to confluence.

  • Compound Addition: On the day of the assay, aspirate the growth medium and wash the cells once with Assay Buffer. Add 100 µL of Assay Buffer containing various concentrations of the test compounds, non-specific uptake control, or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes.

  • Initiate Uptake: Add 50 µL of Assay Buffer containing [³H]-glycine (at a final concentration close to its Km) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).[10]

  • Terminate Uptake: Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold Wash Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

Data Presentation: GlyT1 Inhibitor Profile

The following table provides a hypothetical inhibitor profile for a series of N-(3-(Trifluoromethyl)benzoyl)glycine derivatives against GlyT1.

Compound IDR Group Modification on Benzoyl RingGlyT1 Ki (nM)
TFBG-B14-Fluoro85
TFBG-B24-Chloro52
TFBG-B34-Methyl120
TFBG-B42,4-Dichloro25
SarcosineN/A (Reference Compound)190,000

Note: The data presented in this table is for illustrative purposes and is based on general SAR trends for GlyT1 inhibitors. The Ki value for Sarcosine is from literature.

G cluster_prep Cell & Compound Preparation cluster_uptake Radioligand Uptake cluster_analysis Detection & Analysis seed_cells Seed GlyT1-expressing cells in 96-well plate add_compounds Add test compounds/controls seed_cells->add_compounds pre_incubate Pre-incubate (37°C, 20 min) add_compounds->pre_incubate initiate_uptake Initiate uptake with [³H]-Glycine pre_incubate->initiate_uptake incubate Incubate (37°C, 15 min) initiate_uptake->incubate terminate_uptake Terminate uptake and wash incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count determine_ki Determine Ki value scintillation_count->determine_ki

Conclusion

The N-(3-(Trifluoromethyl)benzoyl)glycine scaffold is a highly adaptable and promising starting point for the design of novel enzyme inhibitors. Its straightforward synthesis and the ability to systematically modify its structure provide a robust platform for developing potent and selective modulators of key biological targets such as Caspase-1 and GlyT1. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors, from initial synthesis to detailed enzymatic characterization. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents for a variety of human diseases.

References

Application Note & Protocol: Seamless Integration of m-Trifluoromethylhippuric Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The functional modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and cell permeability. The introduction of non-canonical moieties can impart unique structural and electronic features, leading to novel biological activities.[1][2] m-Trifluoromethylhippuric acid is a compelling building block for peptide modification, offering a trifluoromethyl group as a potential metabolic blocker or a 19F NMR probe, and a hippurate scaffold that can influence molecular conformation and interactions. This document provides a comprehensive guide for the seamless incorporation of m-trifluoromethylhippuric acid onto the N-terminus of a peptide chain, detailing the necessary protocols for both solid-phase and solution-phase synthesis, along with critical considerations for success.

Physicochemical Properties of m-Trifluoromethylhippuric Acid

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of m-trifluoromethylhippuric acid are summarized below.

PropertyValueSource
Molecular FormulaC10H8F3NO3[3]
Molecular Weight247.17 g/mol [3]
AppearanceWhite to off-white solidInferred from similar compounds
SolubilitySoluble in organic solvents like DMF, NMP, DMSOInferred from structure
InChIKeyZDGGJQMSELMHLK-UHFFFAOYSA-N[3]

Strategic Overview: The Chemistry of Amide Bond Formation

The core of this protocol lies in the formation of a stable amide bond between the carboxylic acid of m-trifluoromethylhippuric acid and the free N-terminal amine of a peptide.[4] This process requires the "activation" of the carboxylic acid to transform the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the peptide's amine.[5] The general workflow is depicted below.

Peptide_Modification_Workflow cluster_0 Activation of m-Trifluoromethylhippuric Acid cluster_1 Peptide Coupling cluster_2 Workup & Purification Acid m-Trifluoromethylhippuric Acid Activated_Ester Activated Intermediate (e.g., OAt-ester) Acid->Activated_Ester Activation Activator Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Activator->Activated_Ester Modified_Peptide Modified Peptide Activated_Ester->Modified_Peptide Coupling Peptide Peptide with free N-terminus (on-resin or in solution) Peptide->Modified_Peptide Crude_Product Cleavage from Resin (if SPPS) & Deprotection Modified_Peptide->Crude_Product Purified_Product Purified Modified Peptide Crude_Product->Purified_Product RP-HPLC

Caption: General workflow for peptide modification.

Selection of Coupling Reagents: A Critical Choice

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.[6] Modern coupling reagents are typically phosphonium or aminium salts that generate highly reactive activated esters in situ.

Coupling ReagentClassKey Features & Considerations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Aminium SaltHighly efficient, fast reaction times, low racemization.[7] Ideal for sterically hindered couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltA widely used and cost-effective coupling reagent with high efficiency.[4]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltVery effective, especially for difficult couplings, but the byproduct can be challenging to remove.
DCC/DIC (N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide)CarbodiimideHistorically significant, but can lead to racemization and the formation of insoluble urea byproducts (especially DCC).[4][6][7] Often used with additives like HOBt to suppress side reactions.[7]

For the incorporation of m-trifluoromethylhippuric acid, HATU is highly recommended due to its superior performance in potentially challenging couplings.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Approach

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc/tBu chemistry and the final N-terminal Fmoc group has been removed.[8][9]

Materials:

  • Peptide-on-resin (with free N-terminus)

  • m-Trifluoromethylhippuric acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in the reaction vessel.[8]

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve m-trifluoromethylhippuric acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix gently.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the prepared coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. A longer reaction time may be necessary due to the potential steric hindrance.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[8][10]

  • Optional: Capping (if necessary): To block any unreacted N-terminal amines, a capping step with a solution of acetic anhydride and pyridine can be performed.[10]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8][11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

SPPS_Protocol Start Peptide-on-Resin (Free N-terminus) Swell Swell Resin in DMF Start->Swell Couple Couple for 2-4h Swell->Couple Prepare Prepare Coupling Solution (Acid + HATU + DIPEA) Prepare->Couple Wash1 Wash with DMF/DCM Couple->Wash1 Cleave Cleave from Resin (TFA Cocktail) Wash1->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify End Purified Modified Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Solution-Phase Synthesis Approach

This method is suitable for smaller peptides or when a larger scale synthesis is required.[15][16][17] It requires careful purification of the product after the coupling step.

Materials:

  • Purified peptide with a free N-terminus and protected side-chains

  • m-Trifluoromethylhippuric acid

  • HATU

  • DIPEA

  • Anhydrous DMF or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution:

    • Dissolve the protected peptide in a minimal amount of anhydrous DMF.

    • In a separate flask, dissolve m-trifluoromethylhippuric acid (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the m-trifluoromethylhippuric acid/HATU solution to 0°C in an ice bath.

    • Add DIPEA (2.5 equivalents) to this solution and stir for 5 minutes.

    • Add the peptide solution dropwise to the activated acid solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected modified peptide.

  • Purification and Deprotection:

    • Purify the crude protected peptide by flash column chromatography.

    • Remove the side-chain protecting groups using appropriate deprotection strategies (e.g., acidolysis with TFA for Boc/Bzl protecting groups).[17]

    • Purify the final deprotected peptide by RP-HPLC.

Characterization of the Final Product

Confirmation of successful incorporation is crucial. The following analytical techniques are recommended:

  • Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the correct molecular weight of the modified peptide.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide structural confirmation of the incorporated moiety.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Coupling Efficiency • Steric hindrance from the m-trifluoromethylhippuric acid.• Incomplete activation of the carboxylic acid.• Aggregation of the peptide on resin.• Increase the coupling time and/or temperature.• Use a more potent coupling reagent like HATU.• Increase the equivalents of the acid and coupling reagents.• Add a chaotropic salt like LiCl to the coupling solution to disrupt aggregation.
Side Product Formation • Racemization at the activated carboxylic acid.• Use a coupling reagent known for low racemization (e.g., HATU).• Avoid strong bases or prolonged exposure to basic conditions.
Difficult Purification • Co-elution of the product with byproducts from the coupling reagents.• Choose coupling reagents that produce water-soluble byproducts (e.g., EDC) for solution-phase synthesis.[4][6]• Optimize the RP-HPLC gradient for better separation.[18]

Safety Precautions

  • Coupling Reagents: Many coupling reagents are irritants and sensitizers. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin. Handle with care in a well-ventilated area.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe burns.[19] Always use it in a chemical fume hood and wear acid-resistant gloves and eye protection.[20]

Conclusion

The protocols outlined in this application note provide a robust framework for the successful incorporation of m-trifluoromethylhippuric acid into peptide sequences. By carefully selecting the appropriate synthesis strategy (solid-phase or solution-phase) and optimizing the coupling conditions, researchers can efficiently generate novel modified peptides. These molecules hold significant potential for advancing the fields of drug discovery and chemical biology, offering new avenues for modulating peptide function and therapeutic efficacy.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-(3-(Trifluoromethyl)benzamido)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The 2-(3-(trifluoromethyl)benzamido)acetic acid scaffold represents a versatile starting point for the development of novel therapeutic agents. While this specific molecule is often cited as a pharmaceutical intermediate, its derivatives, particularly those incorporating benzimidazole or thiourea moieties, have demonstrated a wide spectrum of biological activities, including antimicrobial and antiparasitic effects.[1][2] The trifluoromethyl group is a key feature, often enhancing metabolic stability and binding affinity of small molecules to their biological targets. These characteristics make derivatives of this compound attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering new drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS assays for the evaluation of this compound derivatives. It offers detailed protocols for various assay formats, emphasizing the scientific rationale behind experimental choices and providing a framework for robust assay validation.

I. Foundational Principles of HTS for Novel Compound Libraries

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for their effects on a specific biological target or cellular phenotype.[3] The success of an HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[4][5] Key considerations include the choice of assay format (e.g., biochemical vs. cell-based), the detection method (e.g., fluorescence, luminescence, absorbance), and rigorous statistical validation.[6][7][8]

II. Target-Based HTS Assays: Interrogating Molecular Interactions

Target-based assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. These assays are invaluable for understanding the mechanism of action of a compound and for driving structure-activity relationship (SAR) studies.

A. Fluorescence-Based Assays for Enzyme Inhibition

Fluorescence-based assays are widely used in HTS due to their high sensitivity and adaptability to automation.[9][10][11] A common application is the screening for enzyme inhibitors.[12]

Scientific Rationale: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[13] When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. In a protease assay, a substrate peptide is labeled with a FRET pair. Cleavage of the substrate by the protease separates the donor and acceptor, leading to a decrease in the FRET signal. Inhibitors of the protease will prevent substrate cleavage and thus maintain a high FRET signal.

Experimental Protocol: FRET-Based Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the FRET-labeled peptide substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of the target protease in the same buffer. The final enzyme concentration should be optimized to achieve a linear reaction rate.

    • Prepare a library of this compound derivatives at a starting concentration of 10 mM in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of each test compound to the wells of a 384-well microplate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Add 10 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

    • Monitor the fluorescence of both the donor and acceptor fluorophores over time using a microplate reader.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence for each well.

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[14]

Causality Behind Experimental Choices:

  • The pre-incubation of the enzyme with the test compounds allows for the identification of both competitive and non-competitive inhibitors.

  • Monitoring the reaction kinetically provides more robust data than a single endpoint measurement and can help to identify false positives.

Scientific Rationale: LRET is a powerful technique for studying protein-protein interactions (PPIs).[14][15] It utilizes a lanthanide chelate as the donor, which has a long luminescence lifetime, and a suitable acceptor fluorophore.[16] This long lifetime allows for time-resolved measurements, which significantly reduces background fluorescence and increases the signal-to-noise ratio.[15] Inhibition of the PPI by a small molecule will disrupt the proximity of the donor and acceptor, leading to a loss of the LRET signal.[17]

Experimental Protocol: LRET-Based PPI Inhibition Assay

  • Reagent Preparation:

    • Label one protein partner with a lanthanide donor (e.g., Europium chelate) and the other with an acceptor fluorophore (e.g., IC5).[15]

    • Prepare stock solutions of the labeled proteins in a suitable assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare the compound library as described for the FRET assay.

  • Assay Procedure (384-well format):

    • Add 50 nL of each test compound to the wells of a 384-well microplate.

    • Add 10 µL of a mixture of the donor- and acceptor-labeled proteins to each well.

    • Incubate for 1 hour at room temperature to allow the protein-protein interaction to reach equilibrium.

    • Measure the time-resolved fluorescence of the acceptor using a suitable plate reader with a 340 nm excitation and 665 nm emission wavelength.[15]

  • Data Analysis:

    • Calculate the percent inhibition for each compound based on the reduction in the LRET signal relative to controls.

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Causality Behind Experimental Choices:

  • The use of time-resolved fluorescence minimizes interference from compound autofluorescence and scattered light, leading to a more robust assay.[14]

  • The choice of labeling sites on the proteins is critical to ensure that the LRET signal is sensitive to the binding of an inhibitor.

Visualization of LRET-Based PPI Assay Workflow

LRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Compound Library (in DMSO) Dispense Dispense Compounds (50 nL) Compound->Dispense DonorProtein Protein A (Lanthanide Donor) AddProteins Add Labeled Proteins DonorProtein->AddProteins AcceptorProtein Protein B (Acceptor) AcceptorProtein->AddProteins Dispense->AddProteins Incubate Incubate (1 hour) AddProteins->Incubate Read Time-Resolved Fluorescence Reading Incubate->Read Calculate Calculate % Inhibition Read->Calculate DoseResponse IC50 Determination (for hits) Calculate->DoseResponse Validate Z'-Factor Calculation DoseResponse->Validate

Caption: Workflow for a LRET-based high-throughput screen for inhibitors of protein-protein interactions.

III. Cell-Based HTS Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context for drug screening by evaluating the effects of compounds on living cells.[18][19] These assays can measure a wide range of cellular responses, including viability, proliferation, and changes in signaling pathways.

A. Absorbance-Based Assay for Cell Viability

Scientific Rationale: Cell viability assays are fundamental in drug discovery to identify compounds that are cytotoxic or inhibit cell proliferation.[20] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture the desired cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) for active compounds.

Causality Behind Experimental Choices:

  • The seeding density of the cells is critical for ensuring that they are in the logarithmic growth phase during the assay.

  • The incubation time with the compounds should be sufficient to observe a significant effect on cell viability.

B. Luminescence-Based Reporter Gene Assay for Pathway Modulation

Scientific Rationale: Reporter gene assays are used to study the regulation of gene expression in response to a specific stimulus or compound treatment. A common example is the use of a luciferase reporter gene under the control of a promoter of interest. Activation or inhibition of the signaling pathway that regulates the promoter will lead to a corresponding increase or decrease in luciferase expression, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.[21]

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Line Generation:

    • Generate a stable cell line that expresses the luciferase reporter gene driven by a promoter that is responsive to the signaling pathway of interest.

  • Assay Procedure:

    • Seed the reporter cell line into 96-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds for a predetermined amount of time.

    • Lyse the cells and add the luciferase assay reagent containing luciferin.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Determine the fold change in reporter activity for each compound relative to the vehicle control.

Causality Behind Experimental Choices:

  • The choice of the reporter gene and promoter is dependent on the specific biological question being addressed.

  • The use of a stable cell line ensures more consistent and reproducible results compared to transient transfection.

Visualization of a Generic Cell-Based Assay Workflow

Cell_Assay_Workflow Start Start Seed Seed Cells in Microplate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddReagent Add Assay Reagent (e.g., MTT, Luciferin) Incubate2->AddReagent Incubate3 Incubate (if required) AddReagent->Incubate3 ReadPlate Read Plate (Absorbance/Luminescence) Incubate3->ReadPlate Analyze Data Analysis (% Viability / Fold Change) ReadPlate->Analyze End End Analyze->End

References

Application Notes and Protocols for N-(3-(trifluoromethyl)benzoyl)glycine in Cellular Uptake Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Physicochemical Properties and Cellular Bioavailability

The journey of a small molecule from an external medium to its intracellular target is a critical determinant of its therapeutic efficacy. Understanding the dynamics of cellular uptake is therefore a cornerstone of modern drug discovery and development.[1][2] This document provides a comprehensive guide to designing and executing cellular uptake assays for N-(3-(trifluoromethyl)benzoyl)glycine, a compound of interest due to its unique structural motifs.

N-(3-(trifluoromethyl)benzoyl)glycine, also known as m-trifluoromethylhippuric acid, is an N-acyl-alpha-amino acid.[3][4] Its structure is characterized by a glycine backbone, which is a key biological signaling molecule, conjugated to a benzoyl group. This benzoyl moiety is further substituted with a trifluoromethyl (-CF3) group. The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target proteins.[5][6]

The structural similarity of N-(3-(trifluoromethyl)benzoyl)glycine to known inhibitors of glycine transporters (GlyT) suggests that its entry into cells may be facilitated by these specific carrier proteins.[7][8][9][10][11] Glycine transporters play a crucial role in regulating glycine concentrations in the central nervous system.[8][9] Alternatively, the increased lipophilicity conferred by the -CF3 group may allow for passive diffusion across the cell membrane. This application note will provide protocols to not only quantify the cellular uptake of N-(3-(trifluoromethyl)benzoyl)glycine but also to begin elucidating the underlying transport mechanisms.

Assay Principle: The Gold Standard for Unlabeled Small Molecule Quantification

Given that N-(3-(trifluoromethyl)benzoyl)glycine lacks an intrinsic fluorescent or radioactive tag, the most robust and sensitive method for its quantification within a cellular matrix is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high specificity and allows for the precise measurement of the parent compound, distinguishing it from any potential metabolites. The general workflow involves incubating cultured cells with the compound, followed by rigorous washing to remove any extracellular residue. The cells are then lysed, and the intracellular compound is extracted and quantified by LC-MS/MS.[2] The resulting concentration is typically normalized to the total protein content of the cell lysate to account for variability in cell number.[1]

Visualizing the Experimental Workflow

Cellular Uptake Assay Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Sample Processing cluster_3 Analysis A Seed cells in multi-well plates B Incubate to desired confluency (e.g., 80-90%) A->B D Wash cells with pre-warmed buffer (e.g., HBSS) B->D C Prepare N-(3-(trifluoromethyl)benzoyl)glycine working solutions E Incubate cells with compound for a defined time and temperature C->E D->E F Terminate uptake by washing with ice-cold PBS E->F G Lyse cells and extract compound (e.g., 80:20 methanol:water) F->G H Protein precipitation with acetonitrile containing internal standard G->H I Centrifuge and collect supernatant H->I J LC-MS/MS analysis I->J K Quantify against a standard curve J->K L Normalize to protein concentration (from parallel well) K->L

Caption: LC-MS/MS-based workflow for quantifying cellular uptake.

Quantitative Cellular Uptake Protocol using LC-MS/MS

This protocol is designed to deliver precise and reproducible measurements of intracellular N-(3-(trifluoromethyl)benzoyl)glycine.

Materials and Reagents
  • Cell Line: A cell line relevant to the research question (e.g., a cell line known to express glycine transporters like CHO cells stably expressing hGlyT-1b, or a cancer cell line like MDA-MB-231).[8]

  • Culture Medium: Appropriate for the chosen cell line.

  • N-(3-(trifluoromethyl)benzoyl)glycine: High purity solid.

  • Vehicle: DMSO (or other suitable solvent).

  • Buffers: Hank's Balanced Salt Solution (HBSS)[1], Phosphate-Buffered Saline (PBS).

  • Lysis/Extraction Solvent: 80:20 methanol:water (pre-chilled).

  • Protein Precipitation Solvent: Acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the cells).

  • Equipment: Cell culture incubator, multi-well plates (12- or 24-well), refrigerated centrifuge, LC-MS/MS system.

  • Protein Quantification Assay: BCA or Bradford assay kit.

Step-by-Step Methodology
  • Cell Seeding: a. Seed cells in 12- or 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. b. For each experimental condition, seed at least one extra well for protein quantification.

  • Compound Preparation: a. Prepare a 10 mM stock solution of N-(3-(trifluoromethyl)benzoyl)glycine in DMSO. b. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Uptake Experiment: a. Aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed HBSS to remove any residual medium.[1] c. Add the medium containing the various concentrations of N-(3-(trifluoromethyl)benzoyl)glycine to the respective wells. d. Incubate the plates at 37°C for the desired time period (e.g., a time-course of 5, 15, 30, 60 minutes, or a fixed time point for dose-response). e. Control for Non-Specific Binding: For one set of conditions, perform the incubation at 4°C. At this temperature, active transport is minimized, and the measured compound concentration will primarily represent non-specific binding to the cell surface and the plate.[2]

  • Termination and Lysis: a. To terminate the uptake, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS. This step is critical to remove extracellular compound and must be performed quickly.[1] b. After the final wash, add an appropriate volume of cold lysis/extraction solvent (e.g., 200 µL for a 24-well plate) to each well. c. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Sample Preparation for LC-MS/MS: a. Add an equal volume of ice-cold acetonitrile containing the internal standard to each lysate sample. b. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.[1] c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully transfer the supernatant to new tubes for LC-MS/MS analysis.

  • Protein Quantification: a. In the parallel wells, wash the cells with PBS and lyse them with a buffer compatible with your chosen protein assay (e.g., RIPA buffer). b. Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

Data Analysis
  • Generate a standard curve by plotting the peak area ratio (compound/internal standard) against known concentrations of N-(3-(trifluoromethyl)benzoyl)glycine.

  • Use the regression equation from the standard curve to determine the concentration of the compound in your samples.

  • Calculate the amount of intracellular compound in moles or nanograms.

  • Normalize this amount to the total protein content determined from the parallel wells (e.g., pmol/mg protein).

  • To determine the specific uptake, subtract the value obtained from the 4°C control from the 37°C values.

ParameterRecommended ConditionRationale
Cell Confluency 80-90%Ensures a consistent number of healthy, actively metabolizing cells.
Vehicle Concentration <0.5% DMSOMinimizes solvent-induced artifacts and cytotoxicity.
Washing Buffer Ice-cold PBSLow temperature minimizes efflux of the compound during washing steps.[1]
Uptake Termination Rapid aspiration and washingCritical for accurately distinguishing between intra- and extracellular compound.
Internal Standard Structurally similar moleculeCorrects for variability in sample processing and instrument response.
Normalization Protein ConcentrationAccounts for well-to-well differences in cell number.[1]

Investigating the Mechanism of Cellular Uptake

The glycine-like structure of N-(3-(trifluoromethyl)benzoyl)glycine warrants an investigation into whether its uptake is mediated by solute carrier (SLC) transporters, such as GlyT1.[8][12][13]

Uptake Mechanism Investigation cluster_0 Hypothesis cluster_1 Experimental Approaches cluster_2 Potential Outcomes & Interpretations Hypo Is uptake passive or transporter-mediated? Comp Competition Assay: Co-incubate with excess glycine or a known GlyT1 inhibitor (e.g., NFPS) Hypo->Comp Sat Saturation Kinetics: Measure uptake across a wide concentration range to determine Km and Vmax Hypo->Sat Temp Temperature Dependence: Compare uptake at 37°C vs 4°C Hypo->Temp Outcome1 Uptake is reduced Comp->Outcome1 Outcome2 Uptake is saturable Sat->Outcome2 Outcome3 Uptake is significantly lower at 4°C Temp->Outcome3 Interp1 Suggests competition for the same transporter Outcome1->Interp1 Interp2 Characteristic of carrier-mediated transport Outcome2->Interp2 Interp3 Indicates an active, energy-dependent process Outcome3->Interp3

Caption: Logic diagram for investigating uptake mechanisms.

Protocol: Competition Assay
  • Follow the quantitative uptake protocol described above.

  • In a set of experimental wells, pre-incubate the cells for 10-15 minutes with a high concentration (e.g., 100-fold excess) of a potential competitor, such as glycine or a known GlyT1 inhibitor.

  • Without washing, add N-(3-(trifluoromethyl)benzoyl)glycine (at a concentration near its apparent Km, if known, or at a low-micromolar concentration) to these wells and incubate for the standard time.

  • Process and analyze the samples as previously described.

  • A significant reduction in the uptake of N-(3-(trifluoromethyl)benzoyl)glycine in the presence of the competitor suggests they share a common transport pathway.[14]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High Variability Between Replicates Inconsistent cell numbers; Inefficient washing; Pipetting errors.Ensure even cell seeding; Automate washing steps if possible; Use calibrated pipettes.
Low Intracellular Compound Signal Low cell permeability; Short incubation time; Compound degradation.Increase incubation time or compound concentration; Verify compound stability in medium.
High Background (4°C Control) Significant non-specific binding to plasticware or cell membrane.Pre-treat plates with a blocking agent (e.g., BSA); Ensure washing is thorough.
Poor Protein Precipitation Insufficient volume of organic solvent.Increase the ratio of acetonitrile to aqueous lysate (e.g., 3:1).

Conclusion

The protocols detailed in this application note provide a robust framework for quantifying the cellular accumulation of N-(3-(trifluoromethyl)benzoyl)glycine and for probing the mechanisms governing its entry into cells. By employing high-precision LC-MS/MS analysis and thoughtful experimental design, researchers can generate critical data to inform the development of this and other novel chemical entities. This understanding of cellular bioavailability is an indispensable step in translating a promising molecule into a viable therapeutic candidate.[2]

References

Application Notes & Protocols: Leveraging m-Trifluoromethylhippuric Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorination in Kinase Inhibitor Design

The dysregulation of protein kinase signaling is a foundational element of numerous pathologies, most notably cancer, positioning kinase inhibitors as a cornerstone of modern targeted therapy.[1] The development of these small molecules is a nuanced process, heavily reliant on the principles of structure-activity relationships (SAR) to achieve high potency and selectivity.[2] Within the medicinal chemist's toolkit, the incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, has become an indispensable strategy.[3]

The trifluoromethyl group is far more than a simple steric substituent; its unique electronic properties confer significant advantages upon a drug candidate. These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability, and the ability to engage in unique, favorable interactions within a protein's binding pocket.[3] Its high electronegativity and potential to act as a bioisostere for other chemical groups further expand its utility in modulating a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] Numerous FDA-approved kinase inhibitors, such as Sorafenib (Nexavar) and Pexidartinib, feature a trifluoromethylphenyl moiety, underscoring its validated role in successful drug design.[7][8]

This guide introduces m-trifluoromethylhippuric acid as a high-value, bifunctional building block for the synthesis of kinase inhibitor libraries. It strategically combines a stable amide backbone with a meta-substituted trifluoromethylphenyl ring, offering a unique structural motif for probing kinase active sites. This document provides a detailed exploration of its application, focusing on the underlying chemistry of amide bond formation and presenting robust, validated protocols for its incorporation into novel chemical scaffolds.

The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry

The decision to incorporate a trifluoromethyl group is a strategic one, aimed at enhancing multiple molecular properties simultaneously. Its impact on drug design is multifaceted, influencing everything from target binding to in-vivo stability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation, particularly enzymatic oxidation by Cytochrome P450 enzymes.[3] This can significantly increase a drug's half-life.

  • Lipophilicity and Permeability: The -CF3 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[3]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functional groups, altering their hydrogen bonding capabilities. It can also engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.[7]

  • Conformational Control: The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation, improving its selectivity for the target kinase. In the case of Sorafenib, the trifluoromethyl phenyl ring sterically blocks the DFG motif and activation loop from adopting an active conformation.[8]

Trifluoromethyl_Advantages CF3 Trifluoromethyl (-CF3) Group in Kinase Inhibitors P1 Increased Metabolic Stability CF3->P1 P2 Enhanced Lipophilicity CF3->P2 P3 Modulated Binding Affinity CF3->P3 P4 Conformational Restriction CF3->P4 E1 Blocks sites of CYP450 oxidation P1->E1 E2 Improves membrane permeability & bioavailability P2->E2 E3 Alters pKa of adjacent groups; Engages in unique dipole interactions P3->E3 E4 Sterically influences active conformation (e.g., DFG motif) P4->E4 Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid m-Trifluoromethyl- hippuric Acid (R-COOH) HATU HATU + Base (e.g., DIPEA) Acid->HATU + Active_Ester Activated O-Acylisourea Intermediate HATU->Active_Ester Forms Amine Amine Fragment (R'-NH2) Active_Ester->Amine Reacts with Product Final Amide Product (Kinase Inhibitor Fragment) Amine->Product Nucleophilic Attack Synthetic_Scheme Hippuric m-Trifluoromethyl- hippuric Acid Product Target Kinase Inhibitor Fragment Hippuric->Product + Amide Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) Aminopyrimidine 4-Amino-2-morpholino -pyrimidine

References

Application Notes and Protocols for the Cellular Characterization of N-Benzoyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of N-Benzoyl Glycine Derivatives

N-benzoyl glycine, also known as hippuric acid, and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their structural simplicity and diverse biological activities.[1][2] These compounds, formed by the conjugation of benzoic acid and glycine, serve as a promising scaffold for the development of novel therapeutics.[2][3] Researchers have demonstrated that structural modifications to this core, particularly on the benzoyl ring, can yield derivatives with a range of pharmacological properties, including antibacterial, antifungal, and notably, anticancer effects.[1][3]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous biological evaluation. For drug development professionals, understanding the cellular and molecular impact of novel compounds is paramount. This guide provides a comprehensive, tiered approach to the cell-based characterization of N-benzoyl glycine derivatives, designed to efficiently assess their therapeutic potential, with a focus on anticancer applications. We will progress from broad assessments of cytotoxicity to more nuanced investigations of cell death mechanisms and the modulation of key intracellular signaling pathways.

This structured workflow is designed to build a comprehensive pharmacological profile of novel N-benzoyl glycine derivatives, enabling researchers to make data-driven decisions for lead compound prioritization and further development.

Part 1: Primary Screening - Assessing Cytotoxicity and Impact on Cell Viability

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This primary screen provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • N-benzoyl glycine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the N-benzoyl glycine derivatives in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Wells with cells in culture medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: IC50 Values of N-Benzoyl Glycine Derivatives
DerivativeCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-748[Insert Value]
Compound BMCF-748[Insert Value]
Compound CMCF-748[Insert Value]
Compound AA54948[Insert Value]
Compound BA54948[Insert Value]
Compound CA54948[Insert Value]

Part 2: Secondary Screening - Unveiling the Mode of Cell Death

Once the cytotoxic potential of the N-benzoyl glycine derivatives has been established, the next critical step is to determine the mechanism by which they induce cell death. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process that is often a desirable outcome for anticancer therapies as it does not typically elicit an inflammatory response.

A widely accepted method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.

Experimental Workflow: Annexin V & Propidium Iodide Staining

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with N-benzoyl glycine derivatives (at IC50) A->B C Incubate for a defined period (e.g., 24 hours) B->C D Harvest cells (including supernatant) C->D E Wash with cold PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add FITC-Annexin V and Propidium Iodide F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I J Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) I->J

Caption: Workflow for Apoptosis Detection using Annexin V and PI Staining.

Experimental Protocol: Annexin V & Propidium Iodide Apoptosis Assay

Materials:

  • Target cancer cell line

  • 6-well plates

  • N-benzoyl glycine derivatives

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with the N-benzoyl glycine derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

To corroborate the findings from the Annexin V assay, a direct measurement of the activity of executioner caspases, such as caspase-3 and caspase-7, is highly recommended. These enzymes are key mediators of apoptosis. Commercially available kits provide a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a measurable signal that is proportional to the amount of active enzyme.

Part 3: Tertiary Screening - Interrogating Key Signaling Pathways

With evidence of apoptosis induction, the next logical step is to investigate the upstream signaling pathways that are being modulated by the N-benzoyl glycine derivatives. Many cellular processes, including proliferation, survival, and apoptosis, are governed by a complex network of intracellular signaling cascades. In the context of cancer, the PI3K/Akt and MAPK/ERK pathways are frequently dysregulated and are therefore common targets for therapeutic intervention.

  • The PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival. Activation of Akt (also known as Protein Kinase B) through phosphorylation promotes cell survival by inhibiting pro-apoptotic proteins.[]

  • The MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation. The phosphorylation and activation of ERK1/2 are key events in this pathway.[6]

A decrease in the phosphorylation of Akt, coupled with an increase in apoptotic markers, would suggest that a compound is promoting cell death by inhibiting this pro-survival pathway. Conversely, modulation of ERK phosphorylation could indicate an effect on cell proliferation. Western blotting is a powerful technique to assess the phosphorylation status of these key signaling proteins.

Signaling Pathway Under Investigation: A Simplified Cascade

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 N-Benzoyl Glycine Derivative RTK_PI3K Growth Factor Receptor PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Survival Cell Survival pAkt->Survival promotes RTK_MAPK Growth Factor Receptor Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation promotes Drug N-Benzoyl Glycine Derivative Drug->pAkt Inhibits? Drug->pERK Inhibits?

Caption: Simplified PI3K/Akt and MAPK/ERK Signaling Pathways.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

Materials:

  • Target cancer cell line

  • 6-well or 10 cm plates

  • N-benzoyl glycine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with the N-benzoyl glycine derivatives as described previously.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Collect the lysate and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion and Forward Look

This tiered approach provides a robust framework for the initial characterization of N-benzoyl glycine derivatives. By systematically evaluating cytotoxicity, determining the mode of cell death, and investigating the impact on key signaling pathways, researchers can build a comprehensive profile of their compounds. The data generated from these assays will be instrumental in identifying promising lead candidates, understanding their mechanism of action, and guiding the next steps in the drug discovery pipeline, which may include more specific target identification studies and in vivo efficacy models. The versatility of the N-benzoyl glycine scaffold, combined with a rigorous and logical cell-based screening cascade, holds significant promise for the development of novel and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for N-(3-(trifluoromethyl)benzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the successful synthesis of N-(3-(trifluoromethyl)benzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental hurdles, and offer a deeper understanding of the underlying chemistry of amide bond formation. Our goal is to empower you with the expertise to optimize your reaction conditions for high yield and purity.

Introduction

The synthesis of N-(3-(trifluoromethyl)benzoyl)glycine is a critical step in various research and development pipelines. While appearing straightforward, this amide coupling reaction can present challenges ranging from low yields to difficult purification. This guide provides a structured approach to not only executing the synthesis but also to understanding the "why" behind each step, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of N-(3-(trifluoromethyl)benzoyl)glycine.

Q1: What are the most suitable coupling reagents for this synthesis?

The choice of coupling reagent is paramount for a successful reaction and is influenced by factors such as desired reaction time, cost, and potential for side reactions.[1][2] For the coupling of 3-(trifluoromethyl)benzoic acid and glycine, several classes of reagents are effective:

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their accessibility and effectiveness.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[4][5] Dicyclohexylcarbodiimide (DCC) is also highly effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and fast reaction times, often leading to higher purity crude products compared to carbodiimides.[1][8] They are particularly useful for more challenging couplings.[1]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice, known for minimizing racemization.[1][9]

Q2: Why is an additive like HOBt or HOSu often recommended with carbodiimides?

Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are crucial for two main reasons when using carbodiimides:

  • Suppressing Side Reactions: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate can rearrange into an unreactive N-acylurea, terminating the reaction.[10] HOBt or HOSu rapidly traps the O-acylisourea to form a more stable active ester, which is less prone to this side reaction.[8][11]

  • Minimizing Racemization: While not a concern for the glycine reactant, if a chiral amino acid were used, the O-acylisourea intermediate can lead to racemization. The active esters formed with HOBt or HOSu are less susceptible to racemization.[4][9]

Q3: What is the role of a base (e.g., DIPEA, NMM) in the coupling reaction?

A non-nucleophilic base is often required, particularly when using uronium or phosphonium salt coupling reagents or when the amine component is used as a salt (e.g., glycine methyl ester hydrochloride).[4] The primary roles of the base are:

  • Neutralizing the Amine Salt: If the amine is in its hydrochloride or trifluoroacetate salt form, the base is needed to deprotonate it to the free, nucleophilic amine.

  • Facilitating the Reaction: Many coupling reactions, especially those with aminium/uronium reagents, proceed optimally under slightly basic conditions.[4] N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices. For sensitive substrates where racemization is a concern, the weaker base NMM is often preferred.[9]

Q4: Which solvents are optimal for this coupling reaction?

Polar aprotic solvents are generally the best choice for amide coupling reactions.[12] Common options include:

  • N,N-Dimethylformamide (DMF): An excellent solvent that dissolves a wide range of starting materials and reagents.

  • Dichloromethane (DCM): Another good option, particularly for reactions run at or below room temperature.[12]

  • Acetonitrile (ACN): Can also be effective, and in some cases, can simplify workup.

It is critical to use anhydrous (dry) solvents, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[13]

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides a systematic approach to troubleshooting common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid. - Ensure the coupling reagent is fresh and has been stored correctly. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq).[13]
Hydrolysis of the activated intermediate. - Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[13] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
Deactivation of the amine. - If using an amine salt, ensure sufficient base (e.g., DIPEA, NMM) is added to liberate the free amine.[13]
Suboptimal reaction temperature. - Most coupling reactions proceed well at room temperature. For sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for side product formation.[12]
Incomplete Reaction (Starting Materials Remain) Insufficient reaction time. - Extend the reaction time and monitor progress by TLC or LC-MS. Some couplings may require stirring overnight.[12]
Steric hindrance. - While not a major issue for glycine, bulky reagents can slow down the reaction. Consider switching to a more powerful coupling reagent like HATU.[13][15]
Presence of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate (with carbodiimides). - Ensure an additive like HOBt or HOSu is used in equimolar amounts to the coupling reagent.[10] - Use solvents with a low dielectric constant, such as DCM, to minimize this side reaction.[10]
Difficult Purification Urea byproducts. - If using EDC, perform an aqueous workup to remove the water-soluble urea.[5] - If using DCC, the insoluble DCU can often be removed by filtration. Cooling the reaction mixture can further precipitate the DCU.[2]
Excess reagents or other byproducts. - Optimize stoichiometry to use minimal excess of reagents. - Employ an appropriate purification method, such as recrystallization or column chromatography.[16]

Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for the synthesis of N-(3-(trifluoromethyl)benzoyl)glycine using EDC and HOBt, a common and effective method.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Materials: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) and glycine (1.2 eq) in anhydrous DMF.

  • Addition of HOBt and Base: To the stirred solution, add HOBt (1.2 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature.

  • Initiation of Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This acidic and basic wash sequence helps to remove unreacted starting materials and the water-soluble urea byproduct.[13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-(3-(trifluoromethyl)benzoyl)glycine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[16]

Reaction Mechanisms and Workflows

Understanding the mechanism of your coupling reagent is key to troubleshooting and optimization.

Mechanism of EDC/HOBt Coupling

The coupling of a carboxylic acid and an amine using EDC and HOBt proceeds through a well-defined pathway.[17][18]

EDC_HOBt_Mechanism RCOOH 3-(Trifluoromethyl)benzoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt Urea EDC-Urea Byproduct (Water-Soluble) O_acylisourea->Urea + H2O (Hydrolysis) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_ester Product N-(3-(trifluoromethyl)benzoyl)glycine HOBt_ester->Product + Glycine HOBt_ester->Urea + Glycine Glycine Glycine (H2N-CH2-COOH) Glycine->Product Product->HOBt regenerated

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

General Experimental Workflow

A visual representation of the overall process from starting materials to the final purified product.

experimental_workflow start Starting Materials: - 3-(Trifluoromethyl)benzoic Acid - Glycine - Coupling Reagents & Solvent dissolve Dissolve Starting Materials in Anhydrous Solvent start->dissolve activate Activate Carboxylic Acid (Add Coupling Reagents) dissolve->activate couple Add Glycine & Base (Amide Bond Formation) activate->couple monitor Monitor Reaction (TLC / LC-MS) couple->monitor workup Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify characterize Characterization (NMR, MS, mp) purify->characterize

Caption: General workflow for the synthesis of N-(3-(trifluoromethyl)benzoyl)glycine.

References

Technical Support Center: A Guide to Solubilizing 2-(3-(trifluoromethyl)benzamido)acetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(3-(trifluoromethyl)benzamido)acetic acid. This guide provides in-depth, field-proven strategies and troubleshooting workflows to overcome solubility challenges, ensuring the integrity and reproducibility of your in vitro experiments. Our approach is rooted in the fundamental physicochemical properties of the compound to empower you with logical, science-backed solutions.

Section 1: Understanding the Molecule - The Key to Solubility

Successful solubilization begins with understanding the compound's inherent properties. This compound (CAS: 17794-48-8) possesses distinct structural features that dictate its behavior in aqueous solutions. The trifluoromethyl (-CF3) group and the benzene ring confer significant lipophilicity, which inherently limits water solubility. Conversely, the carboxylic acid (-COOH) group is a proton-donating moiety, making the molecule a weak acid. This acidic nature is the primary lever we can pull to dramatically enhance its solubility.

Physicochemical Property Value / Description Implication for Solubility
Molecular Formula C₁₀H₈F₃NO₃-
Molecular Weight ~247.17 g/mol [][2][3]Essential for calculating molar concentrations.
Predicted XLogP3 1.9 - 2.1[4][5]Indicates moderate lipophilicity; suggests poor intrinsic aqueous solubility.
Key Functional Groups Carboxylic Acid (-COOH)Ionizable. Can be deprotonated to a highly soluble carboxylate salt (-COO⁻) by raising the pH.
Trifluoromethyl (-CF₃)Electron-withdrawing and highly lipophilic; a primary contributor to low water solubility.
Hydrogen Bond Donors 2[4][5]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 6[4][5]Can participate in hydrogen bonding.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.

Q1: What is the best starting solvent for my primary stock solution?

Answer: The universally accepted starting point is 100% anhydrous Dimethyl Sulfoxide (DMSO).[6] Its powerful, polar aprotic nature can typically dissolve this compound to concentrations of 10-50 mM or higher.

Causality: Many organic molecules used in drug discovery are designed to be membrane-permeable and are therefore lipophilic, making them poorly soluble in water but readily soluble in organic solvents like DMSO.[6][7]

Best Practices:

  • Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb atmospheric moisture, which can cause your compound to precipitate out of the stock solution over time, especially during freeze-thaw cycles.[8]

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[9]

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

Answer: You are likely observing one of two phenomena: (1) "Solvent Shock," where the rapid change in solvent polarity causes the compound to crash out of solution, or (2) Exceeding the compound's kinetic solubility limit in the final aqueous medium.[8]

Causality: The compound is highly soluble in 100% DMSO but has a much lower solubility limit in the high-water-content assay buffer. A large, rapid dilution creates a localized zone of supersaturation, leading to immediate precipitation before the molecules can evenly disperse.

Troubleshooting Workflow:

start Precipitate Forms Immediately on Dilution check_conc Is final compound concentration too high? start->check_conc check_dmso Is final DMSO concentration >0.5%? check_conc->check_dmso No lower_conc Lower final compound concentration check_conc->lower_conc Yes modify_method Modify Dilution Technique (See Protocol 2) check_dmso->modify_method No reassess Re-evaluate experiment; consider alternative methods check_dmso->reassess Yes (potential for solvent toxicity) success Issue Resolved: Proceed with Assay modify_method->success lower_conc->modify_method

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit.

  • Modify the Dilution Method: Follow Protocol 2 below. Key steps include pre-warming the aqueous buffer and adding the DMSO stock drop-wise while vortexing to promote rapid dispersion.[8][9]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions (e.g., 100 mM in DMSO -> 1 mM in DMSO -> 10 µM in media).

Q3: The compound solution was clear at first but precipitated after incubation. Why?

Answer: This indicates that your initial concentration was near the compound's thermodynamic solubility limit, and a change in conditions during the experiment pushed it over the edge.

Common Causes:

  • Temperature Shift: Solubility is temperature-dependent. A compound soluble at room temperature may precipitate at 37°C in an incubator.[9]

  • pH Shift in Media: Cellular metabolism often produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium. For an acidic compound like this one, a lower pH will protonate the carboxylate, converting it back to the less soluble carboxylic acid form, causing precipitation.[9]

  • Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes.

Solutions:

  • Use a medium buffered with HEPES to better maintain a stable pH.

  • Conduct a stability test by incubating the compound in your complete assay medium for the duration of your experiment and visually inspecting for precipitation.

  • If possible, reduce the serum percentage or use a serum-free medium for the experiment.

Q4: Can I use pH to improve the solubility of this compound?

Answer: Absolutely. This is the most effective strategy for this specific molecule. By raising the pH of the solution above the pKa of the carboxylic acid group, you deprotonate it, forming the highly water-soluble carboxylate salt.

Causality: The Henderson-Hasselbalch equation dictates that as the pH increases relative to the pKa, the equilibrium shifts from the neutral, less soluble form (R-COOH) to the charged, more soluble form (R-COO⁻). This is a fundamental principle for solubilizing ionizable drugs.[10][][12][13]

See Protocol 3 for a step-by-step guide on preparing a pH-adjusted stock solution.

Q5: Are there alternatives if DMSO and pH adjustment are insufficient or incompatible with my assay?

Answer: Yes, advanced formulation strategies can be employed, though they require more careful validation.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with lipophilic molecules, effectively shielding them in a water-soluble shell.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and generally has low cytotoxicity.[17][18][19]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound.[18][20][21] This is effective but carries a higher risk of interfering with the assay, particularly in cell-based assays where they can disrupt cell membranes or in biochemical assays where they can denature proteins.[22][23]

Q6: What is the maximum concentration of excipients (DMSO, etc.) I can use in my cell-based assay?

Answer: This is highly dependent on the cell line and assay duration. Always run a vehicle control (media + excipient, no compound) to ensure the excipient itself is not causing an effect.

Excipient General Starting Limit Sensitive Assays / Long-Term Key Considerations
DMSO ≤ 0.5% (v/v)≤ 0.1% (v/v)Can induce off-target effects, differentiation, or cytotoxicity at higher concentrations.[19][24]
Ethanol ≤ 0.5% (v/v)≤ 0.1% (v/v)Can be more cytotoxic than DMSO for some cell lines.[25][26]
HP-β-CD ≤ 1% (w/v)≤ 0.5% (w/v)Generally well-tolerated but can extract cholesterol from cell membranes at high concentrations.[24]
Tween® 80 ≤ 0.01% (v/v)≤ 0.001% (v/v)High potential for cytotoxicity and assay interference.[23][25] Use with extreme caution.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Calculate: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 20 mM) in anhydrous DMSO.

  • Weigh: Carefully weigh the compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Dissolve: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes.

  • Assist (if needed): If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that the solution is completely clear and free of any solid particles.

  • Aliquot & Store: Dispense into single-use, low-binding tubes. Store at -20°C or -80°, protected from light and moisture.

Protocol 2: Step-by-Step Dilution to Avoid Precipitation ("Solvent Shock")
  • Pre-warm: Warm your sterile aqueous assay buffer (e.g., cell culture media, PBS) to the temperature of your experiment (e.g., 37°C for cell-based assays).[8]

  • Calculate: Determine the volume of DMSO stock needed to achieve the final desired concentration. Ensure the final DMSO percentage remains within an acceptable range (e.g., ≤ 0.5%).

  • Vortex & Add: While gently vortexing or swirling the tube of pre-warmed buffer, add the calculated volume of the DMSO stock solution drop-wise and slowly into the vortex. This promotes immediate, high-energy mixing and prevents localized supersaturation.

  • Final Mix: Once the stock is added, cap the tube and continue to vortex gently for another 10-15 seconds to ensure a homogenous solution.

  • Immediate Use: It is best practice to use the freshly prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their kinetic solubility limit.[8]

Protocol 3: Solubility Enhancement via pH Adjustment

This protocol creates a 10 mM stock solution in a basic buffer.

  • Prepare a Basic Buffer: Prepare a sterile 50-100 mM solution of NaOH or a 100 mM stock of a biological buffer like Tris at pH 9.0.

  • Weigh Compound: Weigh out 2.47 mg of this compound into a sterile tube.

  • Initial Suspension: Add ~800 µL of sterile, nuclease-free water. The compound will likely not dissolve and will form a slurry.

  • Titrate to Dissolve: While vortexing, add the basic buffer (e.g., 100 mM NaOH) drop-wise (e.g., 5-10 µL at a time). Continue adding base until the compound fully dissolves and the solution becomes clear. This indicates the carboxylic acid has been converted to its soluble salt form.

  • QS to Final Volume: Add sterile water to bring the final volume to 1.0 mL. This will yield a 10 mM stock solution.

  • Verify pH: Check the pH of the final stock solution. It should be basic (typically pH 8-9).

  • Dilution & pH Check: When diluting this stock into your final assay medium, ensure the buffering capacity of the medium is sufficient to bring the final pH back to the desired physiological range (e.g., pH 7.4). Verify the final pH of your working solution before adding it to cells.

Protocol 4: A Practical Guide to Kinetic Solubility Assessment

This protocol helps you determine the maximum soluble concentration in your specific assay medium.[27]

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your high-concentration DMSO stock solution in DMSO. For example, from 20 mM down to ~10 µM.

  • Prepare Assay Plate: In a separate, clear 96-well plate, add your complete assay medium to each well (e.g., 198 µL).

  • Transfer & Mix: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay medium plate. This creates a 1:100 dilution and keeps the final DMSO concentration constant at 1%. Mix well.

  • Incubate: Let the plate sit at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a high wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).

  • Analyze: The concentration at which you see a sharp increase in absorbance (light scattering) above the baseline of the DMSO-only control wells is your approximate kinetic solubility limit. Do not use concentrations at or above this limit in your experiments.

Section 4: Visual Decision Workflow

cluster_0 Primary Strategy cluster_1 Secondary Strategy (pH) cluster_2 Advanced Strategy start Goal: Solubilize Compound for In Vitro Assay stock_dmso 1. Prepare 10-50 mM Stock in 100% Anhydrous DMSO (Protocol 1) start->stock_dmso dilute_media 2. Dilute into Assay Media (Final DMSO < 0.5%) (Protocol 2) stock_dmso->dilute_media check_precip 3. Visually Inspect for Precipitation dilute_media->check_precip success Solution is Clear: Proceed with Experiment (Include Vehicle Controls) check_precip->success No fail Precipitation Occurs: Troubleshoot check_precip->fail Yes ph_adjust Use pH Adjustment (Protocol 3) ph_adjust->dilute_media ph_desc Molecule is an acid. Deprotonate to form a highly soluble salt. ph_adjust->ph_desc adv_methods Consider Cyclodextrins or Surfactants adv_methods->dilute_media adv_desc Requires careful validation to avoid assay interference. adv_methods->adv_desc fail->ph_adjust Try pH First fail->adv_methods If pH Fails or is Incompatible

Caption: Decision workflow for selecting a solubilization strategy.

References

Troubleshooting byproduct formation in m-trifluoromethylhippuric acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: m-Trifluoromethylhippuric Acid Synthesis

Introduction

Welcome to the technical support center for the synthesis of m-trifluoromethylhippuric acid, also known as N-(3-trifluoromethylbenzoyl)glycine. This molecule is a crucial building block in medicinal chemistry and drug development, often synthesized via the acylation of glycine with 3-(trifluoromethyl)benzoyl chloride. The most common method for this amide bond formation is the Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine (or in this case, an amino acid) in the presence of an aqueous base.[1][2] While robust, this reaction is susceptible to specific side reactions that can lead to byproduct formation, impacting yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, mitigate, and resolve common issues encountered during this synthesis.

Section 1: Understanding the Core Reaction and Key Side Reactions

The synthesis of m-trifluoromethylhippuric acid is a nucleophilic acyl substitution. The amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. An aqueous base, typically sodium hydroxide, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3][4]

Primary Reaction Pathway: Schotten-Baumann Acylation

The intended reaction proceeds as follows: The deprotonated amino group of glycine attacks the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the desired amide product.[1]

Schotten_Baumann cluster_reactants Reactants cluster_neutralization Neutralization Glycine Glycine (H₂N-CH₂-COOH) Tetrahedral Tetrahedral Intermediate Glycine->Tetrahedral Nucleophilic Attack AcylChloride 3-(Trifluoromethyl)benzoyl Chloride AcylChloride->Tetrahedral Base Aqueous Base (e.g., NaOH) Salt NaCl + H₂O Base->Salt Product m-Trifluoromethylhippuric Acid Tetrahedral->Product Collapse & Chloride Expulsion HCl HCl HCl->Salt

Caption: The Schotten-Baumann reaction pathway for m-trifluoromethylhippuric acid synthesis.

Primary Side Reaction: Hydrolysis of Acyl Chloride

The most significant competing reaction is the hydrolysis of the highly reactive 3-(trifluoromethyl)benzoyl chloride by water or hydroxide ions present in the basic aqueous phase. This irreversible reaction forms the corresponding carboxylic acid, 3-(trifluoromethyl)benzoic acid, which consumes the starting material and complicates purification.

Hydrolysis_Side_Reaction cluster_reactants Reactants AcylChloride 3-(Trifluoromethyl)benzoyl Chloride Byproduct Byproduct: 3-(Trifluoromethyl)benzoic Acid AcylChloride->Byproduct Hydrolysis Water Water / OH⁻ (from Aqueous Base) Water->Byproduct Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered (e.g., Low Yield, Oily Product) Start->Problem Check_TLC Analyze Crude Product by TLC Problem->Check_TLC Extra_Spot Extra Spot(s) Present? Check_TLC->Extra_Spot Identify_Spot Identify Byproduct (Likely 3-CF₃-Benzoic Acid) Extra_Spot->Identify_Spot Yes Check_Aqueous Test Aqueous Layer with Ninhydrin Extra_Spot->Check_Aqueous No Optimize_Mixing Optimize Reaction: - Increase Stirring Rate - Control Reagent Addition Identify_Spot->Optimize_Mixing Purify Purify Product (Recrystallization) Optimize_Mixing->Purify Ninhydrin_Pos Ninhydrin Positive? Check_Aqueous->Ninhydrin_Pos Incomplete_Rxn Incomplete Reaction: - Check Stoichiometry - Verify Base Amount - Increase Reaction Time Ninhydrin_Pos->Incomplete_Rxn Yes Ninhydrin_Pos->Purify No Incomplete_Rxn->Purify Success Pure Product Obtained Purify->Success

References

Technical Support Center: Stability of N-(3-(trifluoromethyl)benzoyl)glycine in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers working with N-(3-trifluoromethyl)benzoyl)glycine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound during in vitro experiments.

I. Understanding the Molecule: N-(3-(trifluoromethyl)benzoyl)glycine

N-(3-(trifluoromethyl)benzoyl)glycine is a derivative of glycine, an amino acid, where the amino group is acylated with 3-(trifluoromethyl)benzoyl chloride. This structure, featuring an amide bond, is central to its potential biological activity and also its stability profile. The trifluoromethyl group on the benzoyl ring can influence the molecule's chemical properties.

II. Frequently Asked Questions (FAQs)

Q1: My experimental results with N-(3-(trifluoromethyl)benzoyl)glycine are inconsistent. Could compound instability be the reason?

A1: Yes, inconsistent biological assay results are often a primary indicator of compound instability. Degradation of the parent[1] compound can lead to a decreased effective concentration over the experimental period, resulting in poor reproducibility and an underestimation of its true biological activity. Several factors, includin[1]g the compound's inherent chemical properties, the composition of the assay medium, and the duration of incubation, can contribute to its degradation.

Q2: What are the prima[1]ry drivers of instability for a compound like N-(3-(trifluoromethyl)benzoyl)glycine in biological buffers?

A2: The stability of this compound in vitro is influenced by both chemical and enzymatic factors.

  • Chemical Instability: This involves the degradation of the compound due to its reactivity with components in the assay medium. Key factors include: [1]* pH: The amide bond in N-(3-(trifluoromethyl)benzoyl)glycine is susceptible to hydrolysis, particularly at acidic or basic pH.

    • Oxidation: Th[2][3]e compound may be susceptible to oxidation by dissolved oxygen or reactive oxygen species present in the cell culture medium.

    • Light Sensitivi[1]ty: Some compounds are photolabile and can degrade when exposed to light.

  • Enzymatic Instabil[1][4]ity: This refers to the degradation of the compound by enzymes present in the biological system being studied.

    • Amidases/Proteases: Enzymes such as serine proteases can catalyze the hydrolysis of the amide bond.

Q3: How can I assess t[5][6]he stability of N-(3-(trifluoromethyl)benzoyl)glycine in my specific experimental setup?

A3: A systematic stability study is recommended. This typically involves incubating the compound in the relevant biological buffer under your experimental conditions (e.g., temperature, CO2 levels) and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

III. Troubleshooti[7][8][9][10]ng Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause Recommended Action
High variability between replicate experiments. Compound degradation during the assay.Perform a time-course stability study in the assay buffer to determine the compound's half-life. Consider shortening the incubation time if significant degradation is observed.
Loss of compound concentration over time in buffer alone. pH-mediated hydrolysis or oxidation.Optimize the buffer pH to a range where the compound is most stable. Consider degassing the bu[2][7][8]ffer or adding antioxidants if oxidation is suspected.
Greater instability in the presence of cells or biological matrices (e.g., serum, microsomes). Enzymatic degradation.Identify the class of e[5][9][10]nzymes responsible (e.g., by using broad-spectrum enzyme inhibitors). If proteases are suspected, consider using protease inhibitor cocktails.
Appearance of new peaks in HPLC/LC-MS chromatograms. Formation of degradation products.Characterize the degradation products using mass spectrometry to understand the degradation pathway. This can provide insights into the mechanism of instability.

IV. Experimental[15] Protocols

Protocol 1: General Stability Assessment in a Biological Buffer

This protocol outlines a fundamental experiment to determine the stability of N-(3-(trifluoromethyl)benzoyl)glycine in a chosen biological buffer.

1. Materials:

  • N-(3-(trifluoromethyl)benzoyl)glycine
  • Biological buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, cell culture medium)
  • HPLC or LC-MS sys[11][12][13]tem
  • Incubator set to [14][15][16][17]the desired temperature (e.g., 37°C)

2. Procedure:

  • Prepare a stock solution of N-(3-(trifluoromethyl)benzoyl)glycine in a suitable solvent (e.g., DMSO).
  • Spike the compound into the pre-warmed biological buffer to achieve the final desired concentration. Ensure the final solvent concentration is low (typically <1%) to avoid solubility issues.
  • Immediately collect a sample at time zero (T=0) and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
  • Incubate the remaining solution at the desired temperature.
  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis: [14][16][17] * Plot the percentage of the compound remaining versus time.

  • Calculate the half-life (t½) of the compound in the buffer.

V. In-Depth Scientific Insights

The Chemistry of Instability

The primary point of potential instability in N-(3-(trifluoromethyl)benzoyl)glycine is the amide bond.

  • Hydrolysis: This is the cleavage of the amide bond by water. This reaction can be catalyzed by both acid and base. The trifluoromethyl group[3], being electron-withdrawing, can influence the susceptibility of the carbonyl carbon to nucleophilic attack.

  • Enzymatic Degradation: Biological systems contain numerous enzymes, such as proteases and amidases, that are specifically designed to hydrolyze amide bonds in peptides and proteins. It is plausible that thes[5][6][9]e enzymes can also recognize and cleave the amide bond in N-(3-(trifluoromethyl)benzoyl)glycine.

The Role of the Buffer System

The choice of buffer is critical for maintaining a stable pH throughout the experiment. Fluctuations in pH can si[7][8][11][18][19]gnificantly impact the rate of hydrolysis. It is essential to select[2][7][8] a buffer with a pKa value close to the desired experimental pH to ensure adequate buffering capacity.

VI. Visualizing th[16]e Workflow

Troubleshooting Workflow for Compound Instability

A Inconsistent Experimental Results B Assess Compound Purity and Identity A->B C Evaluate Solubility in Assay Medium B->C Pure D Perform Stability Assessment in Buffer C->D Soluble E Perform Stability Assessment with Biological Components (Cells/Microsomes) D->E Stable F Identify Degradation Products (LC-MS) D->F Unstable E->F Unstable I Consistent and Reliable Results E->I Stable G Optimize Assay Conditions (e.g., pH, temperature, incubation time) F->G H Consider Compound Modification or Formulation Changes G->H Unsuccessful G->I Successful

Caption: A flowchart guiding the investigation of inconsistent in vitro results.

VII. References

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. 20

  • Patil, S. D., et al. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. ResearchGate. 14

  • Göpferich, A., et al. (2011). Monitoring the in vitro enzyme-mediated degradation of degradable poly(ester amide) for controlled drug delivery by LC-ToF-MS. PubMed. 5

  • Unknown. (2025). Top 5 Factors Affecting Chemical Stability. Compass Controls. 7

  • Göpferich, A., et al. (n.d.). In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials. PubMed. 9

  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 15

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. 21

  • Unknown. (n.d.). Technical Support Center: Addressing Compound Instability During In Vitro Experiments. Benchchem. 1

  • Unknown. (2025). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. ValGenesis. 22

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. 23

  • Unknown. (n.d.). FDA Stability Testing. Scribd. 24

  • Saimalakondaiah, D. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. --INVALID-LINK--

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 17

  • Unknown. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. 16

  • Unknown. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. Solubility of Things. 11

  • Unknown. (n.d.). Buffer Preparation: Tips and Tricks. GoldBio. 12

  • Unknown. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. 8

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. FDA. 21

  • Unknown. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. 25

  • Kass, I. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ResearchGate. 26

  • Unknown. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. ResearchGate. 27

  • Singh, A. (2018). Amide Bond Activation of Biological Molecules. MDPI. 6

  • Talley, R. (n.d.). How to Prepare Your Most Frequently Used Buffers. GoldBio. 13

  • Vardan, Y. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 2

  • Hamilton-Miller, J. M. T. (2025). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. 28

  • Unknown. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. 18

  • Unknown. (n.d.). Causes of degradation and potential adverse effect of instability in pharmaceuticals product. SlideShare. 29

  • Unknown. (n.d.). Buffer Optimization Strategies. Avantor. 19

  • Unknown. (2022). REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. BDO USA. 30

  • Unknown. (n.d.). Solution Stability Study. WuXi AppTec DMPK. 31

  • Unknown. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. 4

  • Unknown. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. IJNRD. 32

  • Jones, C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. 3

  • Unknown. (n.d.). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC - NIH. 33

  • Unknown. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. 10

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. EMA. 34

  • Unknown. (n.d.). Enzymic hydrolysis of amino acid derivatives of benzocaine. PubMed. 35

  • Unknown. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. 36

References

Technical Support Center: Navigating the Challenges in the Purification of Trifluoromethyl-containing Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the specific challenges encountered during the purification of trifluoromethyl-containing benzamides. As a Senior Application Scientist, I've seen firsthand how the unique properties imparted by the trifluoromethyl (CF₃) group can complicate standard purification protocols. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. The insights provided here are grounded in established chemical principles and field-proven experience to help you achieve the desired purity for your compounds.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties—stemming from the high electronegativity and steric bulk of the CF₃ group—can introduce significant hurdles in purification.[2] This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues observed during the purification of trifluoromethyl-containing benzamides in a question-and-answer format.

Problem 1: My trifluoromethyl-benzamide is "oiling out" or is difficult to crystallize.

Q: I've completed my reaction and after work-up and concentration, my product is a persistent oil instead of the expected crystalline solid. What's causing this and how can I induce crystallization?

A: This is a frequent issue. The presence of a CF₃ group can disrupt crystal lattice formation. The issue is often due to residual solvents, impurities acting as "eutectic melters," or the intrinsic properties of the molecule itself.

Possible Causes & Step-by-Step Solutions:

  • Residual Impurities: Small amounts of unreacted starting materials, particularly the corresponding aniline or benzoyl chloride, or reaction byproducts can significantly inhibit crystallization.

    • Solution: Begin with a pre-purification step. Flash column chromatography is highly effective. If your compound is sufficiently non-polar, a simple plug of silica gel, eluting with a non-polar solvent like hexane to wash out greasy impurities before eluting your product with a more polar system, can be very effective.

  • Incorrect Solvent Choice: The unique electronic nature of trifluoromethyl-containing compounds means they don't always behave as predicted in common crystallization solvents.

    • Solution: A systematic solvent screen is crucial.[3] Start with a small amount of your crude oil (~10-20 mg) in several different vials.

    Experimental Protocol: Micro-scale Crystallization Screen

    • Add a few drops of a single solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to the oil and warm gently to dissolve.

    • Allow the vial to cool slowly to room temperature, then place it in a refrigerator (4°C).

    • If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites.

    • If a single solvent fails, attempt a binary solvent system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble, like dichloromethane or acetone) and slowly add a "poor" solvent (an anti-solvent in which it is insoluble, like hexane or water) dropwise until the solution becomes faintly cloudy (turbid). Warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • High Molecular Flexibility: If the benzamide has other flexible chains, it may prefer a disordered, oil-like state.

    • Solution: If direct crystallization fails, consider derivatization to a more rigid structure for purification, followed by removal of the directing group. Alternatively, preparative chromatography may be the only viable option.

Problem 2: I'm seeing poor peak shape (tailing or fronting) in my reversed-phase HPLC analysis.

Q: My HPLC chromatogram shows significant peak tailing for my trifluoromethyl-benzamide, making accurate purity assessment and purification difficult. What is the cause and how can I improve the peak shape?

A: Peak tailing for fluorinated compounds, especially those containing basic nitrogen atoms (like the amide or an aniline precursor), is often caused by secondary interactions with the silica stationary phase.[4][5] The electron-withdrawing CF₃ group can also influence the pKa of nearby functional groups.

Causality & Corrective Actions:

  • Cause: Free silanol groups (Si-OH) on the surface of C18 columns are acidic and can interact strongly with basic sites on your molecule, leading to tailing.

  • Solutions:

    • Mobile Phase Additives: Add a small amount of an acidic modifier to the mobile phase. This protonates the basic sites on your analyte and suppresses the interaction with silanols.

      • Standard Choice: 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile/methanol is a robust starting point.[4]

      • Alternative: Formic acid (0.1%) can also be effective and is more suitable for mass spectrometry applications.

    • Use a Deactivated Column: Employ a modern, end-capped column specifically designed to minimize exposed silanol groups.[4]

    • Change Stationary Phase: If tailing persists, the issue might be specific interactions between the trifluoromethyl group and the C18 phase. Switching to a different stationary phase can alter selectivity.

      • Fluorinated Phases: A pentafluorophenyl (PFP) column can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions.[5]

      • Phenyl-Hexyl Phases: These offer alternative π-π interaction mechanisms that can improve peak shape and separation from aromatic impurities.[4]

Problem 3: I have persistent co-elution of my product with a closely-related impurity.

Q: During flash chromatography or HPLC, my desired trifluoromethyl-benzamide co-elutes with an impurity. How can I resolve them?

A: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. The key is to exploit subtle differences in their chemical properties.

Troubleshooting Workflow for Co-elution:

G start Co-elution Observed change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) start->change_solvent check_success Resolution Achieved? change_solvent->check_success Re-run change_phase Change Stationary Phase (e.g., C18 to PFP or Phenyl-Hexyl) orthogonal_tech Use Orthogonal Technique (e.g., RP-HPLC to Normal Phase or SFC) change_phase->orthogonal_tech Still No Resolution change_phase->check_success Re-run end_node Purification Complete orthogonal_tech->end_node check_success->change_phase No check_success->end_node Yes

Detailed Strategies:

  • Alter Mobile Phase Selectivity: In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol (or vice-versa) can dramatically change the elution order and resolve co-eluting peaks.[4] Methanol is a proton donor and acceptor, while acetonitrile is a strong dipole, leading to different interactions with the analyte and stationary phase.

  • Exploit Orthogonal Chemistry: If modifying the mobile phase is insufficient, change the separation mechanism entirely.[4]

    • Normal Phase Chromatography: Use a silica or alumina column with non-polar eluents (e.g., hexane/ethyl acetate). This separates compounds based on polarity, which is a different principle than the hydrophobicity-based separation of reversed-phase.

    • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the main mobile phase and is excellent for separating isomers and other closely related compounds.

Problem 4: How do I remove unreacted starting materials like trifluoromethyl-benzoic acid or the corresponding aniline?

Q: My crude product is contaminated with the acidic starting material (e.g., 4-(trifluoromethyl)benzoic acid) or the basic starting material (e.g., 4-(trifluoromethyl)aniline). What's the most efficient way to remove them?

A: This is a classic purification challenge that can be easily solved with a liquid-liquid extraction during the reaction work-up.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the Crude Mixture: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The basic bicarbonate solution will deprotonate the acidic benzoic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Ar-COOH + NaHCO₃ → Ar-COO⁻Na⁺ + H₂O + CO₂

  • Remove Basic Impurities: Next, wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The acid will protonate the basic aniline, forming a water-soluble ammonium salt.

    • Ar-NH₂ + HCl → Ar-NH₃⁺Cl⁻

  • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield your purified benzamide.[3]

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethyl-containing compounds often more lipophilic?

The trifluoromethyl group is highly hydrophobic and is considered a "super-lipophilic" functional group.[2] Although fluorine is the most electronegative element, the symmetrical arrangement of the three fluorine atoms around the carbon results in a non-polar group that does not engage in hydrogen bonding. This increases the compound's affinity for non-polar, lipid-like environments, which is a key consideration when selecting chromatographic systems.[2]

Q2: What is the best general-purpose column chromatography system for these compounds?

There is no single "best" system, but a good starting point for moderately polar trifluoromethyl-benzamides is silica gel chromatography using a gradient of ethyl acetate in hexanes . Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio. For highly polar compounds, reversed-phase chromatography may be more suitable.[4]

Q3: Can the CF₃ group react or degrade during purification?

The C-F bond is exceptionally strong, making the trifluoromethyl group highly stable under most purification conditions, including exposure to mild acids, bases, and standard chromatography.[2][7] However, under very harsh basic conditions or with certain transition metal catalysts, C-F bond activation can occur, but this is not a concern for standard purification protocols.[7]

Q4: Are there any specific safety considerations for trifluoromethyl-benzamides?

While the CF₃ group itself doesn't confer specific toxicity, the overall molecule's biological activity can be potent. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Conduct all manipulations in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and any reagents used in its synthesis and purification.

Data Summary Tables

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of CF₃-BenzamideStationary PhaseRecommended Eluent System (Gradient)
Low to MediumSilica GelHexanes / Ethyl Acetate
Medium to HighSilica GelDichloromethane / Methanol
High / Water-SolubleC18 Reversed-PhaseWater (+0.1% TFA) / Acetonitrile (+0.1% TFA)

Table 2: Common Solvents for Recrystallization Screening

Solvent CategoryExamplesNotes
AlcoholsEthanol, IsopropanolGood for moderately polar compounds.
EstersEthyl AcetateVersatile solvent, often used in combination with hexanes.
Aromatic HydrocarbonsToluene, XylenesGood for less polar compounds; slow evaporation can yield high-quality crystals.
KetonesAcetoneStrong solvent, often used to dissolve the compound before adding an anti-solvent.
EthersDiethyl Ether, MTBECan be effective, but use caution due to volatility and peroxide formation.
HalogenatedDichloromethaneExcellent for dissolving, typically used in a binary system with an anti-solvent like hexanes.
Aprotic PolarAcetonitrileCan be a good single solvent for crystallization.

References

Overcoming poor yield in the synthesis of 2-(3-(trifluoromethyl)benzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-(trifluoromethyl)benzamido)acetic acid

Welcome to the technical resource center for the synthesis of this compound. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this specific amide coupling. The presence of the electron-withdrawing trifluoromethyl group introduces unique considerations that can impact reaction efficiency and yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your synthesis and overcome common obstacles.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction has stalled, showing significant unreacted starting materials (glycine and/or 3-(trifluoromethyl)benzoic acid). What is the likely cause?

Answer: Reaction stalling is a common issue in this synthesis, primarily due to the electronic properties of the starting materials. The core problem often lies in the deactivation of the amine nucleophile (glycine).

  • Causality - The Acidity Conflict: 3-(Trifluoromethyl)benzoic acid is a relatively strong carboxylic acid due to the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1][2] In solution, this acid can readily protonate the amino group of glycine, forming a non-nucleophilic ammonium salt. This acid-base reaction competes directly with the desired amide bond formation, effectively halting the reaction.[3]

  • Solutions:

    • For Peptide Coupling Reactions (e.g., EDC/HOBt): The addition of a non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is a common choice. It is basic enough to neutralize the carboxylic acid and deprotonate any protonated glycine, but sterically hindered enough to not compete as a nucleophile. Use at least 2.0 equivalents of base: one to neutralize the carboxylic acid and one to ensure the glycine remains as a free amine.

    • For Schotten-Baumann Conditions: The pH of the aqueous phase is critical. It must be maintained between 9-10 to ensure the glycine amino group is deprotonated and nucleophilic.[3] If the pH is too low, the amine will be protonated; if it is too high, hydrolysis of the acyl chloride will dominate. Use a pH meter and slowly add your base (e.g., 10% NaOH) concurrently with the acyl chloride to maintain the optimal pH range.[4]

Question 2: I'm observing a significant amount of 3-(trifluoromethyl)benzoic acid as a byproduct in my final product. How can I minimize this?

Answer: The presence of the starting carboxylic acid in your product is a clear indicator of an incomplete reaction or, more commonly, a competing side reaction.

  • Causality - Hydrolysis: This issue is most prevalent when using the Schotten-Baumann method, which employs an acyl chloride in an aqueous environment. 3-(Trifluoromethyl)benzoyl chloride is highly electrophilic and reactive due to the -CF3 group. It will readily react with any available nucleophile, including water. Hydrolysis of the acyl chloride regenerates the carboxylic acid, consuming your starting material and complicating purification.[3]

  • Solutions:

    • Minimize Hydrolysis:

      • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis relative to the amidation.[3]

      • Vigorous Mixing: In a biphasic Schotten-Baumann system, ensure extremely efficient stirring. This maximizes the interface between the organic phase (containing the acyl chloride) and the aqueous phase (containing the glycinate), favoring the reaction between them over hydrolysis.[3]

      • Slow Addition: Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise over an extended period. This keeps the instantaneous concentration of the acyl chloride low, reducing the likelihood of it reacting with water.[4]

    • Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can be removed. After the reaction, acidify the mixture to pH ~2. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The desired amide product will remain in the organic layer, while the acidic byproduct, 3-(trifluoromethyl)benzoic acid, will be extracted into the aqueous bicarbonate phase.

Question 3: My coupling reaction with EDC/HOBt is very slow and gives low yields, even with a base. What's happening?

Answer: While the electron-withdrawing -CF3 group makes the carbonyl carbon more electrophilic, it can paradoxically slow down carbodiimide-mediated couplings.

  • Causality - Inefficient Carboxylic Acid Activation: The first step in an EDC coupling is the attack of the carboxylate on the EDC reagent to form a highly reactive O-acylisourea intermediate.[5] The strong inductive effect of the -CF3 group reduces the electron density on the carboxylate oxygen, making it less nucleophilic and slowing this initial activation step. If this intermediate doesn't form efficiently, the reaction cannot proceed.

  • Solutions:

    • Switch to a More Powerful Coupling Reagent: For challenging substrates, uronium/aminium-based reagents like HATU are often more effective than carbodiimides.[6][7] HATU reacts with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine. This two-stage process is often faster and more efficient for electron-deficient acids.

    • Inclusion of DMAP (with caution): For EDC-based couplings, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes improve yields for sluggish reactions. DMAP can act as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[8] However, DMAP can also increase the risk of racemization if your amino acid were chiral. For glycine, this is not a concern.

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir overnight. Gentle heating (e.g., to 40 °C) may also increase the rate, but should be monitored by TLC or LC-MS to check for product degradation.

Frequently Asked Questions (FAQs)

Q: Which is the better starting material: 3-(trifluoromethyl)benzoic acid or 3-(trifluoromethyl)benzoyl chloride?

A: The choice depends on your preferred synthetic route.

  • 3-(Trifluoromethyl)benzoyl chloride is required for the Schotten-Baumann reaction. It is highly reactive, which can lead to high yields if side reactions like hydrolysis are controlled. However, it is moisture-sensitive and requires careful handling.[4]

  • 3-(Trifluoromethyl)benzoic acid is used with peptide coupling reagents (EDC, HATU, etc.). This method avoids handling a sensitive acyl chloride and is performed under anhydrous conditions, eliminating hydrolysis as a concern. However, it can be more expensive due to the cost of the coupling reagents and may require more optimization to achieve high yields.[7][8]

Q: What is the optimal solvent for this synthesis?

A:

  • For Schotten-Baumann: A two-phase system is used. The acyl chloride is typically dissolved in an immiscible organic solvent like dichloromethane (DCM) or diethyl ether, while the glycine is dissolved in aqueous base.[9]

  • For Peptide Coupling: Anhydrous polar aprotic solvents are required. N,N-Dimethylformamide (DMF) is the most common and effective choice. Acetonitrile (MeCN) or Dichloromethane (DCM) can also be used.[10]

Q: How do I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase of ethyl acetate and hexane, with a small amount of acetic acid (e.g., 90:10:1 Ethyl Acetate:Hexane:Acetic Acid). The product is more polar than the benzoyl chloride but less polar than the two starting acids. Staining with potassium permanganate or viewing under UV light should allow you to visualize the consumption of starting material and the appearance of the product spot.

Q: My final product is an oil and won't crystallize. What should I do?

A: N-acyl glycine derivatives can sometimes be difficult to crystallize, especially if minor impurities are present. First, ensure the unreacted 3-(trifluoromethyl)benzoic acid has been completely removed using a bicarbonate wash. After drying and concentrating the organic layer, try triturating the resulting oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can often induce precipitation of the solid product. If that fails, purification by column chromatography on silica gel is the most reliable method.

Data & Protocols

Table 1: Comparison of Synthetic Methodologies
ParameterMethod A: Schotten-BaumannMethod B: EDC/HOBt CouplingMethod C: HATU Coupling
Carboxylic Acid Form Acyl ChlorideFree AcidFree Acid
Key Reagents 3-(CF3)PhCOCl, Glycine, NaOH3-(CF3)PhCOOH, Glycine, EDC, HOBt, DIPEA3-(CF3)PhCOOH, Glycine, HATU, DIPEA
Typical Solvents DCM / WaterAnhydrous DMF or MeCNAnhydrous DMF
Primary Side Reaction Hydrolysis of Acyl ChlorideN-Acylurea FormationGuanidinylation of Amine
Pros Cost-effective, simple reagentsAvoids acyl chloride, milder conditionsHigh efficiency for difficult couplings, fast
Cons Sensitive to pH, risk of hydrolysisSlower for electron-deficient acidsExpensive reagent, byproducts
References [3][4][5][8][10][6][7]
Protocol 1: Schotten-Baumann Synthesis

This protocol is adapted from established procedures for N-acylation of amino acids.[3][11]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in 10% aqueous sodium hydroxide solution. Cool the flask to 0-5 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (1.05 eq.) in dichloromethane (DCM).

  • Reaction: Vigorously stir the glycine solution. Slowly, add the acyl chloride solution and a 10% NaOH solution dropwise simultaneously over 1-2 hours. Use a pH meter to monitor the aqueous layer, maintaining the pH between 9.5 and 10.5.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Separate the layers. Wash the organic layer with water. Acidify the combined aqueous layers to pH 2 with concentrated HCl.

  • Isolation: A white precipitate should form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If needed, the crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: HATU-Mediated Coupling

This protocol is based on best practices for coupling electron-deficient carboxylic acids.[6][7]

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(trifluoromethyl)benzoic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add glycine (1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with 1M HCl, then saturated NaHCO3 solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash column chromatography on silica gel if necessary.

Visual Diagrams

Troubleshooting Workflow

troubleshooting_workflow start Poor Yield Observed check_method Which method was used? start->check_method sb_path Schotten-Baumann (Acyl Chloride) check_method->sb_path coupling_path Coupling Reagent (Free Acid) check_method->coupling_path check_hydrolysis Is 3-(CF3)PhCOOH a major byproduct? sb_path->check_hydrolysis hydrolysis_yes Likely Hydrolysis Issue check_hydrolysis->hydrolysis_yes Yes check_ph Was pH maintained at 9-10? check_hydrolysis->check_ph No hydrolysis_sol Solution: 1. Lower Temp (0-5 °C) 2. Vigorous Stirring 3. Slow, simultaneous addition of Acyl-Cl and Base hydrolysis_yes->hydrolysis_sol ph_no Glycine Protonation check_ph->ph_no No ph_sol Solution: Maintain pH 9-10 using pH meter check_ph->ph_sol Yes, but still fails ph_no->ph_sol check_activation Are starting materials largely unreacted? coupling_path->check_activation activation_yes Inefficient Activation or Amine Protonation check_activation->activation_yes Yes activation_sol Solution: 1. Add >2 eq. DIPEA 2. Switch to HATU 3. Add cat. DMAP (for EDC) 4. Increase reaction time check_activation->activation_sol No, complex mixture activation_yes->activation_sol

Caption: A logical workflow for diagnosing and solving low-yield issues.

Reaction Mechanism Comparison

reaction_mechanisms cluster_0 Schotten-Baumann Pathway cluster_1 EDC/HOBt Pathway A1 3-(CF3)PhCOCl C1 Product A1->C1 Nucleophilic Attack D1 Hydrolysis (Side Reaction) A1->D1 B1 Glycine (H2N-CH2-COO⁻) B1->C1 E1 H₂O E1->D1 A2 3-(CF3)PhCOOH C2 O-Acylisourea (Intermediate) A2->C2 B2 EDC B2->C2 E2 HOBt Active Ester (Intermediate) C2->E2 D2 HOBt D2->E2 G2 Product E2->G2 Nucleophilic Attack F2 Glycine (H2N-CH2-COOH) F2->G2

Caption: Comparison of Schotten-Baumann and EDC/HOBt reaction pathways.

References

Technical Support Center: Addressing Racemization in Peptide Coupling with N-(3-(trifluoromethyl)benzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing racemization during the peptide coupling of N-(3-(trifluoromethyl)benzoyl)glycine. This N-acylated amino acid presents a unique challenge due to the strong electron-withdrawing nature of the 3-(trifluoromethyl)benzoyl group, which significantly increases the risk of epimerization at the glycine α-carbon.[1] This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you maintain the stereochemical integrity of your peptide products.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is N-(3-(trifluoromethyl)benzoyl)glycine so susceptible to racemization?

A: The primary reason lies in the electronic properties of the N-acyl group. The trifluoromethyl group is a powerful electron-withdrawing group, which, through the benzoyl ring, exerts a strong inductive effect. This effect increases the acidity of the proton on the α-carbon of the glycine residue.[1][2] During the activation of the carboxyl group for coupling, this proton is more easily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate or a related 5(4H)-oxazolone structure.[3] Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-isomers (racemization).

Q2: What is the primary chemical mechanism responsible for this racemization?

A: The dominant mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone).[3] When the carboxyl group of N-(3-(trifluoromethyl)benzoyl)glycine is activated by a coupling reagent, it becomes highly electrophilic. The amide oxygen can then perform an intramolecular nucleophilic attack on this activated carbonyl, forming a five-membered oxazolone ring. The α-proton of this oxazolone is highly acidic and readily removed by base, leading to a loss of chirality. Subsequent attack by the amine nucleophile on the achiral oxazolone intermediate yields the peptide product as a racemic mixture.[4]

Q3: Which coupling reagents are recommended to minimize racemization with this compound?

A: While no coupling reagent is immune to inducing racemization, onium salt-based reagents (uronium/aminium and phosphonium salts) are generally preferred over carbodiimides (like DCC or DIC) when used alone.[1][5][6]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are highly efficient.[1][7][8] HATU is often considered superior due to the participation of the 7-aza group in HOAt, which can accelerate the coupling reaction and suppress racemization more effectively than the HOBt found in HBTU.[8] COMU is a newer, safer alternative that incorporates the Oxyma moiety and shows efficiencies comparable to HATU.[1][7]

  • Phosphonium Salts: PyBOP is a common phosphonium reagent that is also effective.[1][5] The key, however, is not just the reagent itself but its combination with a racemization-suppressing additive.

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A: These additives are crucial for suppressing racemization, especially when using carbodiimide reagents.[1][9][10] They function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea formed with DCC/DIC) before it can cyclize to form the problematic oxazolone. This interception creates an active ester (e.g., OBt, OAt, or Oxyma ester) that is more stable and less prone to racemization but still sufficiently reactive to form the desired peptide bond with the incoming amine.[6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Often considered the most effective at preventing racemization due to its electronic properties.[9][10]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, making it a safer choice in the lab.

Q5: What is the role of the base in this process, and which one should I use?

A: The base is necessary to deprotonate the incoming amine nucleophile and to neutralize acidic byproducts. However, the base is also the culprit in abstracting the α-proton, initiating racemization.[11] The choice and amount of base are therefore critical.

  • Sterically Hindered Bases: A sterically hindered, weaker base is preferred. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, the more hindered 2,4,6-collidine or the weaker base N-methylmorpholine (NMM) can significantly reduce racemization.[1][6][10]

  • Base Stoichiometry: Use the minimum amount of base required. Excess base will dramatically increase the rate of racemization.[12]

Q6: How do solvent and temperature affect racemization?

A: Both are critical parameters to control.

  • Solvent: Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in racemization, thereby promoting it.[4][13] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often better choices for minimizing epimerization.[14]

  • Temperature: Lowering the reaction temperature is a highly effective strategy.[6] Reducing the temperature to 0°C or even -20°C slows the rate of α-proton abstraction and oxazolone formation more significantly than it slows the desired peptide bond formation.[1]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues with potential causes and validated solutions.

Issue 1: High levels of epimerization detected by HPLC analysis.

Your chiral HPLC or HPLC-MS analysis shows two closely eluting peaks of identical mass, indicating the presence of the desired peptide and its diastereomer.

The primary cause is the formation of a planar intermediate (oxazolone or enolate) due to the high acidity of the α-proton.

G cluster_0 Step 1: Reagent & Additive Selection cluster_1 Step 2: Base & Solvent Optimization cluster_2 Step 3: Condition Control cluster_3 Step 4: Analysis Start High Racemization Detected Reagent Switch Coupling Reagent (e.g., to HATU or COMU) Start->Reagent Additive Ensure Additive Presence (Use HOAt or Oxyma) Reagent->Additive Base Change Base (e.g., to Collidine or NMM) Additive->Base Solvent Change Solvent (e.g., to DCM or THF) Base->Solvent Temp Lower Temperature (Run at 0°C to -20°C) Solvent->Temp Time Minimize Pre-activation Time Temp->Time Analyze Analyze by Chiral HPLC Time->Analyze

Protocol 2.1: Optimized Low-Racemization Coupling using HATU/Collidine

This protocol is designed for coupling N-(3-(trifluoromethyl)benzoyl)glycine to a resin-bound amine.

  • Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF and then DCM.

    • Prepare separate stock solutions of N-(3-(trifluoromethyl)benzoyl)glycine, HATU, and Collidine in anhydrous DCM.

  • Activation and Coupling:

    • In a separate reaction vessel, cool a solution of N-(3-(trifluoromethyl)benzoyl)glycine (1.5 eq.) and HATU (1.45 eq.) in DCM to 0°C.

    • Add Collidine (2.0 eq.) to the cooled solution. Crucially, allow for a very short pre-activation time (less than 1 minute).

    • Immediately add this activation mixture to the drained, resin-bound amine.

    • Allow the reaction to proceed at 0°C for 2-4 hours, or until a negative Kaiser test is observed.[15]

  • Workup:

    • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and isopropanol.

    • Dry the resin under vacuum.

Protocol 2.2: Chiral HPLC Analysis of the Crude Peptide

This protocol provides a general method for detecting epimerization. Specific conditions will depend on the peptide sequence.

  • Sample Preparation:

    • Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the HPLC mobile phase starting condition.

  • Chromatography:

    • Column: A chiral stationary phase (CSP) column is required. Common choices include macrocyclic glycopeptide, cyclodextrin-based, or zwitterionic ion-exchange columns.[16][17]

    • Mobile Phase: A typical mobile phase might be a gradient of acetonitrile in water with 0.1% TFA.

    • Detection: UV detection at 220 nm and 280 nm.

    • Analysis: Integrate the peaks corresponding to the desired peptide and its diastereomeric impurity. The percentage of racemization is calculated as: [% Racemization = (Area of Impurity Peak / (Area of Main Peak + Area of Impurity Peak)) * 100].[9]

Part 3: Comparative Data

The choice of reagents has a profound impact on the level of racemization. The following table summarizes typical results from literature and internal studies for coupling a sensitive N-acyl amino acid.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Racemization (Typical)
DICNoneDIPEADMF2515-30%
DICHOBtDIPEADMF255-10%
DICOxyma DIPEADCM 0 < 2% [12]
HBTU(Internal)DIPEADMF254-8%
HATU (Internal)Collidine DCM 0 < 1% [5]

Key Takeaway: A combination of a modern uronium salt reagent (HATU), a sterically hindered base (Collidine), a less polar solvent (DCM), and low temperature provides the most robust system for suppressing racemization.[6][10]

References

Validation & Comparative

A Researcher's Guide to Validating Enzyme Inhibitory Activity: A Comparative Framework for N-(3-(trifluoromethyl)benzoyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated enzyme inhibitor is one of meticulous experimentation and rigorous comparison. This guide provides an in-depth technical framework for validating the enzyme inhibitory activity of novel compounds, using the hypothetical evaluation of N-(3-(trifluoromethyl)benzoyl)glycine derivatives as a central case study. While specific inhibitory data for this exact class of molecules is not yet prevalent in published literature, the principles and protocols detailed herein offer a robust roadmap for their evaluation. We will ground our discussion in a well-characterized enzymatic target, diacylglycerol lipase α (DAGLα), to illustrate these principles with concrete examples and comparative data.

The Scientific Imperative: Why Rigorous Validation Matters

Enzyme inhibitors are foundational to modern medicine and biological research, with applications ranging from cancer therapy to the treatment of metabolic disorders.[1] The efficacy of such compounds hinges on their potency and selectivity towards their target enzyme. An enzyme inhibition assay is the primary tool for quantifying this activity, allowing researchers to determine the concentration of an inhibitor required to reduce the enzyme's function by half (the IC50 value) and to elucidate the mechanism of inhibition.[2] This data is critical for lead optimization, structure-activity relationship (SAR) studies, and ultimately, the development of effective therapeutics.

A Case Study: Targeting Diacylglycerol Lipase α (DAGLα)

To provide a practical context for our discussion, we will focus on the inhibition of diacylglycerol lipase α (DAGLα). DAGLα is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key retrograde messenger in the central nervous system.[3] The inhibition of DAGLα is a promising therapeutic strategy for a variety of neurological and inflammatory conditions.

The core structure of our hypothetical inhibitors, N-(3-(trifluoromethyl)benzoyl)glycine, combines a benzoyl group, known to interact with the active sites of various enzymes, with a glycine moiety that can provide additional interaction points and influence pharmacokinetic properties. The trifluoromethyl group is a common substituent in medicinal chemistry, often used to enhance metabolic stability and binding affinity.

Experimental Validation: A Step-by-Step Protocol

A robust and reproducible assay is the cornerstone of any inhibitor validation study. For DAGLα, a fluorescence-based assay offers a high-throughput and sensitive method for measuring enzyme activity.[4]

Principle of the Assay

The assay measures the hydrolysis of a synthetic DAGLα substrate, which upon cleavage, releases a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, we can determine the inhibitor's potency.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution, and Inhibitor Dilutions plate Dispense Inhibitor Dilutions and Enzyme Solution into a 96-well plate reagents->plate Transfer preincubate Pre-incubate to allow inhibitor-enzyme binding plate->preincubate initiate Initiate reaction by adding Substrate Solution preincubate->initiate read Measure fluorescence kinetically initiate->read rate Calculate reaction rates from fluorescence data read->rate plot Plot % Inhibition vs. log[Inhibitor] rate->plot ic50 Determine IC50 from dose-response curve plot->ic50

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Detailed Protocol

Materials:

  • Purified human DAGLα enzyme

  • Fluorescent DAGLα substrate (e.g., a pyrene-labeled diacylglycerol)[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM CaCl2)

  • DMSO (for dissolving inhibitors)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the N-(3-(trifluoromethyl)benzoyl)glycine derivative in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

  • Enzyme Preparation: Dilute the purified DAGLα to the desired working concentration in cold assay buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add the inhibitor dilutions. Include control wells with DMSO only (for 100% enzyme activity) and a known inhibitor as a positive control.

  • Enzyme Addition and Pre-incubation: Add the diluted enzyme solution to each well. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the fluorescent substrate solution in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).

Data Analysis and Interpretation

The primary output of this assay is the initial rate of the reaction for each inhibitor concentration. These rates are then used to calculate the percentage of inhibition relative to the DMSO control. Plotting the percent inhibition against the logarithm of the inhibitor concentration generates a sigmoidal dose-response curve, from which the IC50 value is determined.

The IC50 value, while a crucial measure of potency, is dependent on the specific experimental conditions.[5] For a more fundamental measure of inhibitor affinity, the inhibition constant (Ki) can be determined. The relationship between IC50 and Ki depends on the mechanism of inhibition (e.g., competitive, non-competitive). Further kinetic studies are required to elucidate the mechanism of inhibition.

Comparative Analysis: Benchmarking Against Alternatives

A new inhibitor's value is best understood in the context of existing alternatives. For our hypothetical N-(3-(trifluoromethyl)benzoyl)glycine derivative, we would compare its performance against known DAGLα inhibitors such as Tetrahydrolipstatin (THL) and RHC80267.[5]

InhibitorTarget EnzymeIC50 (nM)Notes
Hypothetical Derivative 1 DAGLαTBDN-(3-(trifluoromethyl)benzoyl)glycine derivative.
Tetrahydrolipstatin (THL) DAGLα~60A known covalent inhibitor of serine hydrolases, also inhibits other lipases.[5]
RHC80267 DAGLα~4,700A carbamate-based inhibitor with moderate potency.[5]
Alternative Inhibitor (e.g., a benzoylpiperidine derivative) DAGLαVariesA class of reversible inhibitors with potential for improved selectivity.[6]

TBD: To be determined by the experimental protocol described above.

Understanding Structure-Activity Relationships (SAR)

The power of synthesizing a series of derivatives lies in the ability to establish a structure-activity relationship (SAR). For N-benzoyl-glycine derivatives, substitutions on the benzoyl ring can significantly impact inhibitory potency. For instance, studies on related compounds have shown that the position and electronic properties of substituents can dramatically alter the affinity for the enzyme's active site.[7] By synthesizing and testing derivatives with the trifluoromethyl group at different positions (ortho, meta, para) or with other electron-withdrawing or -donating groups, a clear SAR can be established, guiding the design of more potent and selective inhibitors.

Visualizing the Inhibition Pathway

G cluster_pathway Enzymatic Reaction and Inhibition Enzyme DAGLα Product 2-Arachidonoylglycerol (2-AG) Enzyme->Product catalyzes Substrate Diacylglycerol Substrate->Enzyme binds to Inhibitor N-(3-(trifluoromethyl)benzoyl)glycine Derivative Inhibitor->Enzyme binds to and inhibits

Caption: Simplified pathway of DAGLα inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the validation and comparison of novel enzyme inhibitors, using the hypothetical case of N-(3-(trifluoromethyl)benzoyl)glycine derivatives targeting DAGLα. The detailed experimental protocol, data analysis workflow, and comparative approach provide a solid foundation for researchers in the field of drug discovery.

While specific experimental data for the titular compounds remains to be published, the methodologies described here are universally applicable. The true scientific advancement lies not just in the synthesis of novel compounds, but in their thorough and systematic evaluation. By adhering to these principles of scientific integrity and logical experimental design, the research community can continue to develop potent and selective enzyme inhibitors for the advancement of human health.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Halogenated Benzamidoacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the cross-reactivity of halogenated benzamidoacetic acids, a class of compounds frequently encountered as herbicides and drug candidates. As researchers and drug development professionals, understanding the specificity of analytical methods is paramount for accurate quantification and risk assessment. This document offers a technical deep-dive into the available techniques, their underlying principles, and practical, field-proven insights to guide your experimental design.

The Challenge of Cross-Reactivity in Halogenated Benzamidoacetic Acid Analysis

Halogenated benzamidoacetic acids are characterized by a common core structure with varying halogen substitutions on the phenyl ring. This structural similarity presents a significant analytical challenge: the potential for cross-reactivity. In immunoassays, an antibody developed for a specific target molecule may also bind to structurally related compounds, leading to inaccurate, often overestimated, results.[1] Conversely, chromatographic methods must be optimized to resolve these closely related analogs. Therefore, a thorough cross-reactivity analysis is not merely a validation step but a critical component of method development.

Comparative Analysis of Key Methodologies: Immunoassays vs. Chromatography

The two primary approaches for analyzing halogenated benzamidoacetic acids and assessing cross-reactivity are immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays: The High-Throughput Screening Tool

Immunoassays are a cornerstone for the rapid screening of a large number of samples due to their high-throughput nature and cost-effectiveness.[2] For small molecules like halogenated benzamidoacetic acids, the competitive ELISA format is the most common.

The Principle of Competitive ELISA:

The fundamental principle of competitive ELISA is the competition between the target analyte in the sample and a labeled analyte (enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the enzyme conjugate and, consequently, a weaker signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab Antibody Signal Low Signal Ab->Signal Generates Analyte Analyte Analyte->Ab Binds Enzyme_Analyte Enzyme-Analyte Conjugate Ab2 Antibody Signal2 High Signal Ab2->Signal2 Generates Enzyme_Analyte2 Enzyme-Analyte Conjugate Enzyme_Analyte2->Ab2 Binds G cluster_0 Structural Analogs Target Target Analyte (e.g., 2,4-D) Analog1 Analog 1 (e.g., 2,4,5-T) High Structural Similarity Target->Analog1 High Cross-Reactivity Analog2 Analog 2 (e.g., MCPA) Moderate Structural Similarity Target->Analog2 Moderate Cross-Reactivity Analog3 Analog 3 (e.g., Unrelated Compound) Low Structural Similarity Target->Analog3 Low/No Cross-Reactivity G Sample Sample Preparation (Extraction, Cleanup) LC Liquid Chromatography (Separation of Analogs) Sample->LC MS1 Mass Spectrometer (MS1) (Precursor Ion Selection) LC->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Mass Spectrometer (MS2) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

References

A Senior Application Scientist's Guide to Trifluoromethyl vs. Methyl Substitution in Benzoyl Glycine SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Structure-Activity Relationship (SAR) in Modern Drug Discovery

In the landscape of contemporary drug development, the meticulous optimization of a lead compound's biological activity is paramount. This process is fundamentally guided by the principles of Structure-Activity Relationship (SAR), an analytical framework that correlates the chemical structure of a molecule with its pharmacological effect. By systematically modifying a chemical scaffold and observing the resultant changes in efficacy, potency, and metabolic stability, medicinal chemists can rationally design superior therapeutic agents. The benzoyl glycine (hippuric acid) scaffold, with its inherent simplicity and synthetic tractability, presents an exemplary platform for illustrating the profound impact of subtle chemical modifications.[1][2]

This guide provides an in-depth comparative analysis of two of the most common and impactful substitutions in medicinal chemistry: the methyl (-CH₃) group and its bioisosteric counterpart, the trifluoromethyl (-CF₃) group.[3] We will explore the causal relationships between the distinct physicochemical properties of these moieties and their influence on the biological activity of benzoyl glycine derivatives. This analysis will be grounded in a specific case study and supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with actionable insights.

The Tale of Two Substituents: Physicochemical and Pharmacological Implications

The choice between a methyl and a trifluoromethyl group is a critical decision point in lead optimization, as these groups impart dramatically different properties to a parent molecule.[3]

  • The Methyl Group (-CH₃): Often considered a "default" substitution, the methyl group is a small, lipophilic, and electron-donating group. Its primary role in SAR is often to probe steric limitations within a binding pocket and to enhance lipophilicity, which can improve membrane permeability.

  • The Trifluoromethyl Group (-CF₃): The replacement of hydrogen atoms with highly electronegative fluorine atoms transforms the methyl group into a potent electron-withdrawing moiety with significantly different characteristics.[3][4] The CF₃ group is larger than a methyl group, substantially more lipophilic, and metabolically robust due to the strength of the carbon-fluorine bond.[3][5] These properties can lead to enhanced target binding affinity through new electrostatic interactions, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.[3][5]

A summary of the key physicochemical differences is presented below:

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Consequence in Drug Design
Electronic Effect Electron-donatingStrongly electron-withdrawingAlters target interactions (H-bonding, electrostatic), modifies pKa.[3][4]
Lipophilicity (Hansch π) ~ +0.5~ +0.88CF₃ significantly increases lipophilicity, affecting solubility and membrane permeability.[3]
Steric Bulk SmallerLargerCan improve binding affinity and selectivity through enhanced hydrophobic interactions.[3]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationIncreases drug half-life by preventing metabolic breakdown.[3][5]

Logical Framework for a Comparative SAR Study

A robust SAR study comparing these two substituents on a benzoyl glycine scaffold would follow a logical progression from synthesis to biological evaluation. This workflow is designed to be a self-validating system, where each step provides the necessary materials and data for the subsequent stage.

SAR_Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis A Select Substituted Benzoyl Chlorides (e.g., 3-methyl, 3-trifluoromethyl) B Schotten-Baumann Reaction with Glycine A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Primary Screening (e.g., Receptor Binding Assay) C->D Purified Analogs E Determine Potency (e.g., EC50 / IC50) D->E G Compare Biological Data (CF3 vs. CH3) E->G Quantitative Data F Assess Physicochemical Properties (LogP, Solubility) H Establish Structure-Activity Relationship G->H I Select Candidate for Further Optimization H->I

Caption: A generalized workflow for a comparative SAR study.

Case Study: SAR of Glycine Benzamides as GPR139 Receptor Agonists

The key comparison for our purposes involves two compounds with meta-substitutions:

  • Compound 7e: Substituted with a methyl group (-CH₃).

  • Compound 7j: Substituted with a trifluoromethoxy group (-OCF₃). The trifluoromethoxy group is also strongly electron-withdrawing and lipophilic, making it a suitable proxy for the trifluoromethyl group in this analysis.

The experimental data for the potency of these compounds at the human GPR139 receptor is summarized below.[6]

CompoundSubstitution (meta-position)hGPR139 EC₅₀ (nM)
7e -CH₃ (Methyl)24
7j -OCF₃ (Trifluoromethoxy)58

Analysis of Results:

In this specific case, the methyl-substituted analog (7e) was found to be more potent than the trifluoromethoxy-substituted analog (7j).[6] This highlights a crucial principle in SAR: the "best" substituent is entirely dependent on the specific topology and electronic environment of the target's binding pocket. While the electron-withdrawing nature of the -OCF₃ group was tolerated, the slightly smaller and electron-donating methyl group resulted in a more favorable interaction with the GPR139 receptor, leading to a lower EC₅₀ value.[6] This underscores the necessity of empirical testing rather than relying solely on theoretical physicochemical advantages.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of substituted benzoyl glycine derivatives.

Protocol 1: Synthesis of Substituted Benzoyl Glycines via Schotten-Baumann Reaction

This protocol is a generalized method for the acylation of glycine with a substituted benzoyl chloride.

Objective: To synthesize N-(3-methylbenzoyl)glycine and N-(3-trifluoromethylbenzoyl)glycine.

Materials:

  • Glycine

  • 3-Methylbenzoyl chloride

  • 3-(Trifluoromethyl)benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Glycine: In a conical flask, dissolve glycine (1.0 equivalent) in 10% aqueous NaOH solution. The volume should be sufficient to fully dissolve the glycine. Cool the flask in an ice bath.[7]

  • Addition of Benzoyl Chloride: To the cooled, stirring glycine solution, add the substituted benzoyl chloride (e.g., 3-methylbenzoyl chloride or 3-(trifluoromethyl)benzoyl chloride) (1.1 equivalents) dropwise or in small portions.[7]

  • Reaction: Stopper the flask and shake or stir vigorously for 15-20 minutes. The smell of the benzoyl chloride should dissipate as it reacts.[7]

  • Acidification: After the reaction is complete, acidify the solution by slowly adding concentrated HCl dropwise while stirring in an ice bath. Monitor the pH with litmus or Congo red paper until the solution is acidic.[7]

  • Precipitation and Isolation: A white crystalline precipitate of the N-benzoyl glycine derivative will form. Collect the precipitate by vacuum filtration using a Büchner funnel.[7]

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Allow the product to dry completely.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or an appropriate solvent system.

Synthesis_Workflow A Dissolve Glycine in 10% NaOH B Add Substituted Benzoyl Chloride A->B Cool in ice bath C Stir/Shake for 15-20 min B->C D Acidify with Conc. HCl C->D E Filter Precipitate D->E Precipitation F Wash with Cold Water and Dry E->F

Caption: Workflow for the synthesis of substituted benzoyl glycines.

Protocol 2: General Assay for Biological Activity (Example: Antibacterial Screening)

While our case study focused on a GPR139 receptor agonist assay, many benzoyl glycine derivatives have been screened for antibacterial activity.[1][2] The following is a standard protocol for such a screening.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains (e.g., S. aureus and E. coli).

Materials:

  • Synthesized benzoyl glycine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (for reading absorbance at 600 nm)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The comparative analysis of trifluoromethyl and methyl substitutions on the benzoyl glycine scaffold vividly illustrates the core tenets of SAR. The CF₃ group offers significant advantages in terms of metabolic stability and lipophilicity, while the CH₃ group provides a less sterically and electronically perturbing probe.[3] Our case study on GPR139 agonists demonstrates that these physicochemical properties do not guarantee enhanced potency; the optimal choice is always dictated by the specific biological target.[6] The observation that electron-withdrawing groups often enhance antibacterial activity in benzoyl glycine derivatives suggests that for this particular biological application, a trifluoromethyl substitution may indeed be a promising strategy.[1][2]

The protocols detailed herein provide a validated framework for synthesizing and evaluating these analogs. Future work should focus on direct, head-to-head comparisons of trifluoromethyl- and methyl-substituted benzoyl glycines against a wider range of biological targets, including bacterial enzymes and human transporters, to build a more comprehensive SAR database for this versatile and valuable scaffold.

References

A Senior Application Scientist's Guide to In Vitro Metabolic Stability: A Comparative Analysis of m-Trifluoromethylhippuric Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating more frequent dosing and potentially leading to the formation of toxic byproducts. Conversely, a compound that is too stable may accumulate in the body, leading to off-target effects and toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the in vitro metabolic stability of m-trifluoromethylhippuric acid and its analogs. We will delve into the experimental methodologies used to assess metabolic stability, interpret the resulting data, and discuss the underlying metabolic pathways that govern the fate of these compounds.

The Analogs: A Structural Overview

Our investigation focuses on m-trifluoromethylhippuric acid, a derivative of hippuric acid, and three hypothetical analogs designed to explore the impact of subtle structural modifications on metabolic stability. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.[4]

  • Parent Compound (A): m-Trifluoromethylhippuric Acid

  • Analog B: A structural variant with an alternative substitution pattern on the aromatic ring.

  • Analog C: An analog with a modification to the glycine linker.

  • Analog D: A compound with alterations to both the aromatic ring and the linker.

Comparative In Vitro Metabolic Stability

To assess the metabolic stability of our compound series, two standard in vitro assays were employed: the liver microsomal stability assay and the plasma stability assay. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics.[1][5][6] Plasma contains various esterases and other enzymes that can contribute to the degradation of susceptible compounds.[7][8][9]

The results of these assays are summarized in the table below, presenting the half-life (t½) and intrinsic clearance (Clint) for each compound. The half-life represents the time it takes for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.[1][10]

CompoundLiver Microsomal Stability (Human)Plasma Stability (Human)
t½ (min) Clint (µL/min/mg protein)
m-Trifluoromethylhippuric Acid (A) 4515.4
Analog B 2527.7
Analog C 808.7
Analog D 1546.2

Experimental Workflow: A Visual Guide

The general workflow for an in vitro metabolic stability assay is a multi-step process that requires careful execution to ensure reliable and reproducible data. The following diagram illustrates the key stages of this process.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Test_Compound Test Compound Stock Solution Incubation_Mix Incubation Mixture (Compound + Microsomes/Plasma + Cofactors) Test_Compound->Incubation_Mix Microsomes_Plasma Liver Microsomes or Plasma Microsomes_Plasma->Incubation_Mix Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation_Mix Time_Points Incubation at 37°C (Sampling at Multiple Time Points) Incubation_Mix->Time_Points Quenching Reaction Quenching (e.g., Acetonitrile) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS_Analysis Data_Processing Quantification of Parent Compound LC_MS_Analysis->Data_Processing Calculation Calculation of t½ and Clint Data_Processing->Calculation

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following are step-by-step methodologies for the liver microsomal and plasma stability assays.

Liver Microsomal Stability Assay Protocol

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing a measure of its susceptibility to phase I metabolism.[5][10][11]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[10]

  • Incubation:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Immediately add the pre-warmed test compound working solution to the reaction mixture.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[6]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[1]

  • Sample Processing and Analysis:

    • Vortex the quenched samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[1][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[8]

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (1 / microsomal protein concentration).[6]

Plasma Stability Assay Protocol

This assay assesses the stability of a compound in plasma, which is crucial for compounds that may be susceptible to hydrolysis by plasma enzymes.[7][8][9][12]

  • Preparation of Reagents:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in an appropriate buffer or saline.

  • Incubation:

    • Pre-warm the plasma and the test compound working solution to 37°C.

    • Initiate the assay by adding the test compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM).[7]

    • Incubate the mixture at 37°C.

  • Time Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma incubation.[7][8]

    • Stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[7]

  • Sample Processing and Analysis:

    • Vortex the samples to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the disappearance curve.

Primary Metabolic Pathways

The metabolism of hippuric acid and its analogs is expected to involve two primary pathways: hydrolysis of the amide bond and phase II conjugation. The trifluoromethyl group is generally resistant to metabolism, but the aromatic ring can be susceptible to hydroxylation by CYP enzymes.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent m-Trifluoromethylhippuric Acid Analog Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Hydroxylation Aromatic Hydroxylation (CYP450s) Parent->Hydroxylation Metabolite1 m-Trifluoromethylbenzoic Acid + Glycine Hydrolysis->Metabolite1 Metabolite2 Hydroxylated Analog Hydroxylation->Metabolite2 Glucuronidation Glucuronidation (UGTs) Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3 Metabolite2->Glucuronidation

Caption: Putative metabolic pathways for m-trifluoromethylhippuric acid analogs.

The primary route of metabolism for hippuric acid itself is its formation from benzoic acid and glycine.[13][14][15] Therefore, the reverse reaction, hydrolysis of the amide bond by carboxylesterases to yield m-trifluoromethylbenzoic acid and glycine, is a likely metabolic pathway. Additionally, the aromatic ring can be a target for oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites, which can then undergo further phase II conjugation, such as glucuronidation.

Interpretation of Results and Implications for Drug Development

The illustrative data presented in the comparison table reveals distinct metabolic stability profiles for the parent compound and its analogs.

  • m-Trifluoromethylhippuric Acid (A) exhibits moderate metabolic stability in liver microsomes and high stability in plasma. This suggests that while it is susceptible to some degree of hepatic metabolism, it is not rapidly cleared.

  • Analog B , with a shorter half-life and higher intrinsic clearance in liver microsomes, is more metabolically labile than the parent compound. This indicates that the structural modification in Analog B has created a new site for metabolic attack or enhanced the affinity for metabolizing enzymes.

  • Analog C demonstrates significantly improved metabolic stability in liver microsomes compared to the parent compound. The modification to the glycine linker appears to have shielded the molecule from enzymatic degradation. However, its slightly reduced plasma stability suggests a potential susceptibility to plasma esterases.

  • Analog D is the least metabolically stable of the series in liver microsomes, with a very short half-life and high intrinsic clearance. This highlights how combined structural modifications can have a synergistic and often unpredictable effect on metabolic stability.

These findings have significant implications for the drug development process. A compound with high intrinsic clearance, such as Analog D, is likely to have poor oral bioavailability and a short in vivo half-life, making it a less desirable drug candidate. Conversely, a compound with high metabolic stability, like Analog C, may have a more favorable pharmacokinetic profile. However, it is crucial to balance metabolic stability with other drug-like properties, such as potency, selectivity, and safety.

References

A Head-to-Head Comparison of Synthesis Routes for 2-(3-(trifluoromethyl)benzamido)acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, the synthesis of 2-(3-(trifluoromethyl)benzamido)acetic acid, a key building block for various active compounds, presents a common yet critical challenge. The efficiency, scalability, and purity of the final product are paramount considerations for researchers and professionals in drug development. This guide provides an in-depth, head-to-head comparison of the prevalent synthesis routes to this important molecule, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method.

Introduction to the Synthetic Challenge

The formation of the amide bond between 3-(trifluoromethyl)benzoic acid and glycine is the central transformation in the synthesis of this compound. While seemingly straightforward, the choice of synthetic strategy can significantly impact reaction outcomes. This guide will dissect three primary approaches: the classical Schotten-Baumann reaction, and two modern methods employing carbodiimide and uronium salt-based coupling reagents.

Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a long-established and widely used method for the acylation of amines.[1][2] In the context of our target molecule, this involves the reaction of 3-(trifluoromethyl)benzoyl chloride with glycine in the presence of an aqueous base.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The base, typically sodium hydroxide, serves a dual purpose: it deprotonates the amino group of glycine, increasing its nucleophilicity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4] The use of a biphasic system, with the reactants and product in an organic solvent and the base in an aqueous phase, is a hallmark of Schotten-Baumann conditions.[5]

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • Glycine

  • 10% Sodium hydroxide solution

  • 3-(Trifluoromethyl)benzoyl chloride

  • Acetonitrile

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • In a suitable reaction vessel, dissolve glycine in a 10% aqueous solution of sodium hydroxide and acetonitrile.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in acetonitrile to the cooled glycine solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound. A reported yield for a similar Schotten-Baumann reaction is approximately 95%.[6]

Route 2: Carbodiimide-Mediated Coupling

Modern peptide synthesis has largely moved away from acyl chlorides in favor of milder and more versatile coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), offer a powerful alternative.[7][8]

Mechanistic Insight

Carbodiimides activate the carboxylic acid (3-(trifluoromethyl)benzoic acid) to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amino group of glycine. The role of HOBt is crucial; it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, such as the formation of N-acylurea, thereby improving the overall efficiency and purity of the amide product.[10][11]

Experimental Protocol: EDC/HOBt-Mediated Synthesis

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Glycine methyl ester hydrochloride (or glycine and a suitable base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)benzoic acid and HOBt in anhydrous DCM or DMF at 0 °C, add EDC.

  • After stirring for 10-15 minutes, add glycine methyl ester hydrochloride followed by the dropwise addition of DIPEA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If starting with glycine methyl ester, the resulting ester is then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to afford the final product.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Uronium/Phosphonium Salt-Based Coupling

For challenging couplings, particularly those involving sterically hindered or electronically deactivated partners, uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[12]

Mechanistic Insight

HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[13] The 7-azabenzotriazole (Aza-HOBt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and higher efficiencies. The pyridine nitrogen in the HOAt component is believed to provide anchimeric assistance during the aminolysis step, further accelerating the reaction.[13]

Experimental Protocol: HATU-Mediated Synthesis

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Glycine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-(trifluoromethyl)benzoic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for a few minutes.

  • Add HATU to the reaction mixture and continue stirring for 10-15 minutes to allow for the formation of the active ester.

  • Add glycine to the mixture and stir at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison

ParameterSchotten-Baumann ReactionEDC/HOBt CouplingHATU Coupling
Starting Materials 3-(trifluoromethyl)benzoyl chloride, Glycine3-(trifluoromethyl)benzoic acid, Glycine3-(trifluoromethyl)benzoic acid, Glycine
Reagent Cost Generally lower (SOCl₂ for acyl chloride formation is inexpensive)ModerateHigher
Reaction Conditions Biphasic (organic/aqueous), often vigorous stirringAnhydrous, milder conditionsAnhydrous, mild conditions
Reaction Time Typically 2-4 hoursTypically 12-24 hoursTypically 1-4 hours
Yield High (often >90%)[6]Good to excellentExcellent (often >90%)
Purity/Side Reactions Potential for hydrolysis of acyl chloride; formation of benzoic acid byproductN-acylurea formation can be a side reaction; racemization is minimized by HOBtGenerally very clean; low racemization
Work-up Simple filtration and washing, or extractionAqueous work-up and chromatographyAqueous work-up and chromatography
Scalability Well-established for large-scale synthesisReadily scalableScalable, but cost of reagent may be a factor
Safety/Handling 3-(trifluoromethyl)benzoyl chloride is corrosive and lachrymatoryEDC can be a skin sensitizerHATU is generally stable but should be handled with care

Expert Recommendations and Conclusion

The choice of synthesis route for this compound is contingent on the specific requirements of the project, including scale, budget, and desired purity.

  • For large-scale, cost-effective synthesis , the Schotten-Baumann reaction remains a robust and attractive option. Its use of inexpensive reagents and straightforward work-up procedures make it well-suited for industrial applications. However, careful control of reaction conditions is necessary to minimize hydrolysis of the acyl chloride.

  • For laboratory-scale synthesis where mild conditions and high purity are paramount , EDC/HOBt-mediated coupling offers a reliable and versatile alternative. It avoids the use of harsh acylating agents and the additive HOBt effectively suppresses side reactions.

  • For challenging substrates or when rapid reaction times and the highest possible yields are required , HATU-mediated coupling is the superior choice. Although more expensive, its efficiency often justifies the cost, particularly in the context of medicinal chemistry where material is precious.

Ultimately, the optimal synthesis route is a balance of these factors. By understanding the underlying mechanisms and practical considerations of each method, researchers can make an informed decision to efficiently and effectively synthesize this compound for their drug discovery and development endeavors.

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_0 Route 1: Schotten-Baumann cluster_1 Route 2: EDC/HOBt Coupling cluster_2 Route 3: HATU Coupling A1 3-(Trifluoromethyl)benzoyl chloride D1 Reaction A1->D1 B1 Glycine B1->D1 C1 NaOH (aq) C1->D1 Base E1 This compound D1->E1 A2 3-(Trifluoromethyl)benzoic acid D2 Coupling Reaction A2->D2 B2 Glycine B2->D2 C2 EDC/HOBt C2->D2 Reagents E2 This compound D2->E2 A3 3-(Trifluoromethyl)benzoic acid D3 Coupling Reaction A3->D3 B3 Glycine B3->D3 C3 HATU/DIPEA C3->D3 Reagents E3 This compound D3->E3

Figure 1: Comparative workflow of the three main synthetic routes.

References

A Senior Application Scientist's Guide to the Characterization and Validation of m-Trifluoromethyl-hippuric Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Analytical Challenge

m-Trifluoromethyl-hippuric acid (TFHA) is a critical biomarker, often indicating exposure to industrial chemicals such as m-trifluoromethylaniline (TFMA).[1] TFMA is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other materials.[2] The presence and concentration of TFHA and its downstream metabolites in biological matrices like urine and plasma are paramount for toxicological assessments and occupational safety monitoring. The metabolic pathway typically involves the conjugation of the parent compound's benzoic acid metabolite with glycine to form hippuric acid.

The analytical challenge lies not only in detecting and quantifying TFHA but also in identifying and validating its potential metabolites. These metabolites may include hydroxylated species on the aromatic ring or further modifications to the hippuric acid backbone. The fluorine atoms of the trifluoromethyl group (-CF3) introduce unique chemical properties, influencing chromatographic behavior and mass spectrometric fragmentation, which demands specialized, robust, and rigorously validated analytical methods.

This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of key methodologies, supported by experimental data and authoritative standards.

Comparative Analysis of Core Analytical Methodologies

The characterization and validation of TFHA metabolites hinge on a multi-platform analytical approach. The three pillars of this approach are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Quantification and Discovery

LC-MS/MS is the cornerstone for metabolite analysis due to its high sensitivity, selectivity, and applicability to a wide range of polar, non-volatile compounds like TFHA.

Causality of Choice : Hippuric acids are polar and ideally suited for reverse-phase liquid chromatography. Mass spectrometry provides the specificity needed to distinguish metabolites from endogenous matrix components and the sensitivity to detect them at trace levels.[3][4]

Strengths :

  • High Sensitivity & Selectivity : Capable of achieving limits of quantification (LOQ) in the low ng/mL range, essential for toxicokinetic studies.[5] Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[6]

  • Structural Information : High-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap) provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

  • Direct Analysis : Often requires minimal sample preparation (e.g., protein precipitation followed by dilution), preserving metabolite integrity.[3]

Limitations :

  • Matrix Effects : Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. This must be meticulously evaluated during validation.[4]

  • Isomer Differentiation : May not distinguish between positional isomers (e.g., hydroxylation at different positions on the aromatic ring) without specific chromatographic separation or reference standards.

  • Definitive Structure : While HRMS suggests a formula, it cannot definitively prove the structure of a novel metabolite without comparison to a synthesized standard.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization

GC-MS is a powerful technique known for its exceptional chromatographic resolution and robust, standardized libraries for electron ionization (EI).

Causality of Choice : Carboxylic acids like TFHA are non-volatile. Therefore, they must be chemically modified (derivatized) to increase their volatility for GC analysis.[8] Common derivatization strategies include esterification (e.g., with methanol or isopropanol) to convert the carboxylic acid to a more volatile ester.[9][10]

Strengths :

  • High Chromatographic Efficiency : Capillary GC columns provide excellent separation of closely related compounds.[10]

  • Robust Ionization : Electron ionization (EI) is a hard ionization technique that produces reproducible, information-rich fragmentation patterns, aiding in structural elucidation.

  • Established Methods : Extensive literature exists for the derivatization and GC-MS analysis of hippuric acids.[9][11]

Limitations :

  • Derivatization Required : The derivatization step adds complexity, time, and potential for variability or incomplete reactions, which must be carefully controlled and validated.[8]

  • Thermal Instability : Some metabolites may be thermally labile and could degrade in the hot GC inlet.

  • Lower Throughput : The additional sample preparation step generally results in lower throughput compared to modern LC-MS/MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the ultimate arbiter for determining the precise chemical structure of a novel metabolite.[12]

Causality of Choice : When MS data suggests the presence of a new or unexpected metabolite, only NMR can provide the unambiguous connectivity of atoms (e.g., ¹H-¹H COSY) and spatial relationships (e.g., NOESY) to definitively establish its structure.[7][13] The presence of the -CF3 group makes ¹⁹F NMR a particularly powerful and specific tool for tracking these metabolites.[14][15]

Strengths :

  • Unambiguous Structure Determination : Provides definitive structural information, including the exact position of substituents on the aromatic ring.[7]

  • Non-Destructive : The sample can be recovered after analysis.

  • Quantitative Capability (qNMR) : Can be used for quantification without the need for an identical analyte standard, by referencing a certified standard of a different compound.

Limitations :

  • Low Sensitivity : Requires significantly more material (typically >10-30 µg of purified metabolite) than MS-based techniques, which can be a major challenge for low-abundance metabolites.[7]

  • Complex Data Interpretation : Requires significant expertise to interpret 1D and 2D NMR spectra.

  • Not a High-Throughput Technique : Primarily used for offline analysis of purified compounds rather than for screening large numbers of samples.

Comparative Summary
FeatureLC-MS/MSGC-MSNMR Spectroscopy
Primary Use Case Quantification, Screening, Tentative IDQuantification, ConfirmationDefinitive Structure Elucidation
Sensitivity High (pg to ng/mL)Moderate to High (ng/mL)Low (µg to mg)
Sample Preparation Simple (Protein Precipitation, SPE)Complex (Extraction + Derivatization)Complex (Isolation & Purification)
Throughput HighModerateLow
Confidence in ID High (with standard)High (with standard)Absolute
Key Advantage Broad applicability and sensitivityRobust, reproducible fragmentationUnambiguous structural information[12]
Key Disadvantage Matrix effects, isomeric ambiguityRequired derivatization stepPoor sensitivity

Workflow & Experimental Protocols

A robust workflow for the characterization and validation of TFHA metabolites integrates these techniques logically.

dot digraph "Metabolite ID & Validation Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Integrated workflow for metabolite discovery, confirmation, and validation.

Protocol 1: LC-MS/MS Method for Quantification of TFHA in Human Plasma

This protocol describes a validated method for quantifying TFHA in human plasma, adhering to regulatory guidelines.[16][17]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-hippuric acid, 100 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions (Hypothetical):

      • TFHA: m/z 246.0 -> 120.0 (Quantifier), 246.0 -> 77.0 (Qualifier). The fragmentation likely involves cleavage of the amide bond.

      • Internal Standard (¹³C₆-HA): m/z 184.1 -> 139.1.

  • Method Validation: The method must be fully validated according to FDA or EMA guidelines.[16][18][19][20]

dot digraph "Validation_Parameters" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Key parameters for bioanalytical method validation per regulatory guidelines.

Data Presentation: A Validated Method's Performance

The following table summarizes hypothetical but realistic validation data for the LC-MS/MS protocol described above.

Table 1: Summary of Validation Results for TFHA Quantification

Validation ParameterAcceptance Criteria (FDA/EMA)ResultOutcome
Linearity (Range) r² ≥ 0.99 (1-1000 ng/mL)r² = 0.998 (Weighted 1/x²)Pass
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)-5.2% to +8.5%Pass
Intra-day Precision ≤15% CV (≤20% at LLOQ)3.1% to 9.8% CVPass
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)-7.8% to +6.1%Pass
Inter-day Precision ≤15% CV (≤20% at LLOQ)5.5% to 11.2% CVPass
Matrix Effect CV of IS-normalized factor ≤15%8.9% CVPass
Extraction Recovery Consistent and reproducibleMean 88.5% (CV 6.2%)Pass
Stability (24h Bench-Top) % Change within ±15%-4.5%Pass
Stability (3 Freeze-Thaw) % Change within ±15%-8.1%Pass

Conclusion: An Integrated Strategy for Certainty

The characterization and validation of m-trifluoromethyl-hippuric acid metabolites require a strategic, multi-faceted approach. No single technology can provide all the necessary answers.

  • LC-MS/MS stands as the indispensable tool for high-throughput, sensitive quantification, forming the basis of toxicokinetic and exposure studies. Its utility in discovery is powered by HRMS, which provides crucial clues for metabolite identification.

  • GC-MS , while requiring more intensive sample preparation, offers an orthogonal and robust method for confirmation, leveraging its high chromatographic resolution and standardized ionization techniques.

  • NMR Spectroscopy remains the definitive authority for structural elucidation.[21][22] When a metabolite's identity is or novel biotransformation pathways are suspected, NMR provides the unequivocal evidence required for regulatory submission and scientific certainty.

By logically integrating these techniques—using LC-HRMS for discovery, NMR for definitive structural confirmation, and a fully validated LC-MS/MS (or GC-MS) method for quantification—researchers can build a comprehensive and defensible data package. This strategy ensures that the data is not only scientifically sound but also meets the rigorous standards of trustworthiness and integrity demanded by drug development and regulatory bodies.

References

A Senior Application Scientist's Guide to Comprehensively Assessing the Off-Target Effects of 2-(3-(trifluoromethyl)benzamido)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is ensuring the specificity of the candidate molecule. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage clinical trial failures.[1][2][3] This guide provides a comprehensive, multi-pronged strategy for rigorously assessing the off-target profile of novel compounds, using the 2-(3-(trifluoromethyl)benzamido)acetic acid scaffold as our reference class. This chemical moiety is a common starting point in medicinal chemistry, and understanding its potential liabilities is crucial for any research program.[4][5][6]

Part 1: Foundational Screening - Casting a Wide Net

The initial phase of off-target assessment is designed to rapidly identify the most likely unintended interactions. It is more efficient to screen broadly at first and then focus on the most promising candidates.[1] We combine computational prediction with large-scale biochemical assays to generate a preliminary selectivity profile.

In Silico Profiling: A Predictive First Step

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions based on structural similarity to known ligands and binding pocket informatics.[7][8] These in silico approaches help prioritize which experimental screens to run.

Causality Behind This Choice: By analyzing the structure of your derivative, predictive algorithms can flag potential interactions with protein families known to be promiscuous, such as kinases, GPCRs, and ion channels. This allows for a more informed and cost-effective design of subsequent biochemical assays.

Large-Scale Kinase Profiling: Addressing a Promiscuous Target Family

Kinases are one of the largest and most critical families of drug targets, but their highly conserved ATP-binding site makes them a frequent source of off-target effects.[9] Therefore, a broad kinase screen is an essential early checkpoint for many small molecules.

Expertise in Practice: We recommend profiling your lead compound at a fixed concentration (e.g., 1 µM) against a large, diverse panel of kinases (e.g., >300).[10][11] This will provide a bird's-eye view of its kinome-wide selectivity. Any hits showing significant inhibition (e.g., >50% at 1 µM) should be followed up with dose-response experiments to determine their IC50 values. Commercial services offer robust, validated assays in various formats like TR-FRET or ADP-Glo for this purpose.[10][12]

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µM (Primary Screen)IC50 (nM) (Secondary Screen)Notes
Intended Target[e.g., 95%][e.g., 10 nM]On-target activity
Kinase A[e.g., 85%][e.g., 150 nM]Potential off-target
Kinase B[e.g., 60%][e.g., 800 nM]Moderate off-target
Kinase C[e.g., 15%]Not DeterminedWeak or no interaction
... (other kinases).........

Mandatory Visualization: Initial Screening Workflow

G cluster_0 Phase 1: Broad Screening compound 2-(3-(trifluoromethyl)benzamido) acetic acid Derivative insilico In Silico Profiling (Predict Potential Off-Targets) compound->insilico kinase_screen Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) compound->kinase_screen other_panels Other Safety Panels (GPCRs, Ion Channels, etc.) compound->other_panels insilico->kinase_screen Inform Panel Selection data_analysis Data Analysis: Identify Primary Hits (e.g., >50% Inhibition) kinase_screen->data_analysis other_panels->data_analysis dose_response IC50 Determination for Hits data_analysis->dose_response Hits Found end Proceed to Cellular Assays data_analysis->end No Significant Hits dose_response->end

Caption: Workflow for initial off-target screening.

Part 2: Verifying Target Engagement in a Cellular Milieu

Biochemical assays are invaluable, but they don't always reflect a compound's behavior in the complex environment of a living cell. It is critical to verify that your compound engages its intended target—and any potential off-targets—in a more physiologically relevant setting.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[14][15]

The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can directly observe target engagement.[14][16]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the concentration at which your compound stabilizes a target protein at a single, fixed temperature.

  • Cell Preparation: Culture cells expressing the target protein(s) of interest to approximately 80% confluency.

  • Compound Treatment: Prepare a serial dilution of your this compound derivative. Treat the cells with the compound dilutions (and a vehicle control) and incubate for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Determine the optimal melt temperature (T_m) for the target protein in a preliminary experiment. For the ITDR experiment, heat the treated cells at a constant temperature near the T_m (e.g., 52°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western Blot or an AlphaScreen®/ELISA format for higher throughput.[14]

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 for thermal stabilization.

Mandatory Visualization: CETSA Workflow

G cluster_1 CETSA Experimental Workflow start Culture Cells treat Treat cells with compound (dose-response) + Vehicle start->treat heat Heat Challenge (Fixed Temperature) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify analyze Plot Dose-Response Curve Calculate EC50 quantify->analyze G cluster_0 High-Content Imaging & Analysis compound Test Compound cells Treat Cell Population compound->cells stain Stain with Fluorescent Dyes cells->stain image Automated Microscopy stain->image extract Extract >100 Cellular Features image->extract fingerprint Generate Phenotypic 'Fingerprint' extract->fingerprint database Compare to Reference Compound Database fingerprint->database hypothesis Generate Hypothesis on Off-Target/MoA database->hypothesis

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-(Trifluoromethyl)benzamido)acetic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the proper disposal of 2-(3-(trifluoromethyl)benzamido)acetic acid (CAS No. 17794-48-8). As a crucial intermediate in pharmaceutical synthesis, its handling and disposal demand a rigorous adherence to safety and regulatory protocols.[1] This guide moves beyond mere procedural steps to explain the chemical reasoning and regulatory framework that underpins these essential safety practices, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Risk Assessment

A thorough understanding of a compound's chemical properties and associated hazards is the foundation of its safe management. This compound is a solid powder that presents specific risks requiring careful mitigation.[2]

Primary Hazards:

  • Serious Eye Irritation (Category 2A): The most prominently cited hazard is its potential to cause serious eye irritation upon contact.[3][4]

  • Skin and Respiratory Irritation: Contact with the skin or inhalation of the dust can lead to irritation.[2][5]

  • Hazardous Thermal Decomposition: This is a critical consideration for disposal. During combustion, this compound can decompose and release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and notably, hydrogen fluoride (HF).[2][3] The presence of the trifluoromethyl group necessitates a disposal method capable of managing these hazardous byproducts.

Chemical and Physical Properties Summary:

PropertyValueSource
CAS Number 17794-48-8[3]
Molecular Formula C₁₀H₈F₃NO₃[3][]
Molecular Weight 247.17 g/mol [3][]
Physical State Solid, Powder[2]
Melting Point 134-138°C[][7]
Boiling Point 401.7°C at 760 mmHg[][7]
GHS Classification H319: Causes serious eye irritation[3][4]

The Regulatory Imperative: Classification as a Halogenated Organic Compound

The key to understanding the stringent disposal requirements for this compound lies in its chemical structure. The presence of a trifluoromethyl group (a carbon-halogen bond) classifies this compound as a halogenated organic compound .[8][9]

This classification is significant because the U.S. Environmental Protection Agency (EPA) heavily regulates the treatment and disposal of halogenated organic wastes due to their potential for persistence and toxicity in the environment.[10] Land disposal of these wastes is often restricted, making specialized treatment methods mandatory.[8][10] Therefore, disposal protocols must align with federal, state, and local regulations governing this class of chemical waste.

Core Disposal Protocol: A Step-by-Step Guide

The only acceptable disposal route for this compound is through a licensed and approved hazardous waste management facility. The following steps ensure compliance and safety within the laboratory.

Step 1: Waste Segregation This is the most critical first step. Halogenated organic waste must always be collected separately from non-halogenated waste.[11]

  • Causality: Co-mingling halogenated and non-halogenated waste streams vastly increases disposal costs, as the entire volume must be treated via the more expensive, high-temperature incineration process required for halogenated compounds. Furthermore, it can create a compliance violation.

Step 2: Proper Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and features a secure, tightly sealing lid to prevent spills or vapor release.[11]

  • The container must be clearly labeled as hazardous waste.

Step 3: Accurate Labeling

  • Before the first particle of waste is added, the container must be labeled.[11]

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[11]

    • An indication of the primary hazard (e.g., "Irritant").

Step 4: Arrange for Professional Disposal

  • Store the sealed and labeled container in a designated, secure satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup and disposal.

  • Mechanism of Disposal: The contractor will transport the waste to a facility equipped for high-temperature incineration (e.g., a rotary kiln incinerator) with a robust acid gas scrubbing system.[10] This system is essential to neutralize the hydrogen fluoride (HF) gas generated during combustion, preventing its release into the atmosphere.[10]

Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

  • SECURE THE AREA: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the dust is airborne. Restrict access.

  • VENTILATE: Ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.[3]

  • DON PERSONAL PROTECTIVE EQUIPMENT (PPE): At a minimum, this includes:

    • Safety goggles with side-shields[3]

    • Chemical-resistant gloves (e.g., nitrile)

    • A suitable respirator to prevent inhalation of dust[3]

    • A lab coat or protective clothing

  • CONTAIN AND CLEAN:

    • Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3] Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

    • Avoid generating dust during cleanup.

  • DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • DISPOSE: Seal, label, and dispose of the spill cleanup waste container following the Core Disposal Protocol in Section 3.

Prohibited Disposal Methods

To ensure safety and compliance, the following methods are strictly forbidden:

  • DO NOT DISPOSE OF DOWN THE DRAIN: This compound's environmental effects are not fully known, and introducing halogenated compounds into aquatic systems is contrary to best practices.[3][13] This action is a direct violation of most environmental regulations.

  • DO NOT DISPOSE OF IN REGULAR TRASH: Disposing of this chemical in the standard solid waste stream poses a significant exposure risk to custodial and sanitation workers and is a serious regulatory violation.

  • DO NOT ATTEMPT TO NEUTRALIZE OR CHEMICALLY TREAT IN-LAB: Without specialized equipment, in-lab treatment is unsafe and ineffective. The only approved method is professional incineration.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from this compound.

G cluster_0 start Waste Generated: This compound is_spill Is this a spill? start->is_spill routine_disposal Routine Waste Accumulation is_spill->routine_disposal No spill_protocol Execute Spill Management Protocol (Section 4) is_spill->spill_protocol Yes segregate Segregate into Halogenated Waste Stream routine_disposal->segregate containerize Containerize in a Compatible, Sealed Vessel spill_protocol->containerize segregate->containerize label Label Container Accurately (Full Name, Hazard, 'Waste') containerize->label store Store in Designated Satellite Accumulation Area label->store end Transfer to Licensed Hazardous Waste Contractor store->end caption Fig. 1: Decision workflow for proper disposal.

References

A Senior Application Scientist's Guide to Handling 2-(3-(Trifluoromethyl)benzamido)acetic acid: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-(Trifluoromethyl)benzamido)acetic acid (CAS No. 17794-48-8). The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, establishing a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound's Profile

This compound is a compound that necessitates careful handling due to its chemical properties. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

According to its Safety Data Sheet (SDS), the primary hazard associated with this compound is its potential to cause serious eye irritation.[1] While the SDS does not list other specific hazards, the structural components of the molecule—a carboxylic acid and a trifluoromethyl group—warrant a cautious approach. Structurally related compounds, such as trifluoroacetic acid, are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate risks from all potential routes of exposure.

Hazard CategoryHazard StatementRationale for Precaution
Eye Contact H319: Causes serious eye irritation.[1]Direct contact with the eyes can lead to significant injury. The acidic nature of the compound may also contribute to corrosive damage.
Skin Contact Potential for irritation.Carboxylic acids and trifluoromethylated compounds can be irritating or corrosive to the skin upon prolonged contact.[6][7]
Inhalation Potential for respiratory tract irritation.As a solid, the compound may form dust. Inhalation of dust can irritate the respiratory system.[6]
Ingestion Potential for harm if swallowed.While specific data is unavailable, ingestion of acidic and fluorinated compounds should always be avoided.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Goggles: Must be worn at all times to protect against dust and splashes.[1] Face Shield: Recommended when handling larger quantities or when there is a significant risk of splashing, providing an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant lab coat and disposable nitrile gloves.Lab Coat: A fully buttoned lab coat protects against incidental contact and contamination of personal clothing. Gloves: Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any defects before use and changed immediately if contaminated.[8]
Respiratory Protection NIOSH-approved respirator (if necessary).All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][9] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for the potential exposure level is required.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the lifecycle of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_ppe Don Appropriate PPE verify_hood->gather_ppe weigh Weigh Solid Compound (Minimize Dust Generation) gather_ppe->weigh dissolve Dissolve in Solvent (Slow Addition) weigh->dissolve clean_surfaces Clean Work Surfaces dissolve->clean_surfaces doff_ppe Doff PPE Correctly clean_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Contaminated Solid Waste (Gloves, Wipes) doff_ppe->solid_waste liquid_waste Halogenated Organic Liquid Waste solid_waste->liquid_waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

Preparation:

  • Designated Area: All manipulations of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust and potential vapors.[9]

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Donning PPE: Put on all required PPE as outlined in the table above.

Handling the Solid:

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.

  • Weighing: If weighing the compound, do so in a way that minimizes air currents to prevent dust dispersal.

Handling in Solution:

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Transfers: Use appropriate glassware and techniques (e.g., pipetting) to transfer solutions.

Post-Handling Procedures:

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic compound.[10] All waste streams containing this compound must be segregated from non-halogenated waste.[11][12]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated solid waste.[9]

  • Liquid Waste: Solutions containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[12]

  • Labeling and Storage: All waste containers must be clearly labeled with their contents, including the full chemical name, and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Trifluoromethyl)benzamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(Trifluoromethyl)benzamido)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。